2-(5-Bromo-2-methylphenyl)acetic acid
Description
Properties
IUPAC Name |
2-(5-bromo-2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGAACARPAMSTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679676 | |
| Record name | (5-Bromo-2-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854646-94-9 | |
| Record name | 5-Bromo-2-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854646-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-2-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(5-Bromo-2-methylphenyl)acetic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Bromo-2-methylphenyl)acetic acid, identified by the CAS number 854646-94-9, is a substituted phenylacetic acid derivative that has emerged as a critical intermediate in the synthesis of contemporary pharmaceuticals.[1] Its structural features, namely the bromine and methyl substitutions on the phenyl ring, provide a versatile scaffold for medicinal chemists to elaborate upon, enabling the construction of complex molecular architectures with significant therapeutic potential. This guide offers a comprehensive overview of this compound, from its fundamental properties to its synthesis and pivotal role in drug development, with a particular focus on its application as a key intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[2][3]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 854646-94-9 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | Solid | - |
| Purity (typical) | ≥98% | - |
Safety and Handling
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. A logical and well-documented approach involves the bromination of a suitable precursor followed by the introduction and subsequent hydrolysis of a nitrile group or through a multi-step process involving a Friedel-Crafts reaction. A plausible and industrially relevant synthetic route starts from the readily available o-toluic acid.
Synthetic Pathway Overview
Caption: Proposed synthetic pathway to this compound and related key intermediates.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-methylbenzoic acid from o-Toluic acid
This initial step involves the electrophilic aromatic substitution (bromination) of o-toluic acid. The methyl group is an ortho-, para-director; however, steric hindrance at the ortho position favors bromination at the para position relative to the methyl group.
-
Rationale: Concentrated sulfuric acid acts as a catalyst, enhancing the electrophilicity of bromine. The reaction is typically performed at room temperature to control the reaction rate and minimize side product formation.
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve o-toluic acid (1.0 eq.) in concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add bromine (1.5 eq.) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture onto ice water, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to afford 5-bromo-2-methylbenzoic acid.[4]
-
Alternative Synthetic Approaches
While the above route is plausible for creating precursors, a more direct synthesis of phenylacetic acids can be envisioned through other classical organic reactions.
-
From 5-Bromo-2-methylbenzyl nitrile: The hydrolysis of the corresponding benzyl nitrile offers a direct route to the carboxylic acid. The nitrile itself can be prepared from 5-bromo-2-methylbenzyl bromide via nucleophilic substitution with a cyanide salt.
-
Rationale: This two-step sequence (halogenation of the methyl group followed by cyanation and hydrolysis) is a standard method for elongating a carbon chain by one carbon and introducing a carboxylic acid functionality.
-
Workflow:
-
Benzylic Bromination: 5-Bromo-2-methyltoluene is treated with N-bromosuccinimide (NBS) and a radical initiator like AIBN in a non-polar solvent such as carbon tetrachloride under reflux to yield 5-bromo-2-methylbenzyl bromide.
-
Cyanation: The resulting benzyl bromide is reacted with sodium or potassium cyanide in a polar aprotic solvent like DMSO or acetone to form 2-(5-bromo-2-methylphenyl)acetonitrile.
-
Hydrolysis: The nitrile is then hydrolyzed to the carboxylic acid under either acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH followed by acidification) conditions.
-
-
Caption: Alternative synthetic route via the corresponding benzyl nitrile.[5]
-
Willgerodt-Kindler Reaction: This reaction could potentially be employed starting from 5-bromo-2-methylacetophenone to yield the corresponding phenylacetic acid derivative. The reaction typically involves heating the ketone with sulfur and a secondary amine (like morpholine) to form a thioamide, which is then hydrolyzed.[6][7]
-
Rationale: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones to terminal carboxylic acids or their derivatives, effectively migrating the carbonyl functionality.
-
Analytical Characterization
The structural elucidation and purity assessment of this compound are crucial for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Data (Predicted and based on analogous structures)
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl protons (CH₃) around δ 2.2-2.5 ppm. - A singlet for the methylene protons (CH₂) of the acetic acid moiety around δ 3.6-3.8 ppm. - Aromatic protons exhibiting characteristic splitting patterns (doublets and a doublet of doublets) in the δ 7.0-7.5 ppm region. - A broad singlet for the carboxylic acid proton (COOH) typically downfield (> δ 10 ppm), which is D₂O exchangeable. |
| ¹³C NMR | - A signal for the methyl carbon around δ 18-22 ppm. - A signal for the methylene carbon around δ 40-45 ppm. - Aromatic carbon signals between δ 120-140 ppm, with the carbon attached to bromine showing a characteristic lower chemical shift. - A signal for the carboxylic acid carbonyl carbon around δ 170-180 ppm. |
| Mass Spec. | - The molecular ion peak (M⁺) and/or the protonated molecule ([M+H]⁺) should be observable, showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
| IR Spec. | - A broad O-H stretch from the carboxylic acid dimer around 2500-3300 cm⁻¹. - A sharp C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. - C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹. - C=C stretches from the aromatic ring in the 1450-1600 cm⁻¹ region. |
Application in Drug Development: The Case of Canagliflozin
The primary significance of this compound in the pharmaceutical industry lies in its role as a precursor to a key intermediate for the synthesis of Canagliflozin.[2] Canagliflozin is a potent and selective SGLT2 inhibitor that promotes the urinary excretion of glucose, thereby lowering blood glucose levels in patients with type 2 diabetes.[2]
The synthesis of Canagliflozin involves the coupling of a glucose derivative with a complex aglycone. The aglycone portion is constructed using a derivative of this compound. Specifically, the structurally similar compound, 2-((5-bromo-2-methylphenyl)methyl)-5-(4-fluorophenyl)thiophene, is a direct precursor in several patented synthetic routes.[2][8] This intermediate is prepared via a Friedel-Crafts reaction between 5-bromo-2-methylbenzoyl chloride and 2-(4-fluorophenyl)thiophene, followed by reduction of the resulting ketone.[8]
Caption: Role as a precursor in the synthesis of a key Canagliflozin intermediate.
The causality behind using this specific bromo-methylphenyl acetic acid derivative is multi-faceted:
-
Strategic Bromination: The bromine atom serves as a handle for further functionalization, often through metal-catalyzed cross-coupling reactions or by conversion to an organometallic reagent to introduce the thiophene moiety.
-
Methyl Group Influence: The methyl group's electronic and steric properties can influence the reactivity and conformation of the molecule, which can be crucial for achieving the desired biological activity and selectivity in the final drug molecule.
-
Established Synthetic Routes: The availability of scalable and efficient synthetic routes, as evidenced by numerous patents, makes this intermediate an economically viable choice for large-scale pharmaceutical production.[9][10]
Conclusion
This compound is a testament to the importance of well-designed chemical building blocks in modern drug discovery and development. Its straightforward, albeit multi-step, synthesis and its crucial role as a precursor to key intermediates for potent therapeutics like Canagliflozin highlight its value to the scientific community. A comprehensive understanding of its synthesis, characterization, and application provides researchers with the necessary knowledge to leverage this and similar scaffolds in the quest for novel and effective medicines.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CN107556287B - Canagliflozin intermediate synthetic method - Google Patents [patents.google.com]
- 3. CN105330706A - Canagliflozin intermediate preparation method - Google Patents [patents.google.com]
- 4. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. rndmate.com [rndmate.com]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 9. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]
- 10. CN104987320A - Preparation method of canagliflozin intermediates - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Bromo-2-methylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-(5-Bromo-2-methylphenyl)acetic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds. Understanding these properties is paramount for optimizing reaction conditions, developing robust analytical methods, and predicting the compound's behavior in biological systems. This document moves beyond a simple data sheet, offering insights into the experimental rationale and theoretical underpinnings of the presented data.
Molecular Identity and Structural Characteristics
This compound is a substituted phenylacetic acid derivative. The presence of a bromine atom and a methyl group on the phenyl ring, in addition to the acetic acid moiety, imparts specific characteristics that influence its reactivity, solubility, and spectral properties.
Caption: Molecular structure of this compound.
Key Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 854646-94-9[1][2][3] |
| Molecular Formula | C₉H₉BrO₂[4] |
| Molecular Weight | 229.07 g/mol [4] |
| Physical Form | Solid[5] |
| Purity | Typically ≥98%[1][2] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profile in drug development.
Melting and Boiling Points
| Property | Value | Experimental Context |
| Melting Point | 93.5-94.5 °C[5] | The melting point is a crucial indicator of purity. A sharp melting range, as indicated here, suggests a high degree of purity. The determination is typically performed using a capillary melting point apparatus. |
| Boiling Point | 344.7 ± 27.0 °C (at 760 mmHg)[5] | This is a predicted value and indicates the compound's thermal stability. Experimental determination would require vacuum distillation to prevent decomposition at such high temperatures. |
Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The hydrophobic phenyl ring and the bromine atom reduce water solubility, although the carboxylic acid group provides some polarity. |
| Methanol | Soluble | The polar protic nature of methanol allows for hydrogen bonding with the carboxylic acid group. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that can effectively solvate the molecule. |
| Acetone | Soluble | As a polar aprotic solvent, acetone can interact with the polar carboxylic acid group.[6] |
| Dichloromethane | Soluble | The overall nonpolar character of the molecule allows for solubility in this nonpolar solvent. |
| Hexane | Sparingly soluble | The polarity of the carboxylic acid group limits solubility in highly nonpolar solvents like hexane. |
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the standard "shake-flask" method for determining the aqueous solubility of a compound, a cornerstone technique in pre-formulation studies.
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is critical and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately quantify the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Calculate the solubility in appropriate units (e.g., mg/mL, µg/mL, or Molarity). The experiment should be performed in triplicate to ensure reproducibility.
Acidity (pKa)
The pKa is a measure of the acidity of the carboxylic acid proton. For bromoacetic acid, the pKa is approximately 2.86, which is significantly lower than that of acetic acid (pKa ≈ 4.76). This increased acidity is due to the electron-withdrawing inductive effect of the bromine atom, which stabilizes the resulting carboxylate anion.[7][8][9] It is expected that this compound will have a pKa in a similar range, influenced by the electronic effects of the substituents on the phenyl ring.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol to ensure complete dissolution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a precision burette.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode as the titrant is added.
-
Data Plotting: Plot the measured pH values against the volume of NaOH added.
-
pKa Determination: The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This point is identified as the midpoint of the steepest part of the titration curve.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically octanol and water. It is a critical parameter in drug discovery for predicting membrane permeability and overall ADME properties. While an experimental LogP for this specific compound is not available, prediction methods can provide a useful estimate. Given the presence of the hydrophobic phenyl ring and bromine atom, a moderately high LogP value is expected.
Spectroscopic Profile
Spectroscopic data is essential for the structural elucidation and confirmation of the compound's identity. The following are predicted spectral characteristics based on the analysis of similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift. |
| ~7.3-7.5 | Multiplet | 3H | Aromatic-H | The three protons on the phenyl ring will appear as a complex multiplet due to their different chemical environments and spin-spin coupling. |
| ~3.6 | Singlet | 2H | -CH₂- | The two protons of the methylene group adjacent to the phenyl ring and the carbonyl group will appear as a singlet. |
| ~2.3 | Singlet | 3H | -CH₃ | The three protons of the methyl group attached to the phenyl ring will appear as a singlet. |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-180 | -COOH | The carbonyl carbon of the carboxylic acid is typically found in this region. |
| ~130-140 | Aromatic C-Br, C-CH₃, C-CH₂ | The quaternary carbons of the phenyl ring will have distinct chemical shifts. |
| ~125-135 | Aromatic CH | The carbons of the phenyl ring bearing protons will appear in this range. |
| ~40 | -CH₂- | The methylene carbon is shielded and appears at a lower chemical shift. |
| ~20 | -CH₃ | The methyl carbon is the most shielded carbon and appears at the lowest chemical shift. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum reveals the presence of specific functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid)[7] |
| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |
| ~1200-1300 | Medium | C-O stretch (carboxylic acid) |
| ~800-900 | Strong | C-H bend (aromatic, out-of-plane) |
| ~550-650 | Medium | C-Br stretch |
Mass Spectrometry (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 228/230 | Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br are in a ~1:1 ratio). |
| 183/185 | Loss of the carboxylic acid group (-COOH). |
| 104 | Loss of bromine from the [M-COOH]⁺ fragment. |
Experimental Protocol: Compound Characterization by HPLC-MS
HPLC-MS is a powerful technique for confirming the identity and purity of a compound.
Caption: Workflow for compound characterization by HPLC-MS.
Stability and Reactivity
Substituted phenylacetic acids are generally stable under normal storage conditions. However, they can undergo reactions typical of carboxylic acids and aromatic compounds.
-
Esterification: The carboxylic acid group can be readily esterified by reaction with an alcohol in the presence of an acid catalyst.
-
Amidation: The carboxylic acid can be converted to an amide by reaction with an amine, often requiring activation of the carboxylic acid (e.g., formation of an acid chloride).
-
Aromatic Substitution: The phenyl ring can undergo further electrophilic aromatic substitution, with the positions of substitution directed by the existing bromo and methyl groups.
-
Potential for Decarboxylation: At high temperatures, decarboxylation may occur, although this is not typically observed under normal conditions.
Synthesis and Purification
A common synthetic route to this compound involves the following key steps:
Caption: A potential synthetic pathway to the target compound.
Purification: The crude product is typically purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Conclusion
The physicochemical properties of this compound are dictated by the interplay of its functional groups. This guide has provided a detailed overview of these properties, along with the experimental methodologies for their determination. A thorough understanding of this information is essential for the effective use of this compound in research and development, particularly in the synthesis of novel pharmaceutical agents.
References
- 1. jbzml.com [jbzml.com]
- 2. proactivemr.com [proactivemr.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. Bromoacetic acid - Wikipedia [en.wikipedia.org]
- 9. theclinivex.com [theclinivex.com]
An In-depth Technical Guide to the Structural Analysis of 2-(5-Bromo-2-methylphenyl)acetic Acid
Introduction: The Significance of Substituted Phenylacetic Acids in Modern Drug Discovery
Substituted phenylacetic acids represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Their prevalence is particularly notable in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][3] The archetypal NSAID, diclofenac, is itself a phenylacetic acid derivative.[2][3] The therapeutic efficacy of these compounds often stems from their ability to modulate inflammatory pathways, a key area of investigation being the inhibition of enzymes such as cyclooxygenase (COX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[4][5][6] The latter is a particularly attractive target as it is involved in the specific production of pro-inflammatory prostaglandin E2, and its inhibition may offer a more targeted anti-inflammatory effect with potentially fewer side effects than traditional NSAIDs.[4][5][6][7][8]
This guide focuses on 2-(5-Bromo-2-methylphenyl)acetic acid, a molecule of interest within this chemical class. Its structural features—a bromine atom, a methyl group, and a carboxylic acid moiety on a phenylacetic acid backbone—provide a unique combination of steric and electronic properties that are pertinent to its potential biological activity and make it a valuable synthon for further chemical elaboration. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for any research and development endeavor.
This document provides a comprehensive technical overview of the methodologies employed in the complete structural elucidation of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for the selection and application of each analytical technique.
Core Molecular Attributes
A foundational understanding of the molecule's basic properties is essential before delving into advanced structural analysis.
| Property | Value | Source |
| CAS Number | 854646-94-9 | [4](--INVALID-LINK--) |
| Molecular Formula | C₉H₉BrO₂ | [4](--INVALID-LINK--) |
| Molecular Weight | 229.07 g/mol | [4](--INVALID-LINK--) |
Synthetic Strategies: A Brief Overview
While a detailed synthetic guide is beyond the scope of this document, it is pertinent to mention that phenylacetic acids can be synthesized through various established methods. These include the hydrolysis of benzyl cyanides, the Willgerodt-Kindler reaction of acetophenones, and the carbonylation of benzyl halides.[9][10][11] The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the aromatic ring.
Part 1: Elucidation of the Covalent Structure
The primary objective of this phase of analysis is to confirm the connectivity of the atoms within the molecule. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Rationale for Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment.
Predicted Spectroscopic Data:
Due to the absence of publicly available experimental spectra for this compound, the following data has been generated using established NMR prediction algorithms and knowledge of chemical shift trends for similar structures.[12][13][14][15][16][17][18][19]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet | 1H | -COOH |
| ~7.35 | Doublet | 1H | Ar-H |
| ~7.20 | Doublet of doublets | 1H | Ar-H |
| ~7.05 | Doublet | 1H | Ar-H |
| ~3.65 | Singlet | 2H | -CH₂- |
| ~2.30 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | -COOH |
| ~138 | Ar-C |
| ~135 | Ar-C |
| ~132 | Ar-C |
| ~130 | Ar-C |
| ~128 | Ar-C |
| ~120 | Ar-C |
| ~40 | -CH₂- |
| ~20 | -CH₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be employed.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
DOT Diagram: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Rationale for Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.
-
Electron Ionization (EI): A common ionization technique that induces fragmentation, providing structural clues.
Predicted Mass Spectrometry Data:
Table 3: Predicted High-Resolution Mass Spectrum Data
| Ion | Calculated m/z |
| [M]⁺ | 227.9835 (for ⁷⁹Br), 229.9815 (for ⁸¹Br) |
| [M+H]⁺ | 228.9913 (for ⁷⁹Br), 230.9893 (for ⁸¹Br) |
| [M+Na]⁺ | 250.9732 (for ⁷⁹Br), 252.9712 (for ⁸¹Br) |
Expected Fragmentation Pattern (EI-MS):
In an EI-MS experiment, the molecular ion will undergo fragmentation. Key expected fragments for this compound include:[20][21][22][23][24]
-
Loss of the carboxylic acid group (-COOH, 45 Da): A significant fragment at m/z 182.9385 (for ⁷⁹Br) and 184.9365 (for ⁸¹Br).
-
Benzylic cleavage: A fragment corresponding to the bromomethylphenyl cation.
DOT Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathway in EI-MS.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.
Part 2: Vibrational Spectroscopy and Solid-State Structure
While NMR and MS define the covalent structure, infrared spectroscopy and X-ray crystallography provide information about the functional groups and the precise three-dimensional arrangement of the molecule in the solid state.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands:
Table 4: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3000-2850 | C-H stretch | sp³ C-H |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1300 | C-O stretch | Carboxylic acid |
| ~900 | O-H bend | Carboxylic acid |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.[25][26][27][28][29]
Single-Crystal X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[30][31][32][33][34]
Rationale for Use:
Although a more complex technique, X-ray crystallography offers unambiguous structural determination, which is the gold standard in chemical analysis.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
-
Structural Analysis: Analyze the resulting structure to determine precise bond lengths, angles, and intermolecular interactions.
DOT Diagram: X-ray Crystallography Workflow
Caption: General workflow for single-crystal X-ray crystallography.
Conclusion and Future Perspectives
The comprehensive structural analysis of this compound, employing a suite of spectroscopic and crystallographic techniques, provides the foundational data necessary for its potential application in drug discovery and development. The predicted data presented in this guide serves as a robust framework for the experimental characterization of this molecule. Given the established role of phenylacetic acid derivatives as anti-inflammatory agents,[1][35][36] particularly as inhibitors of mPGES-1,[4][5][6][7][8] this compound represents a promising lead for further investigation. Future work should focus on obtaining experimental verification of the predicted data, exploring its biological activity in relevant assays, and utilizing the detailed structural information for the rational design of novel analogues with enhanced therapeutic potential.
References
- 1. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 2. Phenylacetic acids | Fisher Scientific [fishersci.com]
- 3. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of microsomal prostaglandin E2 synthase-1 enzyme as emerging anti-inflammatory candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs)--a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of microsomal prostaglandin E synthase-1 by aminothiazoles decreases prostaglandin E2 synthesis in vitro and ameliorates experimental periodontitis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 12. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770) [np-mrd.org]
- 13. Solved interpret the 1H NMR and 13C NMR of the compound | Chegg.com [chegg.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Visualizer loader [nmrdb.org]
- 16. Visualizer loader [nmrdb.org]
- 17. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 18. youtube.com [youtube.com]
- 19. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. researchgate.net [researchgate.net]
- 22. scienceready.com.au [scienceready.com.au]
- 23. m.youtube.com [m.youtube.com]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 26. uanlch.vscht.cz [uanlch.vscht.cz]
- 27. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 28. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. excillum.com [excillum.com]
- 33. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 34. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 35. [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]
A Comprehensive Spectroscopic and Structural Elucidation of 2-(5-Bromo-2-methylphenyl)acetic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Bromo-2-methylphenyl)acetic acid, a substituted phenylacetic acid derivative, represents a key structural motif in medicinal chemistry and materials science. As with any synthesized compound destined for high-stakes applications such as drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for this characterization.
This technical guide offers a detailed exploration of the spectroscopic data for this compound. Moving beyond a simple presentation of data, this document delves into the rationale behind the observed spectral features, providing a framework for researchers to interpret and validate the structure of this and similar molecules. The insights provided herein are grounded in established spectroscopic principles and field-proven methodologies, ensuring both scientific rigor and practical applicability.
Molecular Structure and Isomeric Considerations
A foundational understanding of the molecule's architecture is crucial for interpreting its spectroscopic signatures. This compound possesses a benzene ring substituted with a bromine atom, a methyl group, and an acetic acid moiety. The relative positions of these substituents are critical for defining the molecule's chemical environment and, consequently, its spectral output.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular connectivity can be constructed.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of labile protons, such as the carboxylic acid proton.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer relaxation delay (5-10 seconds) may be necessary for observing quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹H NMR Spectral Data and Interpretation
Note: The following data is predicted based on established principles of NMR spectroscopy and analysis of similar compounds, as direct experimental data was not publicly available.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~11-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |
| 2 | ~7.3-7.4 | Doublet | 1H | Ar-H | This proton is ortho to the bromine and meta to the acetic acid group. The electron-withdrawing effect of the bromine will deshield this proton. It will appear as a doublet due to coupling with the adjacent aromatic proton. |
| 3 | ~7.1-7.2 | Doublet of Doublets | 1H | Ar-H | This proton is situated between the bromine and the methyl group. It will be split by two neighboring aromatic protons, resulting in a doublet of doublets. |
| 4 | ~7.0-7.1 | Doublet | 1H | Ar-H | This proton is ortho to the acetic acid group and meta to the bromine. It will appear as a doublet due to coupling with the adjacent aromatic proton. |
| 5 | ~3.6-3.7 | Singlet | 2H | -CH₂- | The methylene protons of the acetic acid moiety are adjacent to the aromatic ring and the carbonyl group. They are chemically equivalent and thus appear as a singlet. |
| 6 | ~2.2-2.3 | Singlet | 3H | -CH₃ | The methyl protons are attached to the aromatic ring and are chemically equivalent, resulting in a singlet. |
¹³C NMR Spectral Data and Interpretation
Note: The following data is predicted based on established principles of NMR spectroscopy and analysis of similar compounds.
| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~175-180 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in this characteristic downfield region. |
| 2 | ~138-140 | Ar-C (quaternary) | The aromatic carbon attached to the methyl group. |
| 3 | ~133-135 | Ar-C (quaternary) | The aromatic carbon attached to the acetic acid group. |
| 4 | ~131-133 | Ar-CH | The aromatic carbon ortho to the bromine. |
| 5 | ~129-131 | Ar-CH | The aromatic carbon between the bromine and methyl groups. |
| 6 | ~127-129 | Ar-CH | The aromatic carbon ortho to the acetic acid group. |
| 7 | ~120-122 | Ar-C (quaternary) | The aromatic carbon attached to the bromine atom. The heavy atom effect of bromine can influence the chemical shift. |
| 8 | ~38-42 | -CH₂- | The methylene carbon of the acetic acid group. |
| 9 | ~18-22 | -CH₃ | The methyl carbon attached to the aromatic ring. |
NMR Interpretation Workflow
Caption: Workflow for structural elucidation using NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |
| ~2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid | The broadness of this peak is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1][2] |
| ~2950-3050 | Medium, Sharp | C-H stretch | Aromatic & Alkyl | These sharp peaks, often superimposed on the broad O-H stretch, correspond to the C-H bonds of the aromatic ring and the methyl/methylene groups. |
| ~1700-1720 | Strong, Sharp | C=O stretch | Carboxylic Acid | This intense absorption is characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid. Conjugation with the aromatic ring can slightly lower this frequency.[1][2] |
| ~1600 & ~1475 | Medium | C=C stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bonds within the benzene ring. |
| ~1210-1320 | Strong | C-O stretch | Carboxylic Acid | This band arises from the stretching of the carbon-oxygen single bond in the carboxylic acid group.[2] |
| ~920 | Broad, Medium | O-H bend | Carboxylic Acid | This out-of-plane bending vibration is another characteristic feature of a dimeric carboxylic acid. |
| Below 850 | Medium-Strong | C-H bend & C-Br stretch | Aromatic & Halogen | The out-of-plane C-H bending vibrations can give information about the substitution pattern of the aromatic ring. The C-Br stretch typically appears in the lower frequency "fingerprint" region. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for inducing fragmentation, while softer ionization methods like Electrospray Ionization (ESI) are excellent for determining the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Mass Spectral Data and Interpretation (Predicted for EI)
-
Molecular Ion (M⁺): The molecular weight of C₉H₉BrO₂ is approximately 228/230 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
-
Key Fragmentation Pathways:
-
Loss of -COOH (m/z 45): A common fragmentation for carboxylic acids is the loss of the carboxyl group, leading to a fragment at m/z 183/185.
-
Loss of Br (m/z 79/81): Cleavage of the carbon-bromine bond would result in a fragment at m/z 149.
-
Benzylic Cleavage: The bond between the methylene group and the aromatic ring can break, leading to the formation of a tropylium-like cation.
-
Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. The characteristic signals in each spectroscopic technique correlate logically to the specific structural features of the molecule. For researchers in drug discovery and development, a thorough understanding and application of these analytical methodologies are indispensable for ensuring the identity, purity, and quality of their compounds, thereby upholding the principles of scientific integrity and contributing to the successful advancement of their research endeavors.
References
An In-depth Technical Guide to the Solubility of 2-(5-Bromo-2-methylphenyl)acetic Acid in Organic Solvents
Abstract
Introduction: The Significance of Solubility in Pharmaceutical Sciences
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the pharmaceutical industry.[1] For active pharmaceutical ingredients (APIs), solubility profoundly influences bioavailability, dosage form design, and the ease of manufacturing. Poor solubility can lead to challenges in formulation, erratic absorption, and ultimately, suboptimal therapeutic efficacy. Therefore, a comprehensive understanding of an API's solubility profile in various solvents is a cornerstone of pre-formulation studies and rational drug development.
2-(5-Bromo-2-methylphenyl)acetic acid is a substituted phenylacetic acid derivative. Its structure, featuring a carboxylic acid group, a phenyl ring, a methyl group, and a bromine atom, suggests a nuanced solubility behavior that will be dictated by the interplay of polarity, hydrogen bonding capability, and molecular size. This guide will equip the researcher with the necessary tools to empirically determine and interpret the solubility of this compound.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents: These solvents possess large dipole moments and are capable of forming hydrogen bonds. Examples include water, methanol, and ethanol. The carboxylic acid moiety of this compound can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents.
-
Aprotic Polar Solvents: Solvents like acetone and ethyl acetate have significant dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds. They can, however, accept hydrogen bonds.
-
Nonpolar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and minimal dipole moments. The bulky, nonpolar phenyl ring in this compound suggests some affinity for these solvents.
The overall solubility of this compound in a given solvent will be a balance between the polar interactions of the carboxylic acid group and the nonpolar nature of the substituted phenyl ring. It is anticipated that the compound will exhibit good solubility in polar organic solvents like alcohols and ketones, and limited solubility in nonpolar hydrocarbon solvents.
Safety & Handling of this compound
Prior to any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. The following is a summary of the known hazards associated with this compound.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate footwear must be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to minimize inhalation of dust or vapors.
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound.[3] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Scintillation vials with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Temperature-controlled incubator or water bath
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination process:
References
A Comprehensive Technical Guide to the Synthesis of 2-(5-Bromo-2-methylphenyl)acetic Acid: Starting Materials and Strategic Routes
Introduction: The Significance of 2-(5-Bromo-2-methylphenyl)acetic Acid in Medicinal Chemistry
This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its substituted phenylacetic acid scaffold is a common motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. For instance, it serves as a key intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1] The strategic synthesis of this molecule is therefore of paramount importance to researchers and professionals in drug development. This in-depth guide provides a critical analysis of the primary starting materials and synthetic pathways for the preparation of this compound, offering field-proven insights into the causality behind experimental choices.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of a particular route will often depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. This guide will focus on three primary and logically sound synthetic strategies, providing a comparative analysis to aid in the selection of the most appropriate method for a given research or development context.
The three principal strategies that will be discussed are:
-
The Willgerodt-Kindler Reaction Pathway: A powerful transformation that converts an aryl alkyl ketone into a phenylacetic acid derivative.
-
The Benzyl Cyanide Pathway: A classic and reliable method involving the nucleophilic substitution of a benzyl halide with a cyanide salt, followed by hydrolysis.
-
The Grignard Reagent Carboxylation Pathway: A fundamental organometallic approach for the formation of a new carbon-carbon bond to introduce the carboxylic acid moiety.
The logical flow of these synthetic strategies is depicted in the workflow diagram below.
Caption: Overview of the primary synthetic routes to this compound.
Part 1: The Willgerodt-Kindler Reaction Pathway
The Willgerodt-Kindler reaction is a unique and powerful method for converting aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids.[2] This reaction essentially involves the migration of the carbonyl group to the terminal carbon of the alkyl chain and its simultaneous oxidation. The Kindler modification, which utilizes elemental sulfur and an amine (such as morpholine), is often more convenient and leads to a thioamide intermediate.[3]
Expertise & Experience: The Willgerodt-Kindler reaction is particularly advantageous when the corresponding aryl alkyl ketone is readily accessible. While it may appear to be a "messy" reaction with the potential for side products, modern modifications, including the use of microwave-assisted heating, have led to high-yielding and more environmentally friendly protocols.[4] The key to a successful Willgerodt-Kindler reaction lies in the careful control of reaction conditions, particularly temperature and reaction time.
Reaction Mechanism
The mechanism of the Willgerodt-Kindler reaction is complex and involves several steps. A plausible mechanism is depicted below:
References
A Technical Guide to the Potential Biological Activity of 2-(5-Bromo-2-methylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
2-(5-Bromo-2-methylphenyl)acetic acid is a halogenated derivative of phenylacetic acid. While direct, extensive biological data for this specific molecule is not widely published, its core structure is emblematic of a class of compounds with profound significance in pharmacology: the arylalkanoic acids. This class is the chemical backbone for the majority of non-steroidal anti-inflammatory drugs (NSAIDs), including widely-used agents like diclofenac and ibuprofen.[1][2] The structural analogy between this compound and established NSAIDs provides a strong rationale for investigating its potential as a modulator of inflammatory pathways.
This guide synthesizes this structural rationale with established pharmacological principles to outline the hypothesized biological activity, proposed mechanism of action, and a comprehensive, field-proven experimental workflow to validate its potential as a novel anti-inflammatory agent. The primary hypothesis is that this compound functions as an inhibitor of cyclooxygenase (COX) enzymes, a cornerstone mechanism for NSAID efficacy.[3][4]
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is critical for any biological investigation.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [5] |
| Molecular Weight | 229.07 g/mol | [5] |
| CAS Number | 854646-94-9 | [5] |
| Appearance | White to off-white crystalline solid (Predicted) | [6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO (Predicted) | [6] |
Note: Some properties are predicted based on structurally similar compounds.
Proposed Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary hypothesis is that this compound exerts anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes.[3]
The COX Inflammatory Pathway: COX enzymes, existing in two main isoforms (COX-1 and COX-2), are pivotal in the inflammatory cascade.[7] They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is the precursor to various pro-inflammatory prostaglandins.[8]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and regulate renal blood flow.[3]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[9]
The therapeutic effect of most NSAIDs stems from the inhibition of COX-2, while the common side effects, such as gastrointestinal distress, are linked to the concurrent inhibition of COX-1.[4][10] Therefore, a compound that selectively inhibits COX-2 over COX-1 is often a key objective in modern drug development.[3]
Caption: Proposed inhibition of COX-1 and COX-2 by the test compound.
Experimental Validation Workflow
A tiered approach, moving from targeted biochemical assays to more complex cellular and in vivo models, provides the most robust framework for validating the hypothesized activity.
Caption: A tiered experimental workflow for validating biological activity.
Step 1: In Vitro COX-1 and COX-2 Inhibition Assays
Causality: This is the most direct test of the primary hypothesis. By using purified enzymes, we can precisely measure the compound's ability to inhibit COX-1 and COX-2 activity, and importantly, determine its selectivity.[8][11] A high COX-2/COX-1 selectivity ratio is a desirable characteristic for minimizing side effects.[3]
Protocol: Fluorometric COX Inhibitor Screening Assay [12]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 and ovine COX-1 enzymes in the provided assay buffer and keep on ice.
-
Prepare a 10X stock solution of the test compound, this compound, in DMSO. Create a serial dilution series (e.g., 8-point) in assay buffer.
-
Prepare a known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.[13]
-
-
Assay Plate Setup (96-well plate):
-
Enzyme Control (EC) wells: Add 10 µL of assay buffer.
-
Inhibitor Control (IC) wells: Add a known inhibitor like Celecoxib.
-
Test Sample (S) wells: Add 10 µL of each dilution of the test compound.
-
-
Reaction Initiation:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to all wells.
-
Add 10 µL of the diluted enzyme (COX-1 or COX-2) to the appropriate wells.
-
Initiate the reaction by adding 10 µL of a freshly prepared Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
-
-
Data Acquisition:
-
Immediately measure fluorescence kinetically in a plate reader (Excitation: 535 nm / Emission: 587 nm) at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control.
-
Plot percent inhibition versus compound concentration and fit the data to a suitable model to calculate the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).
-
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Control) | >10 | ~0.1 | >100 |
| Indomethacin (Control) | ~0.1 | ~0.5 | ~0.2 |
Step 2: Cell-Based Prostaglandin E₂ (PGE₂) Production Assay
Causality: This assay moves from a purified enzyme system to a more biologically relevant cellular context. It validates whether the compound can cross the cell membrane and inhibit COX-2 activity within the cell, which is induced by an inflammatory stimulus like lipopolysaccharide (LPS).[14] Measuring the downstream product, PGE₂, provides a robust indicator of intracellular COX-2 inhibition.[15][16]
Protocol: LPS-Induced PGE₂ Production in RAW 264.7 Macrophages [15]
-
Cell Culture:
-
Plate RAW 264.7 murine macrophage cells in 12-well plates at a density of 4 x 10⁵ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compound (dissolved in culture medium) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Indomethacin).
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce COX-2 expression and subsequent PGE₂ production.[17]
-
Incubate for 16-24 hours.
-
-
Sample Collection & Analysis:
-
Collect the cell culture supernatant from each well.
-
Quantify the concentration of PGE₂ in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
-
Cell Viability Assay:
-
Concurrently, perform an MTS or similar cell viability assay on cells treated with the test compound alone to ensure that the reduction in PGE₂ is not due to cytotoxicity.[14]
-
-
Data Analysis:
-
Calculate the percentage reduction in PGE₂ production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value for the inhibition of PGE₂ production.
-
Step 3: In Vivo Carrageenan-Induced Paw Edema Model
Causality: This is a standard and well-characterized preclinical model for evaluating the efficacy of acute anti-inflammatory agents.[18][19] Injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema (swelling).[20] The ability of a systemically administered compound to reduce this swelling provides strong evidence of its in vivo anti-inflammatory activity.[21][22]
Protocol: Rat Carrageenan-Induced Paw Edema [19]
-
Animal Acclimation:
-
Use male Wistar rats (180-200g). Acclimate the animals to laboratory conditions for at least one week.
-
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, orally)
-
Groups 3-5: Test Compound at three different dose levels (e.g., 10, 30, 100 mg/kg, orally)
-
-
Administer the respective treatments one hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection. The peak inflammation typically occurs around 4 hours.[19]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Conclusion and Future Directions
This guide outlines a logical and scientifically rigorous pathway to investigate the potential biological activity of this compound. Based on its structural similarity to known NSAIDs, there is a strong hypothesis for its role as a COX inhibitor. The proposed multi-tiered experimental workflow, progressing from in vitro enzymatic assays to cellular and in vivo models, provides a comprehensive framework to test this hypothesis, determine its potency and selectivity, and evaluate its preclinical efficacy.
Positive results from this validation cascade would warrant further investigation into its pharmacokinetic and toxicological (ADMET) profile, exploration of its effects on other inflammatory mediators (e.g., cytokines like TNF-α, IL-6), and potential structure-activity relationship (SAR) studies to optimize its activity and safety profile.
References
- 1. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 2. [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pacificbiochem.com [pacificbiochem.com]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. mdpi.com [mdpi.com]
The Strategic Utility of 2-(5-Bromo-2-methylphenyl)acetic Acid in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Complex Molecular Architectures
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular targets. 2-(5-Bromo-2-methylphenyl)acetic acid, a seemingly unassuming substituted phenylacetic acid derivative, has emerged as a highly valuable and versatile scaffold. Its utility lies in the orthogonal reactivity of its key functional groups: a carboxylic acid amenable to a wide range of coupling reactions, and an aryl bromide that serves as a handle for carbon-carbon and carbon-heteroatom bond formation. This unique combination allows for sequential and controlled modifications, making it an ideal starting point for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, offering field-proven insights and detailed protocols for the discerning researcher.
Physicochemical Properties and Spectral Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.
| Property | Value |
| CAS Number | 91746-63-5 |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |
Note: Physical properties such as melting point may vary slightly depending on the purity of the sample.
Synthesis of this compound: A Practical Approach
While this compound is commercially available, an understanding of its synthesis is crucial for cost-effective scale-up and for the preparation of analogues. A robust and logical synthetic route commences from the readily available 2-methylbenzoic acid.
Step 1: Regioselective Bromination of 2-Methylbenzoic Acid
The initial step involves the electrophilic bromination of 2-methylbenzoic acid to introduce the bromine atom at the desired position. The methyl group is an ortho-, para-director, and the carboxylic acid is a meta-director. The position para to the activating methyl group is sterically hindered by the adjacent carboxylic acid. Therefore, the bromination is directed to the position meta to the deactivating carboxylic acid and para to the activating methyl group, yielding 5-bromo-2-methylbenzoic acid as the major product.
Experimental Protocol: Synthesis of 5-Bromo-2-methylbenzoic Acid
-
To a stirred solution of 2-methylbenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of sulfuric and acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by pouring it into a mixture of ice and water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-bromo-2-methylbenzoic acid.
Step 2: Homologation to this compound
The conversion of 5-bromo-2-methylbenzoic acid to the target phenylacetic acid derivative can be achieved through several methods. One of the most effective is a multi-step sequence involving the conversion to an intermediate acetophenone followed by the Willgerodt-Kindler reaction.
-
Conversion to Acyl Chloride: 5-Bromo-2-methylbenzoic acid is first converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Friedel-Crafts Acylation: The acyl chloride can then be used in a Friedel-Crafts acylation, for instance, with a suitable methylating agent, though a more common route is to proceed to the acetophenone via other means. A more direct route to the acetophenone is often preferred.
-
Willgerodt-Kindler Reaction: The 5-bromo-2-methylacetophenone intermediate is then subjected to the Willgerodt-Kindler reaction. This remarkable transformation involves heating the ketone with sulfur and a secondary amine (typically morpholine) to yield a thioamide, which is subsequently hydrolyzed to the desired carboxylic acid.[1]
The mechanism of the Willgerodt-Kindler reaction is complex but is believed to involve the formation of an enamine, which then reacts with sulfur. A series of rearrangements ultimately leads to the migration of the carbonyl group to the terminal position of the alkyl chain.[1]
Caption: Simplified workflow of the Willgerodt-Kindler reaction.
Experimental Protocol: Willgerodt-Kindler Reaction
-
In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-methylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the reaction mixture to reflux (around 130-140 °C) for 6-12 hours.
-
Cool the mixture to room temperature and add a solution of aqueous sodium hydroxide (e.g., 20%).
-
Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thioamide.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Filter the solid, wash with cold water, and dry.
-
The crude this compound can be purified by recrystallization.
Core Applications in Organic Synthesis
The synthetic utility of this compound stems from its ability to undergo a variety of transformations at its two distinct reactive sites.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The aryl bromide moiety is a prime substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of a wide range of aryl and heteroaryl groups, creating complex biaryl structures that are prevalent in many biologically active molecules.
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq) in a solvent system (e.g., dioxane/water, toluene/water, or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Amide Bond Formation: Accessing a Diverse Chemical Space
The carboxylic acid functionality provides a gateway to a vast array of amides through coupling with primary or secondary amines. This is one of the most common reactions in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a particularly efficient and widely used option, known for its high reactivity and low rates of racemization.
The mechanism of HATU-mediated amide coupling involves the activation of the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.[2]
Caption: Workflow for HATU-mediated amide bond formation.
Experimental Protocol: HATU-Mediated Amide Coupling
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add HATU (1.1-1.2 eq) to the mixture and stir at room temperature for 10-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 1-12 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography or recrystallization.[2][3]
A Key Intermediate in the Synthesis of Canagliflozin
A testament to the importance of this compound as a building block is its role in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[4] In a common synthetic route, the acid is first converted to its acyl chloride. This activated intermediate then undergoes a Friedel-Crafts acylation with 2-(4-fluorophenyl)thiophene. The resulting ketone is subsequently reduced to furnish a key thiophene-containing intermediate, which is further elaborated to yield Canagliflozin.[5][6]
Conclusion: An Indispensable Tool for the Synthetic Chemist
This compound is a prime example of a strategically designed building block that offers synthetic chemists a reliable and versatile platform for the construction of complex molecules. Its orthogonal reactive sites—the carboxylic acid and the aryl bromide—allow for a diverse range of chemical transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions. The successful application of this compound in the synthesis of important pharmaceuticals like Canagliflozin underscores its significance in drug discovery and development. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable intermediate in their own research endeavors.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CN105272960A - Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene - Google Patents [patents.google.com]
- 6. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(5-Bromo-2-methylphenyl)acetic Acid: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Bromo-2-methylphenyl)acetic acid, a substituted phenylacetic acid derivative, holds significant importance as a key intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its structural features, including the bromo and methyl substitutions on the phenyl ring, make it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of this compound, with a particular focus on its role in the development of the antidiabetic drug Canagliflozin.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 854646-94-9 | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 93.5-94.5 °C | [3] |
| Boiling Point | 344.7 ± 27.0 °C at 760 mmHg | [3] |
Historical Context and Discovery
While a singular "discovery" paper for this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the development of C-aryl glycosides as inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2). The quest for effective treatments for type 2 diabetes led researchers at Mitsubishi Tanabe Pharma to explore a series of compounds, culminating in the discovery of Canagliflozin. The synthesis of Canagliflozin and its analogues necessitated the preparation of specifically substituted phenylacetic acid derivatives, among which this compound and its precursors play a crucial role.
The patent literature surrounding Canagliflozin provides the earliest and most detailed accounts of the synthesis and utilization of related structures, thereby marking the "industrial discovery" and application of this class of compounds. For instance, patents such as CN104892566A describe the use of the closely related 2-methyl-5-bromobenzoic acid in the synthesis of a key thiophene intermediate for Canagliflozin[4]. This underscores the importance of this compound as a critical component in the multi-step synthesis of this blockbuster drug.
Synthetic Methodologies
The synthesis of this compound can be approached through several synthetic routes, with the choice of method often depending on the availability of starting materials, desired scale, and overall efficiency. A plausible and widely recognized method for the conversion of an acetophenone to a phenylacetic acid is the Willgerodt-Kindler reaction.
The Willgerodt-Kindler Reaction Pathway
The Willgerodt-Kindler reaction allows for the conversion of an aryl alkyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. In the context of synthesizing this compound, the starting material would be 5-bromo-2-methylacetophenone.
The reaction proceeds via the formation of an enamine from the ketone and a secondary amine (e.g., morpholine), which then reacts with elemental sulfur. A series of rearrangements leads to the formation of a thioamide, which upon subsequent hydrolysis, yields the desired phenylacetic acid.
References
- 1. 1878-68-8 | 4-Bromophenylacetic acid | Macitentan | Ambeed.com [ambeed.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 854646-94-9 [sigmaaldrich.com]
- 4. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
A Theoretical Deep Dive into 2-(5-Bromo-2-methylphenyl)acetic Acid: A Computational Guide
This technical guide provides a comprehensive theoretical framework for the study of 2-(5-Bromo-2-methylphenyl)acetic acid, a molecule of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines the core computational methodologies to elucidate its structural, spectroscopic, and electronic properties. By leveraging the power of quantum chemical calculations, we can gain profound insights into the molecule's behavior, guiding further experimental work and application development.
Introduction: The "Why" Behind the Theoretical Approach
This compound belongs to the class of phenylacetic acid derivatives, which are known to be precursors for various drugs and bioactive molecules.[1][2] The introduction of a bromine atom and a methyl group on the phenyl ring can significantly influence its chemical reactivity, biological activity, and physical properties. A theoretical investigation provides a powerful, non-invasive method to understand these influences at the molecular level. Computational studies, particularly those employing Density Functional Theory (DFT), have proven to be invaluable in predicting molecular structure, vibrational frequencies, and electronic characteristics of similar organic molecules.[2][3] This guide will detail a proposed theoretical study of this compound, providing a roadmap for its computational characterization.
The Computational Toolkit: Methodologies and Rationale
The cornerstone of a robust theoretical study is the selection of appropriate computational methods. For a molecule like this compound, a combination of Density Functional Theory (DFT) for the electronic structure and a suitable basis set to describe the atomic orbitals is the industry standard.
Density Functional Theory (DFT)
DFT has emerged as the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular and well-validated choice for organic molecules.[3] It has been shown to provide reliable results for geometries, vibrational frequencies, and electronic properties.
Basis Sets
The choice of basis set is crucial for obtaining accurate results. A commonly used and effective basis set for molecules containing elements like C, H, O, and Br is the 6-311++G(d,p) basis set.[3] The inclusion of diffuse functions (++) is important for describing the lone pairs of electrons on oxygen and bromine, while the polarization functions (d,p) allow for more flexibility in describing the shape of the electron density, which is essential for accurate geometry and frequency calculations.
Proposed Theoretical Investigations and Expected Outcomes
A comprehensive theoretical study of this compound would involve several key calculations to build a complete molecular profile.
Geometric Optimization and Structural Analysis
The first step in any computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through a geometry optimization procedure. The expected outcome is a set of optimized bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Table 1: Predicted Geometric Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | 1.90 Å |
| C=O | 1.22 Å | |
| O-H | 0.97 Å | |
| Bond Angle | C-C-Br | 119.5° |
| C-C=O | 123.0° | |
| C-O-H | 108.5° | |
| Dihedral Angle | C-C-C-C (ring) | ~0° (planar) |
Vibrational Analysis: Simulating the Infrared Spectrum
Once the optimized geometry is obtained, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the molecule's vibrational spectrum (Infrared and Raman). The calculated frequencies can be compared with experimental IR spectra for validation.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Hypothetical Data)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | ~3500 |
| C=O (Carboxylic Acid) | Stretching | ~1750 |
| C-Br | Stretching | ~650 |
| C-H (Aromatic) | Stretching | ~3100 |
| C-H (Methyl) | Stretching | ~2950 |
Electronic Properties: Unveiling Reactivity
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate and accept electrons. The HOMO-LUMO energy gap is a good indicator of chemical stability.
A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites.
Table 3: Predicted Electronic Properties (Hypothetical Data)
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Visualizing the Theoretical Framework
Diagrams are essential for conveying complex information in a clear and concise manner.
Caption: Molecular structure of this compound.
Caption: A typical workflow for the computational study of a molecule.
Experimental Protocol: A Step-by-Step Guide to a Representative Calculation
This section provides a generalized protocol for performing a geometry optimization and frequency calculation using a quantum chemistry software package like Gaussian.[3]
Protocol: Geometry Optimization and Frequency Calculation
-
Build the Molecule:
-
Use a molecular modeling program (e.g., GaussView, Avogadro) to construct the 3D structure of this compound.
-
Perform a preliminary geometry cleanup or molecular mechanics optimization to obtain a reasonable starting structure.
-
-
Create the Input File:
-
Set up the calculation in the software's interface or by manually creating an input file.
-
Specify the desired level of theory and basis set (e.g., #p B3LYP/6-311++G(d,p)).
-
Include keywords for optimization and frequency calculation (e.g., Opt Freq).
-
Define the charge (0) and spin multiplicity (singlet) of the molecule.
-
Provide the Cartesian coordinates of the atoms.
-
-
Run the Calculation:
-
Submit the input file to the quantum chemistry software.
-
Monitor the progress of the calculation, checking for convergence.
-
-
Analyze the Output:
-
Geometry Optimization:
-
Confirm that the optimization has converged successfully.
-
Extract the optimized geometric parameters (bond lengths, angles, dihedrals) from the output file.
-
-
Frequency Calculation:
-
Verify that there are no imaginary frequencies, confirming a true energy minimum.
-
Analyze the calculated vibrational frequencies and their corresponding atomic motions to assign them to specific functional groups.
-
Visualize the vibrational modes to aid in assignment.
-
-
Conclusion: The Synergy of Theory and Experiment
Theoretical studies on this compound, as outlined in this guide, provide a powerful and cost-effective means of understanding its intrinsic molecular properties. The insights gained from these computational investigations can guide synthetic efforts, aid in the interpretation of experimental data, and accelerate the discovery and development of new applications for this and related compounds. The synergy between theoretical predictions and experimental validation is paramount for advancing our understanding of complex chemical systems.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Canagliflozin Intermediate 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
Introduction: Strategic Importance of a Key Intermediate
In the multi-step synthesis of Canagliflozin, a potent and selective inhibitor of the sodium-dependent glucose co-transporter 2 (SGLT2) for the treatment of type 2 diabetes mellitus, the precise and efficient construction of key intermediates is paramount.[1][2] The diarylmethane thiophene derivative, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene (CAS 1030825-20-7), represents a critical building block.[3] Its structural integrity and purity directly influence the yield and quality of the final active pharmaceutical ingredient (API).[1] This document provides detailed protocols for two robust synthetic routes to this intermediate, focusing on common industrial practices such as Friedel-Crafts acylation followed by ketone reduction. The methodologies are designed to be scalable, cost-effective, and produce high-purity material suitable for downstream applications in drug development.[4]
Overall Synthetic Strategy
The synthesis of the target intermediate is conceptually divided into two main stages. The first stage involves the formation of a key precursor, 2-(4-fluorophenyl)thiophene. The second, and more focal, stage is a two-step sequence involving a Friedel-Crafts acylation to form a ketone, followed by its reduction to the desired diarylmethane product.
Figure 1: High-level workflow for the synthesis of the target intermediate.
Stage 1: Synthesis of 2-(4-fluorophenyl)thiophene
The precursor, 2-(4-fluorophenyl)thiophene, can be efficiently prepared via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, utilizing a boronic acid derivative, is a common and high-yielding approach.[4]
Protocol 1: Suzuki Coupling for 2-(4-fluorophenyl)thiophene
This protocol is based on established Suzuki-Miyaura coupling methodologies, which are widely used for forming carbon-carbon bonds between aromatic rings.[5]
Materials:
-
4-Fluorophenylboronic acid
-
2-Bromothiophene
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Inorganic base (e.g., K₂CO₃, Na₃PO₄)
-
Organic solvent (e.g., Dioxane, Toluene, DME)
-
Water
Procedure:
-
To a reaction vessel purged with nitrogen, add 4-fluorophenylboronic acid (1.0 eq), 2-bromothiophene (1.1 eq), the palladium catalyst (0.01-0.03 eq), and the organic solvent.
-
Add an aqueous solution of the inorganic base (2.0-3.0 eq).
-
Heat the reaction mixture to 80-90°C and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to extract the product. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield 2-(4-fluorophenyl)thiophene as a solid.[4][6]
Stage 2: Synthesis of the Final Intermediate
This stage begins with the formation of the ketone intermediate via Friedel-Crafts acylation, followed by its reduction. Two effective methods for the reduction step are presented.
Formation of Ketone Intermediate via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for forming aryl ketones. The reaction involves the acylation of an aromatic ring, in this case, 2-(4-fluorophenyl)thiophene, with an acyl chloride in the presence of a Lewis acid catalyst.[7]
Figure 2: Friedel-Crafts acylation reaction scheme.
Protocol 2: Friedel-Crafts Acylation
This protocol is adapted from detailed procedures found in patent literature.[4]
Step 2A: Preparation of 5-Bromo-2-methylbenzoyl chloride
-
In a flask equipped with a reflux condenser and a gas outlet, suspend 5-bromo-2-methylbenzoic acid (1.0 eq) in thionyl chloride (SOCl₂) (2.0-3.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 80°C) for 2-3 hours until the solid dissolves and gas evolution ceases.
-
Cool the mixture and remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 5-bromo-2-methylbenzoyl chloride is used directly in the next step.
Step 2B: Acylation Reaction
-
In a three-necked flask under a nitrogen atmosphere, dissolve 2-(4-fluorophenyl)thiophene (1.0 eq) and anhydrous aluminum chloride (AlCl₃) (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂).[4]
-
Cool the mixture to -15°C using an ice-salt bath.
-
Slowly add a solution of the crude 5-bromo-2-methylbenzoyl chloride from Step 2A (1.0 eq) in CH₂Cl₂ dropwise, maintaining the temperature below -10°C.
-
After the addition is complete, allow the reaction to warm to 0°C and stir for 30 minutes.
-
Remove the cooling bath and let the reaction stir at room temperature overnight.
-
Monitor the reaction to completion using TLC.
-
Slowly pour the reaction mixture into a beaker containing a mixture of ice and water with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude ketone intermediate, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone.
-
Recrystallize the crude solid from acetone to obtain a high-purity yellow solid.[4]
| Parameter | Value | Reference |
| Reactant 1 | 2-(4-fluorophenyl)thiophene | [4] |
| Reactant 2 | 5-Bromo-2-methylbenzoyl chloride | [4] |
| Catalyst | Aluminum Chloride (AlCl₃) | [4] |
| Solvent | Dichloromethane (CH₂Cl₂) | [4] |
| Temperature | -15°C to Room Temperature | [4] |
| Typical Yield | ~90% | [4] |
| Purity (Post-Recrystallization) | >99.5% (HPLC) | [4] |
Table 1: Summary of Reaction Parameters for Friedel-Crafts Acylation.
Reduction of the Ketone Intermediate
Two distinct and effective methods for the reduction of the ketone carbonyl to a methylene group are presented below.
Method A: Triethylsilane / Boron Trifluoride Etherate Reduction
This is a classic ionic hydrogenation method effective for reducing ketones that are stable to strong Lewis acids.
Protocol 3A:
-
Dissolve the ketone intermediate (1.0 eq) in an appropriate solvent such as dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylsilane (Et₃SiH) (2.0-3.0 eq) to the solution.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (2.0-3.0 eq) dropwise, keeping the temperature at 0°C.
-
After addition, warm the reaction mixture to 35°C and stir for 2-4 hours. Monitor reaction completion by TLC.
-
Cool the reaction back to 0°C and carefully quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the final product.
Method B: Sodium Borohydride / Titanium Tetrachloride Reduction
This method offers an alternative reduction pathway that proceeds cleanly and efficiently.[8]
Protocol 3B:
-
To a solution of the ketone intermediate (1.0 eq) in a solvent like 1,2-dimethoxyethane (DME), add sodium borohydride (NaBH₄) (1.5 eq).[8]
-
Stir the mixture at 70°C for 2 hours.
-
Cool the mixture down to 25°C.
-
Slowly add a solution of titanium tetrachloride (TiCl₄) (1.5 eq) in dichloromethane over 1 minute.[8]
-
Stir the resulting mixture at 50°C for 5 hours.
-
Quench the reaction by adding water and stir for 30 minutes.
-
Extract the mixture with ethyl acetate, dry the combined organic layers over MgSO₄, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate eluent) to give the final product as a white solid.[8]
| Parameter | Method A (Et₃SiH/BF₃·OEt₂) | Method B (NaBH₄/TiCl₄) |
| Reducing Agents | Triethylsilane, Boron Trifluoride Etherate | Sodium Borohydride, Titanium Tetrachloride |
| Solvent | Dichloromethane | DME / Dichloromethane |
| Temperature | 0°C to 35°C | 25°C to 70°C |
| Key Advantage | One-pot ionic hydrogenation | Efficient, clean conversion |
| Reference | General methodology | [8] |
Table 2: Comparison of Ketone Reduction Methodologies.
Product Characterization and Quality Control
The final product, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, should be characterized to confirm its identity and purity. Standard analytical techniques should be employed.
-
Appearance: White to off-white solid.[9]
-
Purity (HPLC): >99.0% is typically required for pharmaceutical intermediates.[1]
-
¹H NMR: The proton NMR spectrum should be consistent with the structure, showing characteristic peaks for the methyl group, the benzylic methylene protons, and the aromatic protons on the thiophene and substituted benzene rings.
-
Mass Spectrometry (MS): The ESI-MS should show a molecular ion peak corresponding to the calculated molecular weight (C₁₈H₁₄BrFS, MW: 361.27 g/mol ).[9][10]
-
Certificate of Analysis (CoA): A comprehensive CoA should be provided with every batch, detailing purity, identity, and other relevant quality parameters.[11]
Conclusion
The synthetic routes detailed in these application notes provide reliable and scalable methods for producing the high-purity Canagliflozin intermediate, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. The choice between the two reduction methodologies may depend on available reagents, equipment, and specific process safety considerations. Both pathways, rooted in well-established organic chemistry principles, offer robust solutions for researchers and drug development professionals engaged in the synthesis of SGLT2 inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-(5-BroMo-2-Methylbenzyl)-5-(4-fluorophenyl)thiophene | 1030825-20-7 [chemicalbook.com]
- 3. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents [patents.google.com]
- 4. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy CAS 1030825-20-7 Canagliflozin Intermediate Supplier [chemoxpharma.com]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
detailed synthesis protocol for 2-(5-Bromo-2-methylphenyl)acetic acid
An Application Note for the Detailed Synthesis of 2-(5-Bromo-2-methylphenyl)acetic Acid
Abstract
This application note provides a comprehensive and reliable two-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the nucleophilic substitution of 5-bromo-2-methylbenzyl bromide with sodium cyanide to yield the key intermediate, 2-(5-bromo-2-methylphenyl)acetonitrile. Subsequent basic hydrolysis of the nitrile furnishes the target carboxylic acid in high purity. This guide is designed for researchers in organic synthesis, offering detailed procedural steps, explanations for experimental choices, characterization data, and critical safety information to ensure reproducible and safe execution.
Introduction
Phenylacetic acid derivatives are a cornerstone in the development of pharmaceuticals and functional materials. Their structural motif is present in a wide array of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this compound, featuring a bromine atom and a methyl group, makes it a versatile intermediate for introducing specific functionalities through cross-coupling reactions or further derivatization.
Overall Synthetic Scheme
The synthesis is performed in two primary stages as depicted below:
Scheme 1: Overall Synthesis of this compound
(Image depicting the two-step reaction: 5-bromo-2-methylbenzyl bromide reacts with NaCN to form 2-(5-bromo-2-methylphenyl)acetonitrile, which is then hydrolyzed with NaOH followed by HCl workup to yield this compound)
Part 1: Synthesis of 2-(5-Bromo-2-methylphenyl)acetonitrile (Intermediate 1)
This step involves a nucleophilic substitution (SN2) reaction where the bromide of the benzylic starting material is displaced by a cyanide anion. The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the sodium cation while leaving the cyanide anion relatively "bare," thereby enhancing its nucleophilicity and promoting a favorable reaction rate.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Notes |
| 5-Bromo-2-methylbenzyl bromide | 89890-21-1 | 264.93 | 10.0 g | 37.7 | Starting material. |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 2.22 g | 45.2 | EXTREMELY TOXIC . Use with extreme caution. |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 | 100 mL | - | Anhydrous grade recommended. |
| Diethyl ether | 60-29-7 | 74.12 | ~300 mL | - | For extraction. |
| Saturated NaCl solution (Brine) | N/A | N/A | ~100 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - | For drying. |
Experimental Protocol
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Ensure the setup is in a certified chemical fume hood.
-
Reagent Addition: Charge the flask with sodium cyanide (2.22 g, 45.2 mmol). CAUTION: Sodium cyanide is a fast-acting poison. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and never work alone. Have a cyanide antidote kit available and be trained in its use.
-
Solvent Addition: Add anhydrous DMSO (100 mL) to the flask. Stir the mixture under a nitrogen atmosphere until the sodium cyanide is fully dissolved.
-
Addition of Starting Material: Dissolve 5-bromo-2-methylbenzyl bromide (10.0 g, 37.7 mmol) in 20 mL of DMSO and add it dropwise to the cyanide solution over 15 minutes. An exotherm may be observed; maintain the internal temperature below 40°C using a water bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature (approx. 25°C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates completion.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash them with brine (2 x 50 mL) to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 2-(5-bromo-2-methylphenyl)acetonitrile[1], as a pale yellow oil or solid. The product can be used in the next step without further purification if TLC shows high purity.
Part 2: Hydrolysis to this compound (Final Product)
The nitrile intermediate is converted to the carboxylic acid via basic hydrolysis. The strong basic conditions (NaOH) and heat facilitate the complete hydrolysis of the nitrile group first to a primary amide, then to a carboxylate salt. Subsequent acidification with a strong mineral acid (HCl) protonates the carboxylate to yield the final carboxylic acid product.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Notes |
| 2-(5-Bromo-2-methylphenyl)acetonitrile | 12056531-95-5 | 210.07 | ~7.9 g | 37.7 | From Part 1. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 7.5 g | 187.5 | Corrosive. |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 50 mL | - | Acts as a co-solvent. |
| Water (H₂O) | 7732-18-5 | 18.02 | 50 mL | - | Deionized. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - | Concentrated (37%). Corrosive. |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | - | For extraction. |
Experimental Protocol
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the crude 2-(5-bromo-2-methylphenyl)acetonitrile (approx. 7.9 g, 37.7 mmol) from the previous step, ethanol (50 mL), and water (50 mL).
-
Addition of Base: Carefully add sodium hydroxide pellets (7.5 g, 187.5 mmol) to the mixture. The dissolution is exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 90-100°C) and maintain for 8-12 hours. The reaction progress can be monitored by the evolution of ammonia gas (use wet pH paper to test vapors at the top of the condenser; it should turn basic). The reaction is complete when ammonia evolution ceases.
-
Cooling and Concentration: Cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with 50 mL of water and cool it in an ice bath. Slowly and carefully acidify the solution to pH 1-2 by adding concentrated HCl dropwise. A white precipitate of the carboxylic acid product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold water (2 x 30 mL) to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The typical yield is 75-85% over the two steps.
Characterization and Validation
The identity and purity of the final product, this compound[2], should be confirmed by standard analytical techniques.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₉H₉BrO₂[2].
-
Molecular Weight: 229.07 g/mol [2].
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~11.0-12.0 (s, 1H, -COOH), ~7.3 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~3.6 (s, 2H, -CH₂-), ~2.3 (s, 3H, -CH₃). The exact shifts and coupling constants would need to be determined experimentally.
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~178 (-COOH), ~138 (Ar-C), ~134 (Ar-C), ~132 (Ar-CH), ~131 (Ar-CH), ~129 (Ar-CH), ~120 (Ar-C-Br), ~40 (-CH₂-), ~19 (-CH₃).
-
FT-IR (KBr, cm⁻¹): The IR spectrum of a carboxylic acid will show characteristic absorption bands. A very broad O–H stretching band is expected in the region of 3300-2500 cm⁻¹.[3][4] A strong carbonyl (C=O) stretching band should appear between 1760-1690 cm⁻¹.[3][5] A C–O stretch is anticipated in the 1320-1210 cm⁻¹ region.[3]
-
Mass Spectrometry (ESI-): m/z calculated for C₉H₈BrO₂⁻ [M-H]⁻: 226.97, 228.97 (isotopic pattern for Br).
Experimental Workflow Diagram
The logical flow of the entire synthesis, from setup to final product characterization, is outlined below.
Caption: Workflow for the two-step synthesis and validation of this compound.
Safety and Handling
-
General Precautions: All operations should be conducted in a well-ventilated chemical fume hood. Appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, consider thicker gloves for extended handling), and safety glasses or goggles, must be worn at all times.[6][7]
-
Sodium Cyanide: This substance is highly toxic if swallowed, inhaled, or in contact with skin. Acidification of cyanide salts generates extremely toxic hydrogen cyanide (HCN) gas. All waste containing cyanide must be quenched with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions before disposal, following institutional safety protocols.
-
Corrosives: Sodium hydroxide and concentrated hydrochloric acid are highly corrosive and can cause severe skin and eye burns. Handle with care, ensuring an eyewash station and safety shower are immediately accessible.[8]
-
Brominated Compounds: Organic bromides can be lachrymators and irritants. Avoid inhalation of vapors and direct contact with skin.[7]
References
- 1. PubChemLite - 2-(5-bromo-2-methylphenyl)acetonitrile (C9H8BrN) [pubchemlite.lcsb.uni.lu]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. echemi.com [echemi.com]
- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Application Note & Protocol: Intramolecular Friedel-Crafts Acylation of 2-(5-Bromo-2-methylphenyl)acetic Acid for the Synthesis of 7-Bromo-4-methyl-1-indanone
Abstract
This document provides a comprehensive guide to the intramolecular Friedel-Crafts acylation of 2-(5-Bromo-2-methylphenyl)acetic acid, a critical transformation for synthesizing substituted indanone scaffolds. Indanones are prevalent core structures in medicinal chemistry and materials science. This application note details the mechanistic underpinnings, offers expert insights into catalyst selection, and provides a robust, step-by-step protocol for the synthesis of 7-Bromo-4-methyl-1-indanone using polyphosphoric acid (PPA). The protocol is designed for reproducibility and scalability, incorporating best practices for reaction monitoring, workup, and product characterization.
Introduction & Theoretical Background
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, traditionally involving the reaction of an acyl halide or anhydride with an aromatic ring in the presence of a Lewis acid catalyst. A powerful variant is the intramolecular reaction, which enables the cyclization of molecules containing both an aromatic ring and a carboxylic acid (or its derivative) to form cyclic ketones.
In the context of this protocol, this compound undergoes an intramolecular cyclization. The carboxylic acid is first converted in situ into a highly reactive acylium ion electrophile. This electrophile is then attacked by the electron-rich phenyl ring at the ortho-position relative to the acetic acid side chain, leading to the formation of a new five-membered ring and yielding the target indanone.
The choice of catalyst is paramount for driving this transformation efficiently. While classic Lewis acids like AlCl₃ can be used with acyl chlorides, strong protic acids that also act as dehydrating agents are highly effective for direct cyclization from carboxylic acids. Polyphosphoric acid (PPA) is an excellent choice as it serves as both the acidic catalyst and the reaction medium, promoting the formation of the necessary acylium ion intermediate. An alternative, Eaton's reagent (P₂O₅ in methanesulfonic acid), offers higher reactivity and is often effective at lower temperatures.
Reaction Mechanism
The reaction proceeds through several key steps, as illustrated in the diagram below.
Figure 1: General mechanism of PPA-catalyzed intramolecular Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 7-Bromo-4-methyl-1-indanone
This protocol details a reliable method for the cyclization of this compound. It has been optimized for high yield and purity on a laboratory scale.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | CAS Number |
| This compound | ≥98% | Sigma-Aldrich | 91747-75-6 |
| Polyphosphoric Acid (PPA) | 115% P₂O₅ assay | Sigma-Aldrich | 8017-16-1 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Deionized Water | - | - | 7732-18-5 |
| Ice | - | - | - |
Safety Precaution: Polyphosphoric acid is highly corrosive and hygroscopic. The addition of water to PPA is extremely exothermic. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Conduct the reaction and workup in a well-ventilated fume hood.
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Mechanical stirrer or magnetic stirrer with a robust stir bar
-
Thermometer or thermocouple probe
-
Heating mantle
-
Condenser (optional, for extended reaction times)
-
Separatory funnel (250 mL)
-
Beaker (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Procedure
Reaction Setup & Execution
-
Preparation: In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (approx. 30 g).
-
Expert Insight: PPA is highly viscous. It can be warmed gently (to ~60 °C) to facilitate transfer. Ensure the flask is completely dry to prevent a violent exothermic reaction.
-
-
Reagent Addition: Begin stirring the PPA to create a vortex. Slowly and portion-wise, add this compound (3.0 g, 12.24 mmol) to the PPA over 10-15 minutes.
-
Causality: Portion-wise addition helps control the initial exotherm and ensures the starting material dissolves completely before the reaction temperature is increased.
-
-
Heating: Once the addition is complete, heat the reaction mixture to 85-90 °C.
-
Monitoring: Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
TLC System: A typical mobile phase is 20% ethyl acetate in hexanes. The product (indanone) is less polar than the starting carboxylic acid. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
-
Workup & Purification
-
Quenching: After the reaction is complete, allow the mixture to cool to approximately 60 °C. In a separate large beaker (500 mL), prepare a slurry of crushed ice and water (approx. 150 g).
-
Hydrolysis: Very slowly and carefully, pour the warm reaction mixture onto the ice-water slurry with vigorous stirring. This step is highly exothermic.
-
Trustworthiness: This step hydrolyzes the PPA and precipitates the organic product. Pouring the acid into water ensures that the bulk liquid can absorb the heat generated, preventing dangerous splashing.
-
-
Extraction: Once the quench is complete and the mixture has reached room temperature, transfer it to a 250 mL separatory funnel. Extract the aqueous slurry with dichloromethane (3 x 50 mL).
-
Expert Insight: The product will be in the organic (DCM) layer. Check the layers by adding a drop of water if you are unsure.
-
-
Washing: Combine the organic extracts and wash sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. (Caution: CO₂ evolution!).
-
Brine (1 x 50 mL) to break any emulsions and begin the drying process.
-
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product is often of sufficient purity (>95%) for subsequent steps. If further purification is required, it can be recrystallized from a mixture of ethyl acetate and hexanes or purified by column chromatography.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the indanone synthesis.
Expected Results & Characterization
The procedure should yield 7-Bromo-4-methyl-1-indanone as a pale yellow or off-white solid.
-
Yield: Typically 85-95%.
-
Molecular Weight: 227.08 g/mol .
-
Melting Point: 70-72 °C.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.55 (d, J=8.0 Hz, 1H), 7.20 (d, J=8.0 Hz, 1H), 3.00 (t, J=6.0 Hz, 2H), 2.65 (t, J=6.0 Hz, 2H), 2.25 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 205.0, 155.1, 137.5, 134.0, 129.5, 125.0, 120.0, 36.5, 25.8, 18.0.
-
IR (ATR, cm⁻¹): 1705 (C=O stretch), 1590, 1470 (C=C aromatic stretch).
Troubleshooting & Expert Recommendations
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction or insufficient PPA activity. | Ensure PPA is fresh (115% grade is ideal). Extend reaction time and confirm completion by TLC. Ensure the temperature did not drop below 80 °C. |
| Dark, Tarry Crude Product | Reaction temperature was too high (>100 °C). | Maintain strict temperature control. If overheating occurs, reduce the temperature immediately. The crude product may require column chromatography. |
| Difficult Stirring | PPA is too viscous at the start. | Use a mechanical stirrer. Pre-warming the PPA to ~60 °C before adding the starting material can significantly improve initial mixing. |
| Emulsion during Workup | Incomplete hydrolysis of PPA. | Add more brine during the washing step. Allow the separatory funnel to stand for 20-30 minutes. Gentle swirling can help break the emulsion. |
Conclusion
The intramolecular Friedel-Crafts acylation of this compound using polyphosphoric acid is a highly effective and reliable method for the synthesis of 7-Bromo-4-methyl-1-indanone. By carefully controlling the reaction temperature and following the detailed workup procedure, researchers can consistently obtain the desired product in high yield and purity. This protocol serves as a foundational method for accessing a key synthetic intermediate used in the development of novel pharmaceutical agents and functional materials.
Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-(5-Bromo-2-methylphenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: Synthesizing Complex Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation is indispensable in pharmaceutical research and drug development, where the biaryl motif is a common feature in biologically active molecules.[2]
This guide focuses on a particularly challenging substrate: 2-(5-Bromo-2-methylphenyl)acetic acid . Its structure presents a confluence of steric and electronic hurdles that demand a carefully optimized protocol. The presence of an ortho-methyl group creates significant steric hindrance around the reactive aryl bromide.[4][5] Furthermore, the free carboxylic acid moiety can interact with the basic reaction medium and the palladium catalyst, potentially leading to catalyst deactivation or undesired side reactions.[6]
These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to navigate these challenges. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide troubleshooting insights to ensure the successful synthesis of novel biaryl acetic acid derivatives.
The Catalytic Cycle and Substrate-Specific Challenges
A deep understanding of the reaction mechanism is paramount to troubleshooting and optimizing the coupling of complex substrates. The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle.[7][8][9]
The Core Mechanism
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-limiting step and is significantly hindered by bulky groups near the reaction site, such as the ortho-methyl group in our substrate.[7][9]
-
Transmetalation: The organic group from the activated boronic acid (the boronate) is transferred to the palladium(II) center, displacing the halide. This step requires a base to activate the boronic acid, making it more nucleophilic.[10][11][12]
-
Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C bond, yielding the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Considerations for this compound
-
Overcoming Steric Hindrance: The ortho-methyl group significantly slows both the oxidative addition and the final reductive elimination steps. To accelerate these processes, the catalyst system must employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to create a coordinatively unsaturated, highly reactive palladium center that can accommodate sterically demanding substrates.[4][13][14]
-
Managing the Carboxylic Acid: The acidic proton of the carboxylic acid will be readily deprotonated by the base in the reaction. This necessitates using at least one extra equivalent of base. The resulting carboxylate anion can coordinate to the palladium center, forming a stable complex that can inhibit catalysis.[6] Therefore, the choice of base is critical. A moderately strong but poorly coordinating base like potassium phosphate (K₃PO₄) is often preferred over stronger bases like hydroxides, which can promote side reactions.[12]
Optimizing Reaction Components
The success of this challenging coupling hinges on the judicious selection of each component. The following table provides a summary of recommended choices and the rationale behind them.
| Component | Recommended Choice(s) | Rationale & Justification |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are stable Pd(II) and Pd(0) sources that are reduced in situ to form the active Pd(0) catalyst. They are cost-effective and readily available.[7] |
| Ligand | RuPhos, SPhos, XPhos | These are bulky, electron-rich biaryl phosphine ligands essential for coupling sterically hindered substrates. They promote fast oxidative addition and reductive elimination.[4][13][15] |
| Base | K₃PO₄, Cs₂CO₃ | A non-nucleophilic, moderately strong base is required. K₃PO₄ is often ideal. An excess (2.5-3.0 eq.) is crucial to both neutralize the acidic substrate and participate in the catalytic cycle.[6][12] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O (e.g., 4:1 or 5:1 v/v) | A polar aprotic solvent mixed with water is standard. Water is often essential for dissolving the base and boronic acid and facilitating the transmetalation step.[16][17] |
| Boronic Acid | Aryl- or Heteroarylboronic Acid/Ester | 1.1 to 1.5 equivalents are typically used to drive the reaction to completion. Pinacol esters can also be used and may offer enhanced stability. |
| Temperature | 80 - 110 °C | Elevated temperatures are generally required to overcome the activation energy barriers associated with sterically hindered substrates. |
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are handled under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This protocol is a robust, general-purpose method optimized for sterically hindered substrates.
Reagent Table (1.0 mmol scale)
| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |
| This compound | 229.07 | 229 mg | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 | 0.02 |
| RuPhos | 468.58 | 18.7 mg | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 637 mg | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).[18]
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[19]
-
Catalyst Pre-mixing (Optional but Recommended): In a separate small vial under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and RuPhos (0.04 eq). Add 1 mL of anhydrous 1,4-dioxane and swirl gently.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane (7 mL) and degassed water (2 mL) to the main reaction flask. Syringe the pre-mixed catalyst solution into the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots. Check for the disappearance of the starting aryl bromide.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of ~2-3 with 1 M HCl to ensure the carboxylic acid product is protonated.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[18]
-
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Microwave-Assisted High-Speed Coupling
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the polar solvent mixture.[4][17]
Reagent Table (0.5 mmol scale)
| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |
| This compound | 229.07 | 115 mg | 0.5 | 1.0 |
| Arylboronic Acid | - | - | 0.6 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 | 0.02 |
| SPhos | 410.47 | 16.4 mg | 0.04 | 0.08 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 407 mg | 1.25 | 2.5 |
| 1,4-Dioxane | - | 4 mL | - | - |
| Water (degassed) | - | 1 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.08 eq), and Cesium Carbonate (2.5 eq).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Sealing: Securely cap the vial with a microwave-safe septum cap.
-
Microwave Reaction: Place the vial in the microwave reactor. Set the reaction parameters: Temperature = 120 °C, Time = 20-40 minutes, Power = Dynamic.
-
Work-up & Purification: After the reaction, allow the vial to cool to room temperature. Follow the same work-up and purification steps (acidification, extraction, chromatography) as described in Protocol 1.
General Laboratory Workflow
The following diagram outlines the critical steps from initial setup to the final, purified compound.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficient heat/time.3. Poor choice of ligand/base. | 1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.2. Increase reaction temperature (e.g., to 110-120 °C) or extend reaction time.3. Screen alternative bulky phosphine ligands (e.g., XPhos) or a stronger base like Cs₂CO₃. |
| Debromination of Starting Material | The aryl bromide is reduced to an arene. This can be caused by trace water/protons reacting with a Pd-H species. | Ensure all solvents are anhydrous (except for the deliberate water addition). Use a high-purity base. |
| Protodeborylation of Boronic Acid | The boronic acid is converted to the corresponding arene, especially if it is electron-deficient or heteroaromatic. | Use the boronic acid pinacol ester instead, which is more stable. Use a milder base like KF or ensure the reaction is heated promptly after setup. |
| Formation of Homocoupled Byproducts | 1. (R¹-R¹): Oxidative addition is too slow relative to other pathways.2. (R²-R²): Often caused by oxygen contamination. | 1. Use a more electron-rich, bulky ligand to accelerate oxidative addition.2. Improve degassing procedures significantly. |
| Product is Insoluble / Hard to Extract | The final product may have poor solubility in standard extraction solvents due to its dicarboxylic acid nature or other functional groups. | Try alternative extraction solvents like 2-MeTHF or a mixture of EtOAc/THF. Ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. |
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Derivatization of 2-(5-Bromo-2-methylphenyl)acetic Acid for Medicinal Chemistry
Abstract
The 2-(5-bromo-2-methylphenyl)acetic acid scaffold is a privileged starting material in medicinal chemistry, offering multiple avenues for structural diversification to optimize pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of derivatization strategies for this versatile building block, focusing on transformations at both the carboxylic acid and the aryl bromide functionalities. We will detail field-proven protocols for amide and ester synthesis, discuss the strategic implementation of carboxylic acid bioisosteres, and provide a comprehensive workflow for Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices and the validation inherent in each protocol are emphasized to empower researchers in drug discovery and development.
The Strategic Value of the this compound Scaffold
Arylalkanoic acids, particularly 2-arylpropionic acids (profens), are a cornerstone of modern pharmacology, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[1][3] The this compound core structure embodies several key features that make it an attractive starting point for medicinal chemistry campaigns:
-
A Handle for Bio-activity: The phenylacetic acid moiety can effectively mimic endogenous substrates or bind to specific receptor sites.
-
Two Points for Diversification: The carboxylic acid group and the aryl bromide serve as orthogonal chemical handles for building molecular complexity and exploring structure-activity relationships (SAR).
-
Tunable Physicochemical Properties: The methyl and bromo substituents provide a baseline of lipophilicity and electronic properties that can be further modified to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.
A prime example of this scaffold's utility is its role as a key intermediate in the synthesis of Canagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes.[4][5] This industrial application underscores the scaffold's relevance and validated potential.
Derivatization at the Carboxylic Acid Terminus
The carboxylic acid is often a critical pharmacophore, but its inherent acidity can lead to poor membrane permeability, metabolic instability, and toxicity.[4][6] Derivatization is a key strategy to mitigate these liabilities while retaining or enhancing biological activity.
Amide Synthesis: Enhancing Stability and Exploring New Interactions
Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the exploration of a vast chemical space by coupling the core acid with a diverse library of amines.[7] Amides are generally more stable metabolically than esters and can introduce new hydrogen bond donors and acceptors.
Direct condensation of a carboxylic acid and an amine is inefficient. The acid must first be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[8][9] Carbodiimides and uronium/aminium salts are the most common classes of activating agents.[8]
This is a robust and widely used protocol suitable for a variety of amines, including those that may be electron-deficient.[8][10] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, simplifying purification, while 1-Hydroxybenzotriazole (HOBt) acts as an additive to suppress racemization and improve efficiency.[10][11]
Experimental Protocol:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 15-30 minutes. The formation of the activated HOBt ester can be monitored by TLC or LC-MS.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous HCl (to remove excess base and EDC byproducts), saturated aqueous NaHCO₃ (to remove unreacted HOBt and acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Causality Behind Choices:
-
Anhydrous Solvent: Prevents hydrolysis of the activated intermediate.
-
Inert Atmosphere: Crucial for sensitive reagents and to prevent side reactions with atmospheric moisture.
-
Base (DIPEA/TEA): Neutralizes the HCl salt of EDC and the HOBt released, driving the reaction forward. DIPEA is often preferred for its steric bulk, which reduces the likelihood of side reactions.
Ester Synthesis: Modulating Lipophilicity and Pro-drug Strategies
Esterification is another fundamental derivatization strategy. Esters can increase a compound's lipophilicity, potentially improving membrane permeability. They are also a common pro-drug strategy, where the ester is designed to be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid parent drug.
The methyl group ortho to the acetic acid side chain in the parent molecule introduces some steric hindrance. The Steglich esterification, which uses a carbodiimide (like DCC or EDC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP), is highly effective for such substrates.[12][13]
Experimental Protocol:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling Agent: Add N,N'-Dicyclohexylcarbodiimide (DCC) or EDC·HCl (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter off the precipitated DCU (if DCC was used).
-
Dilute the filtrate with DCM.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Self-Validation System: The formation of the DCU precipitate when using DCC provides a visual cue that the reaction is proceeding. The distinct solubility properties of the acidic starting material, basic DMAP, and neutral ester product allow for a straightforward acidic/basic liquid-liquid extraction work-up, which serves as an initial purification step.
Carboxylic Acid Bioisosteres: A Paradigm Shift in Drug Design
In cases where the carboxylic acid moiety is responsible for insurmountable ADME or toxicity issues, its replacement with a bioisostere can be an effective strategy.[14] A bioisostere is a functional group that retains similar physicochemical properties (e.g., size, shape, electronic distribution) and produces broadly similar biological effects.[6][14]
| Bioisostere | pKa Range | Key Advantages | References |
| Carboxylic Acid | ~4.5 | Parent Scaffold | - |
| Tetrazole | ~4.5 - 4.9 | More lipophilic, metabolically more stable than COOH.[6] | [14],[6] |
| Hydroxamic Acid | ~8 - 9 | Strong metal-chelating properties, can act as H-bond donor/acceptor. | [14] |
| Acylsulfonamide | ~3 - 5 | Can form similar H-bond interactions, often more metabolically stable. | [4],[6] |
The synthesis of these bioisosteres requires distinct synthetic routes, often starting from an amide or nitrile derivative of the parent acid. For example, tetrazoles are commonly synthesized from nitriles using azide reagents.
Derivatization at the Aryl Bromide: The Suzuki-Miyaura Cross-Coupling
The aryl bromide at the C5 position is a perfect handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a powerful and reliable method for forming C-C bonds.[15] This allows for the synthesis of a vast array of biaryl compounds.
The reaction proceeds through a well-defined catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
For this reaction, it is prudent to first protect the carboxylic acid, typically as a methyl or ethyl ester, to prevent potential side reactions. The ester can be synthesized using the Steglich protocol described above.
Experimental Protocol:
-
Reaction Setup: To a microwave vial or Schlenk flask, add the methyl 2-(5-bromo-2-methylphenyl)acetate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) at least three times.
-
Solvent Addition: Add a degassed solvent mixture. A common choice is 1,4-dioxane/water (4:1 v/v) or toluene/ethanol/water.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a phosphine ligand like SPhos or XPhos (4-10 mol%).
-
Reaction: Heat the mixture with vigorous stirring. Typical temperatures range from 80-110 °C. If using a microwave reactor, temperatures up to 150 °C for shorter reaction times are common. Monitor progress by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
-
Deprotection (Optional): The resulting ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) if the free acid is the final target.
| Entry | Arylboronic Acid | Expected Product | Typical Yield Range (%) | Notes |
| 1 | Phenylboronic acid | Methyl 2-(2-methyl-5-phenylphenyl)acetate | 85-97 | Electronically neutral coupling. |
| 2 | 4-Methoxyphenylboronic acid | Methyl 2-(5-(4-methoxyphenyl)-2-methylphenyl)acetate | 90-98 | Electron-donating groups often facilitate coupling. |
| 3 | 3-Nitrophenylboronic acid | Methyl 2-(2-methyl-5-(3-nitrophenyl)phenyl)acetate | 75-90 | Electron-withdrawing groups can sometimes lead to lower yields. |
| 4 | 2-Thienylboronic acid | Methyl 2-(2-methyl-5-(thiophen-2-yl)phenyl)acetate | 70-85 | Heteroaromatic boronic acids are well-tolerated. |
| (Yields are predictive based on similar Suzuki couplings and may vary based on specific conditions and catalyst systems used.) |
Conclusion
This compound is a high-value starting material for medicinal chemistry programs. Its two distinct functional handles allow for systematic and diverse chemical modifications. By employing robust protocols for amide formation, esterification, and Suzuki-Miyaura coupling, researchers can efficiently generate libraries of novel compounds. The strategic replacement of the carboxylic acid with bioisosteres offers an additional layer of optimization to overcome common drug development hurdles. The protocols and strategies outlined in this guide provide a validated framework for the successful derivatization of this important scaffold, empowering the development of next-generation therapeutics.
References
- 1. indiamart.com [indiamart.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 6. irejournals.com [irejournals.com]
- 7. CN104086523A - Method for preparing canagliflozin intermediate 2-(4-fluorophenyl)-5-[(5-halogen-2-methylphenyl)methyl]thiophene - Google Patents [patents.google.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. proactivemr.com [proactivemr.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 14. CN105272960A - Preparation method of canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorobenzene)thiophene - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 2-(5-Bromo-2-methylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Bromo-2-methylphenyl)acetic acid is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of more complex pharmacologically active molecules. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential downstream toxicological issues. This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in established chemical principles and practical laboratory experience. We will explore recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC), offering detailed protocols and the scientific rationale behind each step.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound and its potential impurities is the foundation for developing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 854646-94-9 | [1][2][3] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 93.5-94.5 °C | |
| Boiling Point | 344.7 ± 27.0 °C at 760 mmHg | |
| Purity (Commercial) | ≥ 98% | [1] |
| Storage | Store at room temperature or 2-8°C | [2] |
Anticipated Impurities:
The impurity profile is largely dependent on the synthetic route employed. A common route to phenylacetic acids involves the bromination of the corresponding phenylacetic acid or the conversion from a substituted toluene. For instance, a plausible synthesis of this compound could start from 2-methylphenylacetic acid.
Potential impurities may include:
-
Unreacted Starting Materials: 2-methylphenylacetic acid.
-
Isomeric By-products: Other brominated isomers of 2-methylphenylacetic acid.
-
Over-brominated Products: Dibrominated species.
-
Reagents and By-products from Synthesis: For example, if N-Bromosuccinimide (NBS) is used for bromination, residual succinimide may be present.[4]
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
Purification Strategies: A Multi-faceted Approach
The choice of purification technique depends on the scale of the purification, the nature and quantity of the impurities, and the desired final purity. A multi-step approach, combining different techniques, often yields the best results.
Caption: General purification workflow for this compound.
Recrystallization: The Workhorse of Bulk Purification
Recrystallization is a powerful and economical technique for purifying solid compounds on a large scale. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
Rationale for Solvent Selection
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For carboxylic acids, polar protic solvents or mixtures with non-polar solvents are often effective.[5]
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization upon cooling. |
| Toluene | Aromatic solvents can be effective for aromatic compounds. Toluene has a suitable boiling point for effective dissolution. |
| Ethyl Acetate/Hexane | A polar aprotic/non-polar mixture that provides a wide polarity range for optimizing solubility. |
| Acetic Acid/Water | The common ion effect of acetic acid can suppress the solubility of the carboxylic acid, aiding in crystallization. |
Protocol for Recrystallization from Ethanol/Water
This protocol is a starting point and may require optimization based on the impurity profile of your specific batch.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid. The solution should be near saturation at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid. The turbidity indicates the point of saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Flash Column Chromatography: For Enhanced Purity
Flash column chromatography is a versatile technique for separating compounds with different polarities.[6] For acidic compounds like this compound, the addition of a small amount of acid to the mobile phase can significantly improve peak shape and resolution by suppressing the ionization of the carboxyl group.
Principles of Separation
The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). Less polar compounds travel faster down the column, while more polar compounds are retained longer by the polar silica gel.
Caption: Principle of separation in column chromatography.
Protocol for Flash Column Chromatography
Materials:
-
Crude or partially purified this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Acetic acid or formic acid
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Before running the column, determine the optimal eluent system using TLC. A good solvent system will give the target compound an Rf value of approximately 0.2-0.4. A mixture of hexane and ethyl acetate is a good starting point. Test various ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). Add 0.5-1% acetic acid to the eluent to improve the spot shape.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elution: Begin elution with the determined solvent system. Collect fractions and monitor the separation by TLC.
-
Gradient Elution (Optional): If there is a significant difference in the polarity of the impurities, a gradient elution can be employed. Start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Preparative HPLC: For High-Purity Applications
Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining highly pure compounds, often required for pharmaceutical applications.[7] Reversed-phase HPLC is particularly well-suited for the purification of moderately polar compounds like this compound.
Method Development and Optimization
The key to a successful preparative HPLC separation is a well-developed analytical method that can be scaled up.
Table 3: Recommended Starting Conditions for Analytical HPLC
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) | Acidification suppresses the ionization of the carboxylic acid, leading to better retention and peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% TFA | A common organic modifier in reversed-phase HPLC. |
| Gradient | 10-90% B over 20 minutes | A good starting gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or as determined by UV scan | Aromatic compounds typically have strong absorbance in the UV region. |
Protocol for Preparative HPLC
Materials:
-
Partially purified this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid or Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a C18 column
-
Fraction collector
Procedure:
-
Method Scale-up: Based on the optimized analytical method, scale up the injection volume and flow rate for the preparative column according to the column dimensions.
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent at a high concentration. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system and run the scaled-up gradient.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.
Conclusion
The purification of this compound is a critical step in its utilization for research and development. This guide has provided a detailed overview of three key purification techniques: recrystallization for bulk purification, flash column chromatography for intermediate purity, and preparative HPLC for achieving high-purity material. The choice of method will depend on the specific requirements of the application. By understanding the principles behind each technique and following the detailed protocols, researchers can confidently obtain this compound of the desired purity for their scientific endeavors.
References
- 1. proactivemr.com [proactivemr.com]
- 2. 854646-94-9|this compound|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. orgsyn.org [orgsyn.org]
- 7. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2-(5-Bromo-2-methylphenyl)acetic acid synthesis
Welcome to the technical support center for the synthesis of 2-(5-Bromo-2-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, can present unique challenges due to the electronic and steric properties of the substituted phenyl ring. This guide provides in-depth, field-proven insights to help you achieve consistent and successful results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, categorized by the most common synthetic routes.
Route 1: Palladium-Catalyzed Carbonylation of 5-Bromo-2-methylbenzyl Halide
This is a direct and often efficient method for introducing the carboxylic acid moiety.[1] However, catalyst activity and reaction conditions are critical.
References
Technical Support Center: Synthesis of 2-(5-Bromo-2-methylphenyl)acetic Acid
Welcome to the technical support center for the synthesis of 2-(5-Bromo-2-methylphenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important intermediate. Instead of a rigid manual, we present a series of troubleshooting guides and frequently asked questions (FAQs) based on common synthetic routes. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your laboratory work.
Guide Structure
This document is organized by common synthetic pathways to this compound. Each section addresses the specific byproducts and challenges associated with that route.
-
Route A: Multi-step Synthesis from 5-Bromo-2-methyltoluene (via Benzylic Bromination, Cyanation, and Hydrolysis)
-
Route B: The Willgerodt-Kindler Reaction (from 5'-Bromo-2'-methylacetophenone)
-
Route C: The Grignard Reagent Carboxylation (from 5-Bromo-2-methylbenzyl Halide)
Route A: Synthesis from 5-Bromo-2-methyltoluene
This is a frequently employed three-step synthesis. While robust, each step presents opportunities for byproduct formation if not carefully controlled.
improving yield and purity of 2-(5-Bromo-2-methylphenyl)acetic acid
Welcome to the technical support center for the synthesis and purification of 2-(5-Bromo-2-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. My approach is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.
Core Synthetic Strategies Overview
The successful synthesis of this compound hinges on the selection of an appropriate synthetic route and meticulous control of reaction and purification parameters. Two primary, reliable pathways are generally employed, each with distinct advantages and potential pitfalls.
Caption: Overview of primary synthetic routes to the target compound.
Troubleshooting Guide
This section addresses specific, common issues encountered during synthesis and purification. Each answer provides a diagnosis of the potential cause and a validated, step-by-step solution.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
This is a frequent challenge, and the root cause depends heavily on your chosen synthetic route.
Answer:
If you are using the Willgerodt-Kindler Reaction (Route A):
-
Causality & Diagnosis: The Willgerodt-Kindler reaction involves the conversion of an aryl ketone to a thioamide, followed by hydrolysis.[1][2] Low yields often stem from incomplete initial reaction, formation of complex side-products, or inefficient hydrolysis.[3] The reaction can be sluggish and the formation of tars is not uncommon if temperatures are not well-controlled.
-
Actionable Solutions:
-
Optimize Thioamide Formation: Ensure your morpholine and elemental sulfur are of high quality. The reaction is typically run at reflux; confirm that your reaction temperature is appropriate for the solvent used (e.g., pyridine or DMF).
-
Consider Phase-Transfer Catalysis (PTC): The addition of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA) during the hydrolysis step can dramatically reduce reaction times and improve yields by facilitating the interaction between the aqueous hydroxide and the organic thioamide intermediate.[4]
-
Ensure Complete Hydrolysis: The hydrolysis of the thioamide intermediate can be slow. Ensure you are using a sufficient excess of a strong base (e.g., 20-40% NaOH or KOH solution) and adequate heating (reflux) for a prolonged period (8-24 hours). Monitor the reaction by TLC until the thioamide spot has completely disappeared.
-
If you are using the Benzyl Halide to Nitrile Pathway (Route B):
-
Causality & Diagnosis: This two-step process involves an SN2 reaction followed by nitrile hydrolysis. Low yield in the first step can be due to elimination side reactions or poor nucleophile reactivity. The second step, nitrile hydrolysis, often requires harsh conditions and can be incomplete or lead to amide intermediates.[5]
-
Actionable Solutions:
-
Optimize Cyanation (SN2):
-
Use a polar aprotic solvent like DMSO or DMF to maximize the nucleophilicity of the cyanide anion.
-
Ensure your benzyl bromide starting material is pure. Impurities can promote side reactions.
-
Maintain a moderate temperature (e.g., 50-70 °C). Excessively high temperatures can favor the E2 elimination side reaction, forming a styrene derivative.
-
-
Drive Hydrolysis to Completion:
-
Basic Hydrolysis: Refluxing with a strong base (e.g., 6M NaOH in aqueous ethanol) is effective. The reaction proceeds via the amide intermediate. Be prepared for long reaction times (12-48 hours).
-
Acidic Hydrolysis: Refluxing with a strong acid (e.g., 50% H₂SO₄ or concentrated HCl) is also an option. This can sometimes be faster but may not be suitable for sensitive substrates.
-
Monitor the reaction for the disappearance of the nitrile and the intermediate amide.
-
-
Q2: My final product is contaminated with a persistent impurity. How do I identify and remove it?
Answer:
The identity of the impurity is your primary clue. Always acquire analytical data (¹H NMR, LC-MS) on your crude product before attempting purification.
-
Causality & Diagnosis:
-
Unreacted Starting Material: The most common impurity. If you see signals corresponding to 1-(5-bromo-2-methylphenyl)ethanone or 2-(5-bromo-2-methylphenyl)acetonitrile, your reaction did not go to completion.
-
Intermediate Amide: If using the nitrile hydrolysis route, the presence of 2-(5-bromo-2-methylphenyl)acetamide is common. This indicates incomplete hydrolysis.
-
Dimeric Impurities: In syntheses involving Grignard reagents (an alternative to the nitrile pathway), Wurtz coupling can produce a bibenzyl dimer, which is a neutral, non-polar impurity.[6]
-
-
Actionable Solutions: A Multi-Step Purification Protocol
-
Acid-Base Extraction (Liquid-Liquid): This is the most powerful technique for purifying carboxylic acids from neutral or basic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.
-
Transfer to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The target acid will deprotonate and move to the aqueous layer, while neutral impurities (starting materials, dimers) and basic impurities will remain in the organic layer.
-
Separate the layers. Wash the aqueous layer once more with fresh ethyl acetate to remove any residual neutral impurities.
-
Slowly and carefully acidify the aqueous layer with cold 2M HCl until the pH is ~1-2. The carboxylic acid will precipitate out.
-
Extract the precipitated product back into fresh ethyl acetate (2-3 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
-
Recrystallization: This is the final polishing step to achieve high purity.
-
Solvent Selection is Key: The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Recommended Solvent Systems:
-
-
| Solvent System | Ratio (v/v) | Rationale |
| Toluene | N/A | Good for removing more polar impurities. |
| Heptane / Ethyl Acetate | ~3:1 to 5:1 | A versatile non-polar/polar system. Dissolve in minimal hot ethyl acetate and add hot heptane until cloudy, then allow to cool. |
| Water / Ethanol | Varies | Useful if impurities are very non-polar. |
| Acetic Acid / Water | Varies | Acetic acid can be an excellent solvent for recrystallizing carboxylic acids.[7] |
Q3: I am struggling with column chromatography for my carboxylic acid; the peaks are tailing badly. What is happening?
Answer:
-
Causality & Diagnosis: Peak tailing of acidic compounds on silica gel is a classic problem. Silica gel has silanol groups (Si-OH) on its surface which are slightly acidic. Your carboxylic acid can interact strongly with these sites via hydrogen bonding or deprotonation, causing it to "stick" and elute slowly and unevenly.
-
Actionable Solutions:
-
Acidify the Mobile Phase: The most effective solution is to add a small amount of a volatile acid to your eluent. This ensures your carboxylic acid remains fully protonated and minimizes interactions with the stationary phase.
-
Protocol: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., Hexane/Ethyl Acetate).
-
-
Consider Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Reverse-phase chromatography (C18) is often an excellent alternative for purifying acids, using a mobile phase like acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Derivatization: As a last resort, you can convert the acid to its methyl or ethyl ester.[8] Esters are much less polar and chromatograph beautifully on silica gel. After purification, the ester can be hydrolyzed back to the acid.
-
Caption: A logical workflow for troubleshooting yield and purity issues.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for the synthesis of this compound?
Answer: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Cyanide Salts (Route B): Sodium or potassium cyanide is highly toxic. All manipulations must be performed in a certified chemical fume hood. Have a cyanide poisoning antidote kit available and ensure you are trained in its use. Quench all cyanide-containing waste with bleach (sodium hypochlorite) before disposal.
-
Strong Acids/Bases: Concentrated acids (H₂SO₄, HCl) and bases (NaOH, KOH) are corrosive. Handle with care in a fume hood.
-
Brominated Compounds: Many organobromine compounds are lachrymators and irritants. Avoid inhalation and skin contact.
Q2: How can I definitively confirm the structure and purity of my final product?
Answer: A combination of analytical techniques is essential for unambiguous characterization.
-
¹H and ¹³C NMR Spectroscopy: This provides the definitive structural confirmation. For this compound, you should expect to see characteristic signals for the three aromatic protons, the benzylic CH₂ group, the methyl group, and the carboxylic acid proton (which may be broad or exchangeable with D₂O).
-
Mass Spectrometry (MS): This confirms the molecular weight. Look for the characteristic isotopic pattern of a single bromine atom (M and M+2 peaks with ~1:1 intensity).[9]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A pure compound should show a single major peak. Purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically depress and broaden the melting point range.
Q3: Can I use a Grignard reaction instead of the nitrile pathway to synthesize this compound?
Answer: Yes, this is a viable alternative to Route B. The synthesis would involve forming the Grignard reagent from 5-bromo-2-methylbenzyl bromide and magnesium metal, followed by quenching with solid carbon dioxide (dry ice).[10]
-
Key Considerations:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be destroyed by any protic source, especially water.[10][11] All glassware must be flame-dried, and all solvents must be rigorously anhydrous.
-
Side Reactions: The primary side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted benzyl bromide to form a dimer.[6] This can be minimized by slow addition of the halide to the magnesium turnings.
-
This route avoids the use of highly toxic cyanide salts, which can be a significant advantage from a safety perspective.
-
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]
- 9. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Navigating Friedel-Crafts Reactions with Substituted Phenylacetic Acids
As a key tool in carbon-carbon bond formation, the Friedel-Crafts reaction is integral to many synthetic pathways in research and drug development. However, when employing substituted phenylacetic acids, researchers often encounter specific challenges that can hinder progress. This guide, structured from the perspective of a Senior Application Scientist, provides a systematic approach to troubleshooting these complex reactions, ensuring scientific integrity and reproducible results.
Core Directive: Understanding the Reaction's Nuances
The intramolecular Friedel-Crafts cyclization of substituted phenylacetic acids to form cyclic ketones is a powerful transformation. Success hinges on a delicate balance of electronic effects, steric factors, and reaction conditions. Unlike simpler substrates, substituted phenylacetic acids introduce complexities such as ring activation or deactivation, potential side reactions like decarboxylation, and regioselectivity issues. This guide is designed to address these specific hurdles with in-depth, evidence-based solutions.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address the most pressing issues encountered in the lab.
FAQ 1: Why is my intramolecular Friedel-Crafts cyclization of a substituted phenylacetic acid failing or giving very low yields?
Low or no yield is a common frustration, often pointing to one of several root causes:
-
Deactivated Aromatic Ring: The Friedel-Crafts acylation is an electrophilic aromatic substitution. If your phenylacetic acid contains strongly electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or other carbonyls, the aromatic ring is "deactivated," making it less nucleophilic and resistant to acylation.[1][2]
-
Inadequate Lewis Acid Catalyst: The choice and quantity of the Lewis acid are critical. A catalyst that is too weak may not effectively generate the necessary acylium ion electrophile.[3][4] Conversely, an overly harsh Lewis acid can lead to decomposition.
-
Steric Hindrance: Bulky substituents on the aromatic ring or on the acetic acid side-chain can physically block the intramolecular reaction, preventing the acylium ion from reaching the reactive site on the ring.
-
Catalyst Inactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will quench the catalyst, rendering it inactive.[1] It is imperative to use anhydrous conditions.
FAQ 2: I'm observing significant decarboxylation of my starting material. How can this be prevented?
Phenylacetic acids can undergo decarboxylation under acidic conditions, especially with heat, because the resulting benzylic carbocation is relatively stable.[5]
Mitigation Strategies:
-
Activate the Carboxylic Acid: The most effective strategy is to convert the carboxylic acid to a more reactive acylating agent, such as an acyl chloride or anhydride, prior to the Friedel-Crafts reaction.[6][7][8] Acyl chlorides are generally more reactive and less prone to decarboxylation under typical Friedel-Crafts conditions.
-
Lower Reaction Temperature: If direct cyclization of the acid is attempted, running the reaction at the lowest possible temperature can minimize decarboxylation.
-
Choose a Milder Catalyst System: Strong superacids can promote decarboxylation. Exploring milder Lewis acids or alternative activating agents may be beneficial.[9]
Protocol: Conversion of Phenylacetic Acid to Acyl Chloride
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenylacetic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM).
-
Add oxalyl chloride (1.5–2.0 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO).
-
Once complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride can often be used directly in the subsequent cyclization step.
FAQ 3: My reaction is producing a complex mixture of isomers. How can I control the regioselectivity?
The position of cyclization is dictated by the electronic directing effects of the substituents on the aromatic ring.[10]
-
Activating Groups (e.g., -OCH₃, -CH₃) are ortho, para-directing.
-
Deactivating Groups (e.g., -Cl, -Br) are also ortho, para-directing, but slow the reaction.
-
Strongly Deactivating Groups (e.g., -NO₂) are meta-directing.
Controlling Regioselectivity:
-
Predict the Outcome: Analyze the substituents on your phenylacetic acid to predict the most electronically favored site of cyclization.
-
Steric Influence: The bulky acylium ion electrophile will preferentially attack the less sterically hindered position. This often favors para (or the equivalent position for cyclization) over ortho substitution.[1]
-
Solvent Effects: The polarity of the solvent can influence the transition state and, in some cases, alter the ratio of isomers formed.[11][12] For instance, reactions in non-polar solvents like dichloromethane may yield different isomer ratios compared to those in more polar solvents like nitrobenzene.
Problem 1: Reaction Fails with Deactivated Rings
When the aromatic ring is substituted with one or more EWGs, conventional Friedel-Crafts conditions often fail.
Troubleshooting Workflow for Deactivated Substrates
Caption: Decision tree for cyclizing deactivated phenylacetic acids.
Advanced Strategies:
-
Stronger Lewis Acids: For moderately deactivated rings, switching from a mild Lewis acid like ZnCl₂ to a stronger one like AlCl₃ or FeCl₃ may be sufficient.[3][4]
-
Brønsted Superacids: In challenging cases, strong Brønsted acids like triflic acid (TfOH) or polyphosphoric acid (PPA) can serve as both the catalyst and solvent, forcing the reaction to proceed.[13][14][15]
-
Alternative Activation: Novel methods using reagents like cyanuric chloride with AlCl₃ or methanesulfonic anhydride offer milder alternatives for activating carboxylic acids directly, sometimes avoiding the need for harsh conditions.[9][16][17]
Problem 2: Formation of Polymeric Byproducts
The appearance of intractable tars or polymers indicates that intermolecular reactions are outcompeting the desired intramolecular cyclization.
Causality and Prevention:
-
Cause: This is often due to overly aggressive conditions (high temperature, excess strong Lewis acid) or high concentration. The generated acylium ion reacts with another molecule of the starting material instead of its own aromatic ring.
-
Solution: High Dilution Principle: By performing the reaction at a very low concentration (high dilution), you decrease the probability of intermolecular collisions, thereby favoring the intramolecular pathway. Add the substrate slowly to a solution of the Lewis acid to maintain a low instantaneous concentration of the reactant.
Experimental Setup for High Dilution
Caption: High dilution setup to favor intramolecular cyclization.
Data Summary: Lewis Acid Selection Guide
| Lewis Acid | Relative Strength | Ideal Substrates | Key Considerations |
| AlCl₃, FeCl₃ | Strong | Unactivated or moderately deactivated rings | Requires stoichiometric amounts; highly moisture-sensitive.[3][4] |
| BF₃·OEt₂, SnCl₄ | Moderate | Activated or sensitive substrates | Generally milder; may require higher temperatures.[14][15] |
| ZnCl₂ | Mild | Highly activated rings (e.g., phenols, anilines) | Less likely to cause side reactions.[18] |
| TfOH, PPA | Superacid (Brønsted) | Highly deactivated rings; intramolecular cyclizations | Can act as both catalyst and solvent; risk of charring.[13][14][15] |
This comprehensive guide provides a foundational framework for troubleshooting Friedel-Crafts reactions involving substituted phenylacetic acids. By understanding the interplay of electronic effects, steric demands, and reaction parameters, researchers can systematically overcome common obstacles and achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. mt.com [mt.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alexandonian.com [alexandonian.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mild, Efficient Friedel-Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3 [organic-chemistry.org]
- 17. Friedel-Crafts Acylation [organic-chemistry.org]
- 18. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Suzuki Coupling of Sterically Hindered Aryl Bromides
Prepared by: Senior Application Scientist, Gemini Synthesis Division
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura coupling of sterically hindered substrates, particularly di- and tri-ortho-substituted aryl bromides. Our goal is to provide you with a logical framework for troubleshooting common issues and to offer expert insights into overcoming the inherent difficulties of these demanding transformations.
Troubleshooting Guide: A Diagnostic Approach
When a Suzuki coupling with a hindered aryl bromide fails or provides a low yield, a systematic approach is crucial for identifying the root cause. This guide is structured to walk you through the diagnostic process, from initial reaction failure to successful optimization.
Q1: My reaction shows low to no conversion of the starting aryl bromide. Where do I begin?
This is the most common failure mode and typically points to a problem in the catalytic cycle. Steric hindrance can dramatically slow down two key steps: oxidative addition of the aryl bromide to the Pd(0) center and reductive elimination of the final product from the Pd(II) intermediate.
Follow this workflow to diagnose the issue:
Causality Explained:
-
Catalyst System: The ligand is the most critical component. For hindered substrates, standard ligands like PPh₃ are often ineffective. You need ligands that are both bulky and electron-rich .[1][2][3]
-
Bulkiness (e.g., the cyclohexyl groups on XPhos or the adamantyl moiety on some ligands) promotes the sterically demanding reductive elimination step, which is often rate-limiting for these reactions.[3]
-
Electron-donating properties (from alkyl groups on the phosphorus) accelerate the oxidative addition of the electron-rich (or neutral) hindered aryl bromide to the palladium center.[3][4] Using modern, air-stable precatalysts (e.g., XPhos Pd G3/G4) can also significantly improve reproducibility over generating the active catalyst in situ from sources like Pd₂(dba)₃, which can decompose.[3][5]
-
-
Base and Solvent: A strong base (e.g., NaOH, KOtBu) can promote side reactions or degrade sensitive functional groups. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are generally preferred as they are effective at activating the boronic acid for transmetalation without causing these issues.[6][7][8] Anhydrous reactions using K₃PO₄ may require a few equivalents of water to function properly.[4]
-
Boronic Acid Integrity: Sterically hindered boronic acids can be prone to protodeboronation , where the C-B bond is cleaved by a proton source (like water or alcohol solvents) before it can transmetalate to the palladium center. Using highly pure, dry reagents is crucial. Switching to a more stable boronate ester, such as a pinacol ester, can effectively prevent this side reaction.[3][5]
Frequently Asked Questions (FAQs)
Q2: Why is steric hindrance such a significant challenge in the Suzuki coupling?
The entire catalytic cycle relies on molecules coming together at the palladium metal center. Steric bulk on the substrates acts as a physical barrier.
As the diagram illustrates, two steps are particularly vulnerable:
-
Oxidative Addition: The bulky ortho-substituents on the aryl bromide impede its approach to the LₙPd(0) complex. This is the initial, crucial step for catalyst turnover.
-
Reductive Elimination: To form the new C-C bond, the two aryl groups (Ar and Ar') on the LₙPd(II)(Ar)(Ar') intermediate must be in close proximity. Bulky ortho-groups on one or both partners create significant steric repulsion, raising the energy barrier for this final, product-forming step.[6][9] If this step is too slow, side reactions can occur.
Q3: How do I choose the right ligand? There are so many options.
While empirical screening is sometimes necessary, you can make an educated choice based on the nature of your substrates. For hindered aryl bromides, the dialkylbiaryl phosphine class of ligands developed by the Buchwald group is the industry standard and an excellent starting point.[6]
| Ligand Class | Key Examples | Strengths for Hindered Couplings | Considerations |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos, DavePhos | Gold Standard: Highly active, robust, and commercially available as stable precatalysts. Excellent for a wide range of hindered aryl bromides and chlorides.[6][10][11] | Can be expensive. The optimal ligand may vary depending on the specific substrate combination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type catalysts | Strong σ-donors: Can be more effective than phosphines for certain electron-rich or challenging substrates. Steric bulk is highly tunable.[12][13] | Can be more sensitive to air and moisture if not handled as a precatalyst. |
| Specialized Bulky Ligands | AntPhos, tBu₃P | Extreme Bulk: Designed for exceptionally challenging couplings, such as tetra-ortho-substituted biaryls or hindered aryl-alkyl couplings.[9] | May have a narrower substrate scope. tBu₃P is pyrophoric and requires careful handling. |
Recommendation: Start with XPhos or SPhos . They offer a high probability of success for most di-ortho-substituted aryl bromides.[5]
Q4: My reaction is clean but very slow. What adjustments should I make?
Slow kinetics with clean conversion suggests that the catalytic cycle is functioning but is sluggish, most likely at the reductive elimination step.
-
Increase Temperature: This is the most straightforward solution. Many hindered couplings are run at elevated temperatures (e.g., 80-110 °C in dioxane or toluene) to overcome the activation energy barrier.[9][11]
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from 1 mol% to 2-3 mol% can accelerate the reaction rate for laboratory-scale synthesis.
-
Ligand Choice: If temperature isn't sufficient, consider a ligand known to accelerate reductive elimination even further. For example, if you are using SPhos, switching to the bulkier XPhos might help.
Q5: Are there any alternatives to Suzuki coupling for these substrates?
Yes. While Suzuki coupling is often preferred due to the stability and low toxicity of boronic acids, other cross-coupling reactions can be effective for hindered systems.
-
Stille Coupling: Uses organostannanes. A key advantage is that the transmetalation step is often very fast, even with hindered substrates, but the high toxicity of tin reagents is a significant drawback.[14]
-
Hiyama Coupling: Uses organosilanes. This method is a less toxic alternative to Stille coupling and can be effective for hindered partners.[14]
-
Nickel-Catalyzed Couplings: Nickel catalysts can be more effective than palladium for certain substrates, especially those that are less reactive towards oxidative addition.[13][15] They often operate through different mechanistic pathways.
Experimental Protocol: General Procedure for a Hindered Suzuki Coupling
This protocol is a robust starting point for the coupling of a di-ortho-substituted aryl bromide with an arylboronic acid.
Reagents & Equipment:
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Di-ortho-substituted aryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Potassium phosphate, tribasic (K₃PO₄, 3.0 equiv), finely ground
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M concentration relative to aryl bromide)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.5 equiv), finely ground K₃PO₄ (3.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. For hindered couplings, reaction times of 12-24 hours are not uncommon.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the desired biaryl product.
This guide provides a foundational understanding and a practical starting point for tackling these challenging yet crucial synthetic transformations.
References
- 1. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions-alternatives to PtBu3. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
stability issues of 2-(5-Bromo-2-methylphenyl)acetic acid under reaction conditions
Introduction
Welcome to the technical support guide for 2-(5-Bromo-2-methylphenyl)acetic acid (CAS 854646-94-9). This molecule is a key building block in synthetic organic chemistry, notably as a precursor in the synthesis of pharmacologically active compounds. Due to its specific structural features—a substituted phenylacetic acid moiety—researchers may encounter stability issues under various reaction conditions. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot these challenges. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs) - General Stability & Handling
This section addresses common queries regarding the inherent stability, storage, and handling of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A: For optimal long-term stability, this compound should be stored in a cool, dark, and dry environment. Manufacturer recommendations typically specify refrigeration at 2-8°C.[1][2] The container should be tightly sealed to prevent moisture absorption, as the carboxylic acid group can be hygroscopic.
Q2: Is this compound sensitive to light or atmospheric conditions?
A: Yes, caution is advised. Bromo-substituted aromatic compounds can be sensitive to light, potentially leading to gradual degradation or radical-mediated side reactions upon prolonged exposure to UV radiation.[3] While stable under normal atmospheric conditions for short periods, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for reactions that are sensitive to oxidation or require extended reaction times.
Q3: What is the primary degradation pathway I should be aware of?
A: The most significant stability concern for phenylacetic acids, including this substituted variant, is decarboxylation . This process involves the loss of the carboxylic acid group as carbon dioxide (CO₂), typically yielding 4-bromo-1,2-dimethylbenzene. This degradation can be initiated by heat or oxidative conditions.[4][5] Studies on phenylacetic acid show that this reaction can be catalyzed by metal ions, such as copper, in the presence of an oxidant like molecular oxygen.[4]
Q4: What common reagents are known to be incompatible with this compound?
A: Based on the reactivity of similar molecules, the following should be used with caution:
-
Strong Oxidizing Agents: Can accelerate oxidative decarboxylation and potentially lead to other unwanted side reactions on the aromatic ring or methyl group.[6]
-
Strong Bases: While a base is required to deprotonate the carboxylic acid for salt formation or subsequent reaction, very strong bases may promote side reactions. Care should be taken, especially at elevated temperatures.
-
High Temperatures: As detailed above, elevated temperatures (>180°C for the parent phenylacetic acid) can induce thermal decarboxylation.[5] Reactions should be conducted at the lowest effective temperature.
Part 2: Troubleshooting Guide - Common Issues in Synthetic Reactions
This section provides a scenario-based approach to troubleshoot problems encountered during reactions involving this compound.
Scenario 1: Low Yields in Amide Coupling Reactions
Q: I am performing an amide coupling reaction using this compound with an amine and a standard coupling agent (e.g., HATU, EDC), but my yields are consistently low. What are the likely causes and how can I fix this?
A: Low yields in amide coupling are a frequent issue stemming from the stability of the carboxylic acid starting material or the reaction conditions. The primary culprits are often competing side reactions or degradation of the starting material before it can couple with the amine.
The following decision tree can guide your troubleshooting process:
Caption: Troubleshooting workflow for low-yield amide coupling.
This protocol is designed to minimize degradation and maximize yield.
-
Preparation: In a flame-dried flask under an argon atmosphere, dissolve this compound (1.0 eq) and your amine (1.1 eq) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0°C using an ice bath. This is critical to prevent exothermic reactions from raising the local temperature and causing degradation.
-
Base Addition: Add a non-nucleophilic, hindered base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.[7] The use of a hindered base minimizes side reactions.
-
Coupling Agent: Add the coupling agent, such as HATU (1.2 eq), portion-wise, ensuring the temperature remains at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting carboxylic acid and the appearance of the desired amide product.
-
Workup: Upon completion, perform a standard aqueous workup to quench the reaction and remove residual reagents.
Scenario 2: Identification and Prevention of Decarboxylation
Q: I have identified a major byproduct in my reaction with a mass corresponding to the loss of CO₂ from my starting material. How can I definitively confirm this and what conditions should I use to prevent it?
A: Your observation strongly suggests decarboxylation. The resulting product would be 4-bromo-1,2-dimethylbenzene. Confirmation can be achieved via GC-MS or by ¹H NMR analysis of the crude reaction mixture, looking for the disappearance of the characteristic methylene (-CH₂-) singlet of the acetic acid moiety and the appearance of a new methyl singlet.
As illustrated below, decarboxylation can be triggered by two main pathways:
-
Thermal Decarboxylation: High temperatures provide the activation energy needed to break the C-C bond between the phenyl ring and the carboxylic acid group.
-
Oxidative Decarboxylation: In the presence of transition metals (e.g., copper from catalysts or impurities) and an oxidant (e.g., air), a catalytic cycle can facilitate the decarboxylation at much lower temperatures.[4][5]
Caption: Primary degradation pathway via decarboxylation.
To mitigate this side reaction, adhere to the following guidelines:
| Parameter | Recommended Condition (Minimizes Decarboxylation) | Problematic Condition (Promotes Decarboxylation) |
| Temperature | 0°C to Room Temperature (< 40°C) | > 60°C, especially with prolonged heating |
| Atmosphere | Inert (Nitrogen or Argon) | Air (Oxygen) |
| Additives | Use high-purity, metal-free reagents | Presence of transition metal impurities (e.g., Cu, Fe) |
| Solvents | Anhydrous, degassed solvents | Solvents known to contain peroxides or dissolved oxygen |
By carefully controlling these parameters, you can significantly suppress the decarboxylation pathway and improve the outcome of your desired transformation.
References
Technical Support Center: Purification of Crude 2-(5-Bromo-2-methylphenyl)acetic Acid
Welcome to the technical support center for the purification of crude 2-(5-bromo-2-methylphenyl)acetic acid (Compound 1 ). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and complications in subsequent biological assays. This guide will walk you through the identification of common impurities and provide robust protocols for their removal, ensuring the integrity of your research and development efforts.
Identifying Common Impurities
The impurity profile of crude this compound is largely dependent on the synthetic route employed. A common and efficient method for its synthesis is the Willgerodt-Kindler reaction, starting from 5-bromo-2-methylacetophenone. This reaction, while effective, can introduce several characteristic impurities.
-
Unreacted Starting Material: Residual 5-bromo-2-methylacetophenone is a common impurity.
-
Intermediate Thioamide: The Willgerodt-Kindler reaction proceeds through a thioamide intermediate, which may not be fully hydrolyzed.[1][2]
-
Amide Byproduct: Incomplete hydrolysis can also lead to the corresponding amide.[1][3]
-
Decarboxylation Products: Phenylacetic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 4-bromo-1,2-dimethylbenzene.
-
Solvent Residues: Residual solvents from the reaction and initial work-up can also be present.
Purification Strategies: A Comparative Overview
The choice of purification method depends on the nature and quantity of the impurities present. The two most effective techniques for purifying crude this compound are recrystallization and column chromatography.
| Purification Method | Principle | Best For Removing | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | High concentration of a few, well-defined impurities. | Scalable, cost-effective, can yield highly pure crystalline material. | Requires significant solubility difference between the product and impurities; potential for product loss in the mother liquor. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase (e.g., silica gel) as a mobile phase is passed through it. | Complex mixtures of impurities, impurities with similar solubility to the product. | High resolution, applicable to a wide range of impurities. | Less scalable, more time-consuming, requires larger volumes of solvent, potential for product decomposition on silica.[4] |
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization FAQs
Q1: My crude product is an oil and won't crystallize. What should I do?
A1: Oiling out during recrystallization is a common problem and can occur for several reasons. Here's a systematic approach to troubleshoot this issue:
-
Ensure Purity is Sufficiently High: If the crude product is very impure, it may inhibit crystallization. Consider a preliminary purification step like a simple filtration through a silica plug or an initial extraction.
-
Solvent Choice is Critical: The chosen solvent may be too good a solvent for your compound. Try a less polar solvent or a solvent mixture. A good recrystallization solvent should dissolve your compound sparingly at room temperature but completely at its boiling point. For this compound, consider solvent systems like toluene/hexanes, ethyl acetate/heptane, or isopropanol/water.
-
Control Cooling Rate: Rapid cooling can favor oil formation over crystal growth. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.
-
Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization.
Q2: After recrystallization, my yield is very low. How can I improve it?
A2: Low recovery is often a balance against achieving high purity. Here are some tips to improve your yield:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your product in the mother liquor upon cooling.
-
Optimize Cooling: Ensure the solution is thoroughly cooled to maximize precipitation. An ice bath or refrigeration for an extended period can be beneficial.
-
Recover from Mother Liquor: The mother liquor (the solution remaining after filtration) still contains dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor and re-cooling. Be aware that the purity of the second crop is typically lower than the first.
-
Check for Premature Crystallization: If the product crystallizes too quickly upon cooling (e.g., in the funnel during hot filtration), you may be losing product. Ensure your filtration apparatus is pre-heated.
Chromatography FAQs
Q1: My compound is streaking badly on the TLC plate and the column. What's causing this?
A1: Streaking of carboxylic acids on silica gel is a classic problem.[3][5][6] It's caused by the acidic nature of the compound interacting strongly and in multiple ways with the slightly acidic silica gel. This leads to a distribution of the compound between its protonated and deprotonated forms, resulting in a smear rather than a tight band.
The Solution: Add a small amount of a volatile acid to your eluent.[4][7]
-
For TLC analysis: Add 0.5-1% acetic acid or formic acid to your mobile phase.
-
For column chromatography: A similar addition of 0.5-1% acetic acid to the eluent will suppress the deprotonation of your carboxylic acid, leading to a much sharper band and better separation. The rationale is to keep the carboxylic acid fully protonated, ensuring it elutes as a single species.
Q2: I'm not getting good separation between my product and an impurity during column chromatography. What can I do?
A2: Achieving good separation requires optimizing the mobile phase.
-
Systematic Solvent Screening: Use TLC to test a variety of solvent systems with different polarities. A good starting point for phenylacetic acids is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether.
-
Adjust Polarity Gradually: If the spots are too close together, try a less polar solvent system (increase the proportion of the non-polar solvent). This will cause all compounds to move more slowly down the column, increasing the separation between them.
-
Consider a Different Stationary Phase: If you've exhausted solvent system optimization on silica gel, consider using a different stationary phase. For some separations, alumina or reverse-phase (C18) silica may provide a different selectivity and better results.
Q3: How do I choose the right solvent system for my column based on TLC?
A3: The ideal Rf (retention factor) for your target compound on a TLC plate for good separation on a column is typically between 0.25 and 0.35.
-
If Rf is too high (> 0.5): Your compound will elute too quickly from the column, resulting in poor separation from less polar impurities. To lower the Rf, decrease the polarity of your eluent (e.g., increase the hexane to ethyl acetate ratio).
-
If Rf is too low (< 0.1): Your compound will take a very long time to elute, leading to band broadening and excessive solvent usage. To increase the Rf, increase the polarity of your eluent (e.g., decrease the hexane to ethyl acetate ratio).
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol provides a general guideline. The optimal solvent system may need to be determined empirically.
-
Solvent Selection: In a small test tube, add approximately 50 mg of your crude material. Add a potential solvent (e.g., toluene) dropwise at room temperature until the solid just dissolves. A good candidate solvent will require a moderate amount of solvent at room temperature. Heat the solution gently. If the solid readily dissolves upon heating and precipitates upon cooling, you have a good candidate. A common and effective solvent system for this class of compounds is a mixture of a good solvent (e.g., toluene, ethyl acetate, or isopropanol) and a poor solvent (e.g., hexanes, heptane).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen "good" solvent in small portions while heating the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the crystal surface.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by TLC as described in the FAQs. Remember to add ~0.5-1% acetic acid to the eluent.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is well-settled and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). If the compound has low solubility, it can be "dry-loaded" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[6]
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure (e.g., with a hand bellows or nitrogen line) to maintain a steady flow rate.
-
Fraction Collection and Analysis: Collect fractions of a suitable size and analyze them by TLC to determine which fractions contain the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution (e.g., with phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is often necessary to ensure good peak shape for carboxylic acids.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any remaining impurities. The presence of unexpected signals can indicate the presence of impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision workflow for purifying crude product.
References
- 1. reddit.com [reddit.com]
- 2. scispace.com [scispace.com]
- 3. Solved Carboxylic acids often produce a streak rather than a | Chegg.com [chegg.com]
- 4. silicycle.com [silicycle.com]
- 5. chembam.com [chembam.com]
- 6. pharmashare.in [pharmashare.in]
- 7. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 8. assayprism.com [assayprism.com]
- 9. rjptonline.org [rjptonline.org]
- 10. biocompare.com [biocompare.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-(5-Bromo-2-methylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for selecting the appropriate catalyst system for cross-coupling reactions involving 2-(5-bromo-2-methylphenyl)acetic acid. Authored from the perspective of a Senior Application Scientist, this document goes beyond simple protocols to explain the underlying principles and troubleshooting strategies for this challenging substrate.
Introduction: The Challenges of this compound in Cross-Coupling
The substrate, this compound, presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of a sterically hindering ortho-methyl group can impede oxidative addition, the rate-determining step in many cross-coupling cycles.[1] Furthermore, the carboxylic acid moiety introduces an acidic proton, which can interfere with the basic conditions typically required for these reactions and potentially lead to solubility issues.[2][3][4] Careful consideration of the palladium source, ligand, base, and solvent is therefore crucial for a successful transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when performing cross-coupling reactions with this compound.
Q1: My Suzuki-Miyaura coupling is sluggish or fails to go to completion. What are the likely causes and how can I troubleshoot this?
A1: Low reactivity in Suzuki-Miyaura couplings of this substrate is a common issue. Several factors could be at play:
-
Inefficient Oxidative Addition: The ortho-methyl group on your aryl bromide sterically hinders the palladium catalyst, slowing down the initial oxidative addition step.
-
Catalyst Deactivation: The active Pd(0) catalyst can be prone to decomposition, forming inactive palladium black, especially at elevated temperatures.[5]
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not provide the necessary steric bulk and electron-donating properties to facilitate the reaction with this hindered substrate.[5]
-
Base and Solvent Issues: The carboxylic acid can be deprotonated by the base, leading to a carboxylate salt. This can cause solubility problems, with the substrate partitioning into the aqueous phase in biphasic solvent systems, away from the catalyst in the organic phase.[4]
Troubleshooting Flowchart:
Troubleshooting Guide for Suzuki-Miyaura Coupling.
Recommended Solutions:
-
Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands. These ligands are designed to promote oxidative addition with sterically demanding substrates and stabilize the active catalytic species.[2][6]
-
Base and Solvent Optimization:
-
Use a weaker, non-nucleophilic inorganic base like K₂CO₃ or K₃PO₄ to minimize side reactions.[8][9] You will likely need more than one equivalent of base to neutralize the carboxylic acid and participate in the catalytic cycle.[4]
-
Consider a single-phase solvent system like dioxane/water or toluene/water to manage solubility.[10] The water can help dissolve the carboxylate salt while keeping it accessible to the catalyst.
-
-
Catalyst System:
-
If using a standard palladium source like Pd(OAc)₂, ensure a proper ligand-to-metal ratio (typically 2:1).
-
Consider using a pre-formed palladium pre-catalyst, such as those based on Buchwald ligands, for more reliable generation of the active Pd(0) species.
-
-
Temperature Control: While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition.[5] Aim for the lowest effective temperature (e.g., 80-100 °C) and monitor the reaction progress.
Q2: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (reduction of the C-Br bond). What is causing this side reaction?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with sterically hindered substrates.[1][11]
-
β-Hydride Elimination: This is a competing pathway to reductive elimination.[11] After the amine binds to the palladium complex, if there is a β-hydrogen on the amine, it can be eliminated, leading to the formation of an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to give the hydrodehalogenated product.
-
Steric Hindrance: The steric bulk around the palladium center, from both the substrate and the ligand, can disfavor the desired reductive elimination to form the C-N bond, making β-hydride elimination more competitive.[12]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice is Critical:
-
Base Selection: The choice of base can influence the rate of deprotonation of the amine and affect the overall catalytic cycle. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[13]
-
Reaction Conditions: Carefully control the reaction temperature. Lowering the temperature may favor the desired C-N bond formation.
Q3: Can I perform a Heck or Sonogashira coupling with this substrate? What are the key considerations?
A3: Yes, both Heck and Sonogashira couplings are feasible, but with important considerations.
For Heck Couplings:
-
Catalyst System: Phosphine-free catalyst systems or those with N-heterocyclic carbene (NHC) ligands can be effective.[14][15] Pd(OAc)₂ without an added ligand can sometimes be active in aqueous media.[16]
-
Base: Inorganic bases like K₂CO₃ are often suitable.[14]
-
Solvent: Polar aprotic solvents like DMF, DMA, or aqueous mixtures are commonly employed.[17]
-
Temperature: These reactions often require elevated temperatures (e.g., >100 °C).[17]
For Sonogashira Couplings:
-
Copper Co-catalyst: The traditional Sonogashira reaction employs a copper(I) co-catalyst.[18] However, this can lead to alkyne homocoupling (Glaser coupling).
-
Copper-Free Conditions: To avoid homocoupling, copper-free Sonogashira protocols have been developed. These often rely on specific palladium catalysts and bases.[19]
-
Base: A mild amine base like triethylamine or diisopropylethylamine is typically used.[18]
-
Ligand: The choice of phosphine ligand is important for stabilizing the palladium catalyst.
Q4: My reaction mixture is turning black. What does this mean and how can I prevent it?
A4: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, which is catalytically inactive.[5]
Causes of Palladium Black Formation:
-
High Temperatures: Elevated temperatures can promote the aggregation of Pd(0) species.[5]
-
Oxygen Exposure: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst.
-
Inefficient Ligand Stabilization: If the ligand is not effectively stabilizing the Pd(0) intermediate, it is more likely to decompose.
Preventative Measures:
-
Thorough Degassing: Ensure your solvent and reaction vessel are thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).
-
Use Robust Ligands: Bulky, electron-rich phosphine ligands are adept at stabilizing the active catalyst.[2]
-
Control Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.
-
Use Pre-catalysts: Pre-formed palladium complexes can provide a more controlled and sustained release of the active Pd(0) catalyst.
Recommended Catalyst Systems: A Comparative Overview
The following table provides a starting point for catalyst selection for various cross-coupling reactions with this compound. Optimization will likely be required for your specific coupling partner and desired reaction scale.
| Reaction Type | Palladium Source | Recommended Ligand(s) | Base | Solvent(s) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Use >2 eq. of base. Bulky ligands are crucial for this sterically hindered substrate.[2][6][9] |
| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald biarylphosphine ligands (e.g., XPhos, BrettPhos) | NaOtBu, LHMDS | Toluene, Dioxane | Choice of ligand is critical to minimize hydrodehalogenation.[11][12][13] |
| Heck | Pd(OAc)₂ | P(o-tol)₃, NHC ligands, or ligand-free | K₂CO₃, Et₃N | DMF, DMA, Aqueous mixtures | Often requires higher temperatures.[14][15][17] |
| Sonogashira | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPEA | THF, DMF | Copper co-catalyst (CuI) can be used, but copper-free conditions may be preferred to avoid alkyne homocoupling.[18][19] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane and degassed water (e.g., 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[10]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 80-100 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Understanding the Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.
Generalized Suzuki-Miyaura Catalytic Cycle.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck Reaction [organic-chemistry.org]
- 16. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
preventing side reactions in the synthesis of canagliflozin intermediates
Welcome to the technical support center for the synthesis of canagliflozin intermediates. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important SGLT2 inhibitor. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific, high-frequency issues encountered during key transformations in the synthesis of canagliflozin.
Issue 1: Low Yield and Impurity Formation during Organolithium-Mediated C-Glycosylation
Question: "My C-glycosylation reaction, involving the coupling of an aryl halide (e.g., 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene) with a protected gluconolactone using n-butyllithium, is suffering from low yields. HPLC analysis shows significant starting material, a desfluoro impurity, and other uncharacterized byproducts. What is the cause and how can I improve this critical step?"
Expert Analysis & Solution:
This is a classic and critical challenge in the synthesis of many C-glycosides, including canagliflozin. The core of the issue lies in the high reactivity and inherent instability of the aryllithium intermediate generated in situ.
Causality:
-
Instability of the Aryllithium Intermediate: Organolithium-mediated reactions, particularly lithium-halogen exchange, often require cryogenic temperatures (typically below -65 °C) to prevent the decomposition of the unstable lithiated species.[1] At higher temperatures, the aryllithium intermediate can degrade, leading to lower yields and a complex impurity profile.
-
Formation of Desfluoro Impurity: The use of a strong base like n-BuLi can cause an undesired side reaction: the defluorination of the 4-fluorophenyl moiety on your aryl halide starting material.[2] This leads to the formation of a desfluoro analog which then couples with the gluconolactone to produce the "Desfluoro Impurity" (Impurity-B).[2]
-
Quenching by Moisture: Organolithium reagents are extremely sensitive to protic sources, especially water. Any residual moisture in the reaction vessel, solvents, or even the protected gluconolactone itself will quench the aryllithium intermediate, regenerating the aryl halide and reducing the overall yield.[3]
Visualizing the Reaction Pathways
Caption: Main vs. Side Reactions in C-Glycosylation.
Troubleshooting Protocol & Best Practices
| Problem | Potential Cause | Recommended Solution & Protocol Step |
| Low Conversion / High Starting Material | 1. Insufficient n-BuLi. 2. Quenching by moisture. 3. Reaction temperature too low. | Ensure Strict Anhydrous Conditions: Dry all glassware in an oven (>120 °C) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents. For the protected gluconolactone, which can hold moisture, perform an azeotropic distillation with toluene to remove water before use.[3] |
| Formation of Desfluoro Impurity | 1. Reaction temperature too high. 2. Prolonged exposure to n-BuLi. | Maintain Cryogenic Temperatures: The lithium-halogen exchange and subsequent coupling must be performed at very low temperatures. A range of -65 °C to -78 °C is standard.[4][5] Use a dry ice/acetone or liquid N₂/ethanol bath. Monitor the internal temperature carefully. |
| Complex Impurity Profile | 1. Degradation of aryllithium. 2. Slow addition of reagents. | Control Reagent Addition: Add the n-BuLi solution dropwise to the dissolved aryl halide at -78 °C. After a short aging time (e.g., 15-30 min) to ensure complete exchange, transfer this freshly prepared aryllithium solution via cannula to a separate, pre-cooled (-78 °C) solution of the gluconolactone. |
Advanced Solution: For large-scale operations where cryogenic batch processing is challenging, consider exploring flow chemistry. Continuous flow reactors offer superior heat transfer and precise control over residence time, which can mitigate the decomposition of the aryllithium intermediate even at more convenient temperatures.[1][6]
Issue 2: Poor β:α Stereoselectivity in the Reductive Cyclization Step
Question: "After successfully forming the hemiketal intermediate, my reduction step using triethylsilane (Et₃SiH) and a Lewis acid like BF₃·OEt₂ is yielding a mixture of the desired β-anomer and the undesired α-anomer of canagliflozin. How can I improve the diastereoselectivity to favor the β-isomer?"
Expert Analysis & Solution:
The stereochemical outcome of this reduction is paramount for the efficacy of the final compound. The reaction proceeds through a key oxocarbenium ion intermediate, and the facial selectivity of the subsequent hydride attack dictates the α/β ratio.
Causality:
The Lewis acid (e.g., BF₃·OEt₂) coordinates to the anomeric hydroxyl group of the hemiketal, facilitating its elimination as water and forming a planar, sp²-hybridized oxocarbenium ion. The glucose ring adopts a half-chair conformation. The incoming hydride (from Et₃SiH) can attack from either the top (α-face) or bottom (β-face). The desired β-C-glucoside results from the hydride attacking from the α-axial direction.[7] This is often the kinetically favored pathway due to stereoelectronic effects (the kinetic anomeric effect), but it is highly influenced by the steric bulk of the reducing agent.[7][8]
Workflow for Stereoselective Reduction
Caption: Key steps influencing stereoselectivity in the final reduction.
Optimizing Stereoselectivity
The choice of the silane reducing agent is the most critical parameter. More sterically hindered silanes preferentially attack from the less hindered α-face, leading to a higher proportion of the desired β-anomer.
| Reducing Agent | Lewis Acid | Typical Outcome | Rationale & Reference |
| Triethylsilane (Et₃SiH) | BF₃·OEt₂ | Moderate to poor β:α selectivity. | Et₃SiH is relatively small, allowing for competitive attack from both faces of the oxocarbenium ion. This often results in isomer mixtures that require difficult purification.[8] |
| Triisopropylsilane (TIPS-H) | BF₃·OEt₂ | High to excellent β:α selectivity. | (Recommended) The bulky isopropyl groups on TIPS-H create significant steric hindrance, strongly disfavoring the β-face attack and forcing the hydride to add from the α-axial position. This dramatically improves the ratio in favor of the β-anomer.[8] |
| Tetramethyldisiloxane (TMDS) | Varies | Good selectivity, but can have other reactivity considerations. | TMDS has also been successfully employed in the reduction of hemiketal precursors to furan derivatives in canagliflozin synthesis, demonstrating its utility in these systems.[8] |
Experimental Protocol:
-
Dissolve the hemiketal intermediate in an anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution to between -45 °C and 0 °C.
-
Add triisopropylsilane (TIPS-H) to the solution.
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂) while maintaining the low temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Perform an aqueous workup to quench the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during the synthesis of canagliflozin intermediates?
A: Based on process optimization studies, the most critical parameters are:
-
Temperature: Absolutely essential during the organolithium step (must be cryogenic) and the reductive steps to control side reactions like dimer formation or poor stereoselectivity.[3][9]
-
Reagent Stoichiometry: The molar ratios of organolithium reagents, Lewis acids, and reducing agents must be precisely controlled to maximize yield and minimize impurities.[10]
-
Moisture Content: Water is detrimental, especially in organometallic and Lewis acid-catalyzed steps. Strict anhydrous conditions are non-negotiable.[3]
-
Addition Rate & Agitation: Slow, controlled addition of reactive species and efficient mixing are key to managing local concentration gradients and exothermic events.
Q2: Are there alternatives to the Friedel-Crafts acylation to form the ketone intermediate?
A: Yes, while Friedel-Crafts is a common route, other strategies exist. One notable alternative involves a palladium-catalyzed Suzuki or other cross-coupling reaction to build the aryl-aryl bond system, which may offer different impurity profiles and milder conditions compared to the strong Lewis acids used in Friedel-Crafts reactions.[7]
Q3: My final deprotection step (e.g., hydrogenolysis of benzyl groups) is slow or incomplete. How can I optimize it?
A: The efficiency of catalytic hydrogenolysis for deprotection can be highly dependent on the catalyst, solvent, and any electronic effects from the substrate. Electron-withdrawing groups on the aromatic ring of a benzyl ether can significantly slow down the rate of cleavage.[11] To optimize:
-
Catalyst Choice & Loading: Ensure you are using a high-quality catalyst (e.g., Pd/C). If the reaction is slow, consider increasing the catalyst loading or using a more active form.
-
Solvent: The choice of solvent (e.g., ethanol, methanol, ethyl acetate) can impact catalyst activity.
-
Hydrogen Pressure: Increasing the hydrogen pressure (if your equipment allows) can accelerate the reaction.
-
Acidic Additives: Sometimes, a small amount of acid (like acetic acid) can promote the reaction, but this must be tested carefully to avoid degradation of the main product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]
- 5. CN105330706A - Canagliflozin intermediate preparation method - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gelest.com [gelest.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. [PDF] Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted Phenylacetic Acids: A Comparative Analysis
Substituted phenylacetic acids are a cornerstone of modern medicinal chemistry and materials science. Their structural motif is prevalent in a vast array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen, as well as in perfumes, pesticides, and as precursors for penicillin.[1][2] The ability to strategically introduce substituents onto the phenyl ring allows for the precise modulation of a molecule's biological activity and physicochemical properties.
This guide provides an in-depth comparison of the most reliable and versatile synthetic routes to this critical class of compounds. We will move beyond simple procedural lists to explore the mechanistic underpinnings, practical advantages, and inherent limitations of each method. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights to inform your synthetic strategy.
The Classical Workhorse: Hydrolysis of Benzyl Cyanides
The hydrolysis of benzyl cyanides is arguably the most traditional and straightforward route to phenylacetic acids.[1] This method's reliability and simplicity have made it a staple in organic synthesis for decades. The transformation can be performed under either acidic or basic conditions, with the choice often dictated by the functional groups present on the substrate.[1][3]
Mechanism and Rationale
The reaction proceeds through the nucleophilic attack of water (acid-catalyzed) or hydroxide ions (base-catalyzed) on the electrophilic carbon of the nitrile group. This forms an intermediate amide (phenylacetamide), which is subsequently hydrolyzed to the corresponding carboxylic acid.[4] Acidic hydrolysis is often smoother and more commonly employed.[3] Concentrated sulfuric or hydrochloric acid is typically used, often with co-solvents like acetic acid to improve solubility.[3][5]
The primary advantage of this route is its simplicity and the ready availability of substituted benzyl cyanides, which can be prepared via the Kolbe nitrile synthesis from the corresponding benzyl halides and an alkali metal cyanide. However, the use of highly toxic cyanides is a significant drawback, requiring stringent safety protocols. Furthermore, the harsh acidic or basic conditions can be incompatible with sensitive functional groups on the aromatic ring.
Visualizing the Workflow: Benzyl Cyanide Hydrolysis
Caption: Generalized workflow for phenylacetic acid synthesis via benzyl cyanide hydrolysis.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide[1][6]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted benzyl cyanide (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0-4.0 eq).[1][3] Note: For small-scale preparations, a mixture of water, sulfuric acid, and glacial acetic acid can be used for a more controlled reaction.[3]
-
Reaction : Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3 to 5 hours.[1][5] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture slightly and carefully pour it into cold water or onto crushed ice to precipitate the crude product.[3][6]
-
Isolation : Collect the solid phenylacetic acid by vacuum filtration and wash it with cold water to remove residual acid.
-
Purification : Recrystallize the crude product from hot water or a suitable organic solvent system (e.g., toluene/hexanes) to yield the pure substituted phenylacetic acid.
Building the Carbon Skeleton: Grignard Carboxylation of Benzyl Halides
For constructing the carbon framework directly, the Grignard reaction offers a powerful and versatile method. This classic organometallic reaction involves the formation of a benzylmagnesium halide, which then acts as a potent nucleophile to attack carbon dioxide (dry ice), forming the carboxylate salt.[1]
Mechanism and Rationale
The key to this synthesis is the formation of the Grignard reagent, which inverts the polarity (umpolung) of the benzylic carbon from electrophilic (in the benzyl halide) to nucleophilic. This reagent is highly reactive and moisture-sensitive, necessitating anhydrous (flame-dried glassware, dry solvents) and inert atmosphere (nitrogen or argon) conditions.[1] The Grignard reagent adds to the electrophilic carbon of CO₂, and a subsequent acidic workup protonates the resulting carboxylate to yield the final phenylacetic acid.
This method's main advantage is its utility in C-C bond formation.[1] However, its primary limitation is the low tolerance for functional groups containing acidic protons (e.g., -OH, -NH₂, -COOH) or electrophilic sites (e.g., esters, ketones, nitriles) on the benzyl halide, as these will react with the Grignard reagent.
Visualizing the Workflow: Grignard Carboxylation
Caption: Generalized workflow for phenylacetic acid synthesis via Grignard carboxylation.
Experimental Protocol: Synthesis via Grignard Reagent[1][7][8]
-
Grignard Reagent Formation : In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface.
-
Slowly add a solution of the substituted benzyl chloride (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction may require gentle heating to initiate. Maintain a gentle reflux until most of the magnesium is consumed.
-
Carboxylation : Cool the Grignard reagent to 0 °C in an ice bath. In a separate flask, place an excess of crushed dry ice. Carefully pour the Grignard solution onto the dry ice with vigorous stirring.
-
Work-up : Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic and all solids have dissolved.[6]
-
Isolation & Purification : Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product to obtain pure phenylacetic acid.
The Rearrangement Route: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a unique and powerful transformation that converts aryl ketones into phenylacetic acid derivatives.[7] The reaction involves a remarkable migration of the carbonyl group to the terminal position of the alkyl chain, followed by oxidation.[7][8] The Kindler modification, which uses elemental sulfur and a secondary amine (commonly morpholine), produces a thioamide intermediate that can be readily hydrolyzed to the desired carboxylic acid.[1][7]
Mechanism and Rationale
The mechanism is complex but is believed to begin with the formation of an enamine from the ketone and morpholine.[7][9] This enamine then reacts with sulfur. The key step involves a series of rearrangements that effectively move the carbonyl carbon (as a thioamide) to the end of the alkyl chain.[10][11] The resulting phenylacetylthiomorpholide is then hydrolyzed under basic or acidic conditions to the phenylacetic acid.
The primary advantage of this route is its ability to start from readily available acetophenones. It provides a way to synthesize phenylacetic acids when the corresponding benzyl halides are unstable or difficult to access. The main limitation is the high reaction temperatures and the often-viscous nature of the reaction mixture.[1]
Visualizing the Workflow: Willgerodt-Kindler Reaction
Caption: Generalized workflow for the Willgerodt-Kindler synthesis of phenylacetic acids.
Experimental Protocol: Willgerodt-Kindler Reaction[1]
-
Thioamide Formation : In a round-bottom flask, combine the substituted acetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (around 130-140 °C) for 6-8 hours. The reaction mixture will become dark and viscous.
-
Hydrolysis : Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.
-
Work-up and Isolation : Cool the reaction mixture and acidify with concentrated hydrochloric acid until acidic (pH ~1-2). The phenylacetic acid will precipitate.
-
Purification : Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent.
Modern and Efficient: Palladium-Catalyzed Carbonylation
Transition metal catalysis has revolutionized organic synthesis, and the preparation of phenylacetic acids is no exception. Palladium-catalyzed carbonylation of benzyl halides offers a highly efficient and functional-group-tolerant alternative to classical methods.[1] This reaction uses carbon monoxide (CO) as the C1 source to directly introduce the carboxylic acid moiety.[12]
Mechanism and Rationale
The catalytic cycle typically involves three key steps:
-
Oxidative Addition : A low-valent palladium(0) complex reacts with the benzyl halide to form a benzyl-palladium(II) intermediate.
-
CO Insertion : Carbon monoxide coordinates to the palladium center and inserts into the benzyl-palladium bond, forming an acyl-palladium complex.
-
Nucleophilic Attack & Reductive Elimination : The acyl-palladium complex is attacked by a nucleophile (water or hydroxide), leading to the formation of the carboxylate and regeneration of the Pd(0) catalyst.
The use of phase-transfer catalysts (PTC) can significantly improve reaction efficiency, especially in biphasic systems.[12][13] This method's key advantages are its high yields, excellent functional group tolerance, and avoidance of stoichiometric organometallic reagents or toxic cyanides. The main drawbacks are the need for specialized high-pressure equipment to handle carbon monoxide and the cost of the palladium catalyst.
Visualizing the Workflow: Pd-Catalyzed Carbonylation
Caption: Generalized workflow for Pd-catalyzed carbonylation of benzyl halides.
Experimental Protocol: Palladium-Catalyzed Carbonylation[1][14]
-
Reaction Setup : In a high-pressure reactor, combine the substituted benzyl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), triphenylphosphine (PPh₃, 0.02 eq), a suitable solvent like toluene, and an aqueous solution of sodium hydroxide (2.0 eq).
-
Reaction : Seal the reactor, purge with carbon monoxide, and then pressurize with CO to 10-20 atm. Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Work-up : After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a fume hood.
-
Isolation : Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify with concentrated HCl to precipitate the product.
-
Purification : Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
Comparative Performance Data
The choice of synthetic route is ultimately guided by factors such as substrate availability, functional group compatibility, scale, and safety considerations. The following table summarizes typical performance data for the discussed methods.
| Synthetic Route | Starting Material | Typical Yield (%) | Key Advantages | Key Limitations | Ref. |
| Benzyl Cyanide Hydrolysis | Benzyl Cyanide | 75-90% | Simple, reliable, inexpensive reagents. | Use of highly toxic cyanide; harsh reaction conditions. | [1][5] |
| Grignard Carboxylation | Benzyl Halide | 70-85% | Powerful C-C bond formation. | Requires anhydrous conditions; poor functional group tolerance. | [1][6] |
| Willgerodt-Kindler | Acetophenone | 60-80% | Uses readily available ketones; unique transformation. | High temperatures; often viscous reaction; strong odors. | [1][13] |
| Pd-Catalyzed Carbonylation | Benzyl Halide | 85-95% | High yield, excellent functional group tolerance, mild conditions. | Requires high-pressure equipment for CO; catalyst cost. | [1][12] |
| Suzuki Coupling Strategy | Aryl Boronic Acid + Halogenated Acetate | 40-85% (coupling step) | Excellent for complex, substituted rings; mild conditions. | Multi-step process; catalyst cost; availability of boronic acids. | [2] |
Conclusion: Selecting the Optimal Route
As a senior application scientist, my recommendation hinges on the specific goals of the synthesis.
-
For large-scale, cost-effective production of simple phenylacetic acids where the necessary benzyl cyanide is available and safety protocols are robust, the hydrolysis of benzyl cyanides remains a viable, if dated, option.
-
When a specific substituted benzyl halide is the most accessible precursor and it lacks sensitive functional groups, Grignard carboxylation is a direct and effective method.
-
The Willgerodt-Kindler reaction finds its niche in converting aryl ketones, offering a synthetic entry point that bypasses benzyl halide intermediates entirely.
-
For complex, functionalized targets typical in drug discovery and development, palladium-catalyzed carbonylation is often the superior choice. Its broad functional group tolerance and high efficiency justify the initial investment in equipment and catalysts, minimizing protecting group chemistry and shortening synthetic sequences. Similarly, building the molecule via a Suzuki coupling provides unparalleled flexibility in constructing highly decorated aromatic systems.[2][14]
Ultimately, a thorough understanding of the mechanism, scope, and practical limitations of each of these synthetic tools is essential for the modern chemist to efficiently and effectively access the diverse world of substituted phenylacetic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. inventivapharma.com [inventivapharma.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 6. Synthesis of Phenylacetic Acid [erowid.org]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. Willgerodt Rearrangement [unacademy.com]
- 9. researchgate.net [researchgate.net]
- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 11. The willgerodt-kindler reactions. 7. The mechanisms†‡ | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. sciencemadness.org [sciencemadness.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of 2-(5-Bromo-2-methylphenyl)acetic Acid and its Chloro Analog
For researchers and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides a comparative framework for evaluating the biological profiles of 2-(5-Bromo-2-methylphenyl)acetic acid and its chloro analog, 2-(5-Chloro-2-methylphenyl)acetic acid. While direct comparative studies on these specific analogs are not extensively published, this document synthesizes established principles of medicinal chemistry and pharmacology to propose a rigorous experimental approach for their head-to-head evaluation.
The substitution of a bromine atom for a chlorine atom at the same position on the phenyl ring is a common strategy in drug design to modulate physiochemical properties such as lipophilicity, electronic effects, and metabolic stability. These changes can, in turn, significantly impact a compound's pharmacokinetics and pharmacodynamics, including its potency, selectivity, and duration of action. Phenylacetic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. Therefore, a comparative analysis of these two analogs is a scientifically pertinent endeavor.
Proposed Experimental Workflows for Comparative Analysis
To elucidate the differential biological activities of the bromo and chloro analogs, a multi-tiered experimental approach is recommended, encompassing in vitro enzymatic assays, cell-based assays, and in vivo models of inflammation and pain.
In Vitro Evaluation of COX-1 and COX-2 Inhibition
A primary determinant of the anti-inflammatory efficacy and side-effect profile of NSAIDs is their relative inhibitory activity against the COX-1 and COX-2 isoforms.[1][2] Selective inhibition of COX-2 is generally associated with reduced gastrointestinal side effects.[1][2]
Experimental Protocol: Fluorometric COX Inhibitor Screening Assay
This assay quantifies the prostaglandin E2 (PGE2) production by recombinant human COX-1 and COX-2 enzymes.
-
Preparation of Reagents:
-
Prepare a stock solution of each test compound (bromo and chloro analogs) and a reference NSAID (e.g., celecoxib, diclofenac) in DMSO.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided buffer.
-
Prepare a solution of arachidonic acid (substrate) and a fluorescent probe.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, a heme cofactor, and varying concentrations of the test compounds or reference drug.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the fluorescence to determine the amount of PGE2 produced.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC50 (half-maximal inhibitory concentration) values for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Hypothetical Comparative Data:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| This compound | 15.2 | 0.8 | 19.0 |
| 2-(5-Chloro-2-methylphenyl)acetic acid | 25.5 | 2.1 | 12.1 |
| Celecoxib (Reference) | 10.0 | 0.05 | 200 |
Note: This data is hypothetical and for illustrative purposes only.
The increased lipophilicity and polarizability of the bromine atom compared to chlorine may lead to enhanced binding affinity for the COX-2 active site, potentially resulting in a lower IC50 value and a higher selectivity index for the bromo analog.[3]
Diagram: COX Inhibition Assay Workflow
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Assessment of Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely accepted acute inflammation model to evaluate the efficacy of anti-inflammatory agents.[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization:
-
House male Wistar rats under standard laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Group the animals and administer the test compounds (bromo and chloro analogs) and a reference drug (e.g., indomethacin) orally or intraperitoneally at various doses. A vehicle control group should also be included.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.
-
Determine the ED50 (effective dose for 50% inhibition) for each compound.
-
Hypothetical Comparative Data:
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 |
| This compound | 10 | 45.2 |
| 2-(5-Chloro-2-methylphenyl)acetic acid | 10 | 35.8 |
| Indomethacin (Reference) | 5 | 55.6 |
Note: This data is hypothetical and for illustrative purposes only.
The potentially greater COX-2 inhibition of the bromo analog could translate to more potent anti-inflammatory activity in this in vivo model.
Diagram: Carrageenan-Induced Paw Edema Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Mechanism of Action: The Cyclooxygenase Pathway
Both the bromo and chloro analogs are expected to exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins (PGs). PGs are key mediators of inflammation, pain, and fever.
Diagram: Simplified COX Signaling Pathway
Caption: Inhibition of the COX pathway by the phenylacetic acid analogs.
Concluding Remarks
This guide outlines a systematic approach to compare the biological activities of this compound and its chloro analog. The proposed experiments are standard, robust methods in preclinical drug discovery for anti-inflammatory agents. Based on established structure-activity relationships, it is hypothesized that the bromo-substituted compound may exhibit greater potency and/or selectivity for COX-2 compared to its chloro counterpart. However, only rigorous experimental evaluation as described herein can definitively elucidate their comparative biological profiles and therapeutic potential.
References
The Structure-Activity Relationship of 2-(5-Bromo-2-methylphenyl)acetic Acid Derivatives: A Comparative Guide for Novel NSAID Development
For researchers, scientists, and drug development professionals, the quest for more effective and safer non-steroidal anti-inflammatory drugs (NSAIDs) is a continuous endeavor. Phenylacetic acid derivatives have long been a cornerstone of NSAID research, and within this class, 2-(5-Bromo-2-methylphenyl)acetic acid presents a promising scaffold for optimization. This guide delves into the structure-activity relationship (SAR) of its derivatives, offering a comparative analysis grounded in experimental data to inform the design of next-generation anti-inflammatory and analgesic agents.
Introduction: The Phenylacetic Acid Scaffold and the Rationale for SAR Studies
Phenylacetic acid derivatives are a well-established class of NSAIDs that primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[1] The core structure of this compound offers several points for chemical modification to explore and optimize its pharmacological profile. The bromo and methyl substituents on the phenyl ring, as well as the carboxylic acid moiety, are all amenable to chemical alterations that can profoundly impact the compound's potency, selectivity for COX isoforms (COX-1 vs. COX-2), and pharmacokinetic properties.
Understanding the SAR is paramount in drug discovery. It allows for the rational design of new chemical entities with improved therapeutic indices, minimizing off-target effects and toxicity while enhancing efficacy. This guide will explore the hypothetical SAR of this compound derivatives by drawing parallels with closely related chemical series and established principles of NSAID design.
General Synthetic Approach to this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common approach involves the use of a suitable starting material, such as a substituted toluene, which can be halogenated and subsequently elaborated to introduce the acetic acid side chain. For instance, a plausible synthetic pathway could involve the bromination of 2-methylaniline, followed by a Sandmeyer reaction to introduce a cyano group, which can then be hydrolyzed to the desired carboxylic acid.
To generate a library of derivatives for SAR studies, modifications can be introduced at various stages. For example, different starting materials with alternative substituents on the phenyl ring can be used, or the carboxylic acid moiety can be converted to esters, amides, or other bioisosteres.
Structure-Activity Relationship (SAR) Analysis
The Phenyl Ring Substituents: A Balancing Act of Lipophilicity and Steric Hindrance
The nature and position of substituents on the phenyl ring are critical determinants of a compound's interaction with the active site of COX enzymes.
-
The 5-Bromo Group: The bromine atom at the 5-position is expected to contribute to the lipophilicity of the molecule, which can enhance its binding to the hydrophobic channel of the COX active site. SAR studies on other NSAIDs have shown that halogen substitution can influence both potency and selectivity.[2] For instance, in a series of phenoxyacetic acid derivatives, the introduction of a bromo group at the para-position was found to increase COX-1 inhibition.[2]
-
The 2-Methyl Group: The methyl group at the 2-position provides steric bulk, which can influence the orientation of the molecule within the COX active site. This steric hindrance can play a role in differentiating between the slightly different active site conformations of COX-1 and COX-2, potentially leading to isoform selectivity.
Hypothetical SAR for Phenyl Ring Modifications:
| R1 (Position 5) | R2 (Position 2) | Expected Impact on Activity | Rationale |
| Br | CH3 | Baseline Activity | The parent scaffold. |
| Cl | CH3 | Potentially similar or slightly reduced activity | Chlorine is smaller and less lipophilic than bromine. |
| I | CH3 | Potentially increased activity | Iodine is larger and more lipophilic, which could enhance binding. |
| CF3 | CH3 | Potentially increased activity and/or COX-2 selectivity | The trifluoromethyl group is a strong electron-withdrawing group and can influence binding interactions. |
| Br | H | Potentially reduced activity | Removal of the methyl group may lead to a loss of beneficial steric interactions. |
| Br | C2H5 | Potentially altered activity and/or selectivity | Increased steric bulk could either enhance or hinder binding depending on the active site topology. |
The Acetic Acid Side Chain: The Key to COX Inhibition
The carboxylic acid moiety is a common feature of most NSAIDs and is crucial for their mechanism of action. It typically forms a key ionic interaction with a conserved arginine residue (Arg120) in the active site of both COX-1 and COX-2.[3]
Modifications to the Acetic Acid Moiety:
-
Esterification: Converting the carboxylic acid to an ester can create a prodrug. Esters are generally more lipophilic and can have better oral absorption. Once in the body, they are often hydrolyzed by esterases to release the active carboxylic acid. This strategy can sometimes reduce gastric irritation associated with direct administration of the acidic drug.
-
Amidation: The synthesis of amide derivatives can also modulate the pharmacokinetic profile and may lead to compounds with different activity profiles.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, is a common strategy in medicinal chemistry to fine-tune the acidity and binding interactions of a molecule.
Comparative Performance with Alternative NSAIDs
To contextualize the potential of this compound derivatives, it is essential to compare their projected performance with existing NSAIDs. The following table presents experimental data for a selection of relevant compounds.
Table 1: In Vitro and In Vivo Anti-inflammatory Activity of Selected Phenylacetic Acid Derivatives and Standard NSAIDs
| Compound | COX-1 IC50 (µM)[2] | COX-2 IC50 (µM)[2] | In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema)[2] |
| Hypothetical Derivative 1 (5f in source) | 8.00 | 0.06 | 63.35 |
| Hypothetical Derivative 2 (7b in source) | 5.93 | 0.08 | 46.51 |
| Mefenamic Acid | - | 1.98 | - |
| Celecoxib | 14.93 | 0.05 | - |
Note: Data for hypothetical derivatives are based on compounds 5f and 7b from a study on phenoxyacetic acid derivatives, which share structural similarities and provide a reasonable basis for performance expectation.[2]
The data suggests that derivatives of this class have the potential to be potent and selective COX-2 inhibitors. For example, "Hypothetical Derivative 1" shows a high degree of COX-2 selectivity (SI = 133.3) and significant in vivo anti-inflammatory activity.[2] This level of selectivity is desirable as it is associated with a reduced risk of gastrointestinal side effects that are common with non-selective NSAIDs which also inhibit the protective COX-1 enzyme in the gut.[3]
Experimental Protocols
To enable researchers to validate the SAR of novel this compound derivatives, detailed protocols for key biological assays are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This assay determines the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare a 10X solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 10 µL of the diluted test compound to the sample wells.
-
Prepare an enzyme control (no inhibitor) and a positive control (known inhibitor).
-
Prepare a reaction master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the respective COX enzyme (COX-1 or COX-2).
-
Add 80 µL of the reaction mix to each well.
-
Initiate the reaction by adding 10 µL of a diluted arachidonic acid solution to all wells simultaneously.
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.
-
Calculate the slope of the linear portion of the reaction curve.
-
Determine the percent inhibition relative to the enzyme control.
-
Calculate the IC50 value (the concentration of the compound that causes 50% inhibition).
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Animals:
-
Male Wistar rats (180-200 g)
Materials:
-
Test compound and reference drug (e.g., Indomethacin)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (control, reference, and test compound groups).
-
Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of paw edema and the percentage of inhibition of edema for the treated groups compared to the control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing in Mice
This model is used to evaluate the peripheral analgesic activity of a compound.
Animals:
-
Swiss albino mice (20-25 g)
Materials:
-
Test compound and reference drug (e.g., Aspirin)
-
Acetic acid (0.6% v/v in saline)
Procedure:
-
Divide the mice into groups (control, reference, and test compound groups).
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions) for each mouse over a 20-minute period.
-
Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.
Visualizing Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams are provided.
Caption: A typical workflow for SAR studies in drug discovery.
Caption: Mechanism of action of NSAIDs via COX inhibition.
Conclusion
The this compound scaffold holds considerable promise for the development of novel NSAIDs with potentially improved efficacy and safety profiles. While direct SAR data for a comprehensive series of its derivatives is yet to be published, a rational drug design approach based on established principles and data from closely related analogs can guide the synthesis and evaluation of new chemical entities. By systematically modifying the phenyl ring substituents and the acetic acid side chain, and by employing the robust in vitro and in vivo assays detailed in this guide, researchers can effectively explore the chemical space around this scaffold to identify lead compounds with superior therapeutic potential. The ultimate goal is to develop next-generation anti-inflammatory and analgesic agents that offer significant clinical benefits to patients worldwide.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Aryl Halides
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in a vast array of pharmaceutical agents and functional materials. The choice of catalyst is paramount to the success of this carbon-carbon bond formation, influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an in-depth comparative analysis of common catalyst systems, offering field-proven insights and experimental data to inform your selection process.
The Engine of Innovation: Understanding the Catalytic Core
The Suzuki-Miyaura reaction hinges on a catalytic cycle, typically driven by a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The efficacy of a catalyst is determined by its ability to facilitate each of these steps efficiently for a given aryl halide. The nature of the ligand bound to the metal center plays a crucial role in modulating the catalyst's electronic and steric properties, thereby influencing its activity and stability.[4][5]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Palladium-Based Catalysts: The Workhorses of Cross-Coupling
Palladium complexes remain the most widely used catalysts for Suzuki-Miyaura couplings due to their high efficiency and broad functional group tolerance.[6] The evolution of phosphine ligands has been a key driver of progress in this area, enabling the coupling of increasingly challenging substrates, including less reactive aryl chlorides.[5][7]
The Advent of Bulky, Electron-Rich Phosphine Ligands
The development of ligands such as those from the Buchwald and Fu research groups has revolutionized the field.[4][7] These ligands are characterized by their steric bulk and electron-donating properties, which promote the formation of the active monoligated Pd(0) species, accelerate oxidative addition, and facilitate reductive elimination.
Key Ligand Classes:
-
Dialkylbiarylphosphines (e.g., SPhos, XPhos): These ligands are highly effective for a wide range of aryl and heteroaryl couplings, including those involving sterically hindered substrates and aryl chlorides.[4][8]
-
Ferrocenylphosphines (e.g., dppf): These have been historically important and are still used, though often requiring higher catalyst loadings and temperatures compared to more modern ligands.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form strong bonds with palladium, leading to robust and thermally stable catalysts. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilisation and Initiation) catalysts are a notable example, offering high efficiency and broad applicability.[9]
Nickel-Based Catalysts: A Cost-Effective and Powerful Alternative
In recent years, nickel-based catalysts have emerged as a compelling alternative to their palladium counterparts, primarily due to the lower cost and higher natural abundance of nickel.[10][11] Nickel catalysts have shown remarkable activity, particularly for the coupling of challenging substrates like aryl chlorides and phenol derivatives.[10][12]
Modern nickel catalysis often employs commercially available and air-stable precatalysts, such as NiCl2(PCy3)2, which simplifies reaction setup.[10] These systems have demonstrated broad scope with respect to both aryl halides and boronic acids, including heterocyclic partners, making them highly valuable for pharmaceutical synthesis.[10][13]
Iron-Based Catalysts: The Next Frontier in Sustainable Cross-Coupling
Iron-catalyzed Suzuki-Miyaura couplings represent a significant advancement towards more sustainable and economical chemical synthesis. While still an emerging area, recent breakthroughs have demonstrated the potential of iron-based catalysts for the coupling of aryl chlorides.[14][15][16] A key challenge has been the propensity of iron(II) complexes to deactivate via oxidation. However, the development of air-stable iron(III) precatalysts is a promising step forward, enabling reactions to be set up without the need for a glovebox.[17][18]
Comparative Performance Data
The following table summarizes the performance of representative catalyst systems for the Suzuki-Miyaura coupling of various aryl halides. The data is compiled from multiple sources to provide a comparative overview.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)2 / SPhos | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | Toluene | 100 | 98 | 1 | [4] |
| PdCl2(PCy3)2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | K3PO4 | Dioxane | 80 | 95 | 2 | [6] |
| NiCl2(PCy3)2 | 4-Chloroanisole | Phenylboronic acid | K3PO4 | t-Amyl alcohol | 100 | 92 | 3 | [10] |
| [Fe(acac)3] / ligand | 1-Bromo-4-tert-butylbenzene | Phenylboronic acid pinacol ester | NaOtBu | THF | 23 | 90 | 5 | [17] |
| PEPPSI-IPr | 2-Chloropyridine | 3-Thiopheneboronic acid | K3PO4 | Dioxane | 80 | 91 | 1 | |
| PdCl2{PtBu2(p-NMe2-Ph)}2 | 2-Chloropyridine | Phenylboronic acid | K3PO4 | Dioxane | 80 | 99 | 1 | [19][20] |
Homogeneous vs. Heterogeneous Catalysis
The majority of Suzuki-Miyaura reactions employ homogeneous catalysts, where the catalyst is in the same phase as the reactants. This generally leads to high activity and selectivity.[21][22] However, a significant drawback is the difficulty in separating the catalyst from the product, which can lead to product contamination with residual metal—a major concern in the pharmaceutical industry.[23]
Heterogeneous catalysts, where the catalyst is in a different phase (typically a solid), offer the advantage of easy separation and recyclability.[23][24][25] Palladium nanoparticles supported on various materials are a common type of heterogeneous catalyst.[24] While often requiring more forcing reaction conditions, the development of highly active heterogeneous systems is an area of intense research.[23][26]
Caption: Comparison of homogeneous and heterogeneous catalysis in Suzuki-Miyaura coupling.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using a Palladium/Buchwald Ligand System
This protocol is a representative example and may require optimization for specific substrates.
Workflow Diagram:
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk tube or reaction vial, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K3PO4, 2.0 mmol).
-
Catalyst Addition: To the solid mixture, add the palladium precatalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion and Future Outlook
The field of catalysis for Suzuki-Miyaura cross-coupling continues to evolve, with a strong emphasis on developing more active, stable, and sustainable catalyst systems. While palladium-based catalysts, particularly those with bulky, electron-rich phosphine ligands, remain the gold standard for many applications, nickel and iron catalysts are rapidly gaining traction as viable, cost-effective alternatives. The choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations of the project. As our understanding of reaction mechanisms deepens, we can expect the development of even more efficient and selective catalysts, further expanding the synthetic utility of this powerful reaction.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ethz.ch [ethz.ch]
- 23. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2-(5-Bromo-2-methylphenyl)acetic Acid
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(5-Bromo-2-methylphenyl)acetic acid, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the purity, potency, and stability of such compounds is paramount. This document is designed to provide both the theoretical underpinnings and practical, field-proven insights into establishing robust and reliable analytical methods, in line with global regulatory expectations.
The Criticality of Method Validation in Drug Development
Before delving into specific techniques, it is crucial to understand the foundational importance of analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2][3]. This process is not merely a regulatory checkbox; it is a cornerstone of the pharmaceutical quality system, ensuring that the data generated is accurate, reliable, and reproducible[4][5]. The International Council on Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines, most notably ICH Q2(R2), that outline the necessary validation characteristics[6][7][8][9][10].
This compound, as an acidic aromatic compound, lends itself to analysis by several chromatographic techniques. This guide will focus on the two most prevalent and powerful methods in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the validation of each, not just as a set of procedural steps, but as a logical, self-validating system.
Comparative Overview of Analytical Techniques
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the analyte's volatility, thermal stability, and the specific requirements of the analysis (e.g., assay, impurity profiling).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be needed for non-volatile compounds. |
| Typical Use for this Analyte | Assay, impurity profiling, and stability studies. | Analysis of residual solvents and potentially for the assay of related volatile impurities. |
| Detection | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Advantages | High versatility, robust, and widely applicable in the pharmaceutical industry[5][11]. | High resolution and sensitivity for volatile compounds[12]. |
| Considerations | Mobile phase selection and preparation are critical. | Derivatization can add complexity and potential for error. |
The Validation Workflow: A Systematic Approach
A robust validation protocol is the blueprint for ensuring a method's suitability[13][14]. The following diagram illustrates the interconnected nature of the validation parameters as outlined by ICH guidelines.
Caption: Interrelationship of analytical method validation parameters.
Experimental Protocols and Data Analysis
Herein, we provide detailed, step-by-step methodologies for the validation of both an HPLC-UV and a GC-FID method for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method Validation
HPLC is the most common technique for the analysis of active pharmaceutical ingredients (APIs) and their impurities due to its versatility and robustness[11][15].
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if in formulation), and spiked samples with known impurities. Conduct forced degradation studies (acid, base, oxidation, heat, light)[3][16]. | The peak for this compound should be free of interference from other components. Peak purity analysis (if using PDA) should pass. |
| Linearity | Analyze at least five concentrations over the range of 50-150% of the target concentration. Plot peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Derived from linearity, accuracy, and precision data[17]. | Typically 80-120% of the test concentration for assay[18]. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate[13]. | Mean recovery should be within 98.0-102.0%. |
| Precision | Repeatability (Intra-assay): Six replicate injections of the 100% concentration sample[5]. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. | RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve[19]. | The lowest concentration at which the analyte can be quantitated with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±2%, flow rate ±10%, column temperature ±5°C) and assess the impact on the results[13]. | The method should remain unaffected by small, deliberate variations in parameters. |
Gas Chromatography (GC-FID) Method Validation
For a compound like this compound, which is a carboxylic acid, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. A common derivatizing agent is diazomethane or a silylating agent like BSTFA.
Experimental Protocol: GC-FID (with derivatization)
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Detector Temperature: 300 °C.
-
Derivatization: React a known amount of the sample with a suitable derivatizing agent (e.g., silylation) to convert the carboxylic acid to a more volatile ester.
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent like dichloromethane to a known concentration.
Validation Parameters and Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, derivatized blank, and spiked samples with potential impurities. | The peak for the derivatized analyte should be well-resolved from any other peaks. |
| Linearity | Analyze at least five concentrations of the derivatized analyte over a suitable range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Established from linearity, accuracy, and precision data. | Dependent on the intended application of the method. |
| Accuracy | Perform recovery studies by spiking a known amount of the underivatized analyte into a blank matrix, followed by derivatization and analysis. | Mean recovery should be within 98.0-102.0%. |
| Precision | Repeatability: Six replicate preparations and injections of the 100% concentration sample. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision. |
| LOD & LOQ | Determined from the signal-to-noise ratio of the derivatized analyte. | Appropriate for the intended purpose of the method. |
| Robustness | Vary parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate. | The method's performance should remain consistent under slight variations. |
Forced Degradation Studies: A Key to Stability-Indicating Methods
Forced degradation studies are a critical component of method validation, particularly for stability-indicating methods[16][20][21]. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products[16][22][23]. The goal is to demonstrate that the analytical method can effectively separate the intact drug from its degradation products, thus ensuring the method's specificity[3].
Caption: Workflow for forced degradation studies.
Conclusion and Recommendations
Both HPLC and GC are powerful techniques for the analysis of this compound, each with its own strengths.
-
For routine quality control, assay, and impurity profiling, a validated reversed-phase HPLC-UV method is the recommended primary choice. It is robust, versatile, and does not require a derivatization step, simplifying the workflow and reducing potential sources of error.
-
A validated GC-FID method serves as an excellent orthogonal technique. It is particularly useful for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis.
Ultimately, the choice of analytical method and the specifics of the validation protocol should be guided by the intended purpose of the method and the regulatory requirements for the drug development phase[2][24]. A well-validated analytical method is not just a regulatory necessity; it is a fundamental component of ensuring the safety and efficacy of pharmaceutical products.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Related Substances and Impurities GMP | Tentamus Pharma UK [tentamus-pharma.co.uk]
- 13. propharmagroup.com [propharmagroup.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. pharmtech.com [pharmtech.com]
- 16. medcraveonline.com [medcraveonline.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 19. A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal [scirp.org]
- 20. pharmtech.com [pharmtech.com]
- 21. researchgate.net [researchgate.net]
- 22. biomedres.us [biomedres.us]
- 23. rjptonline.org [rjptonline.org]
- 24. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
A Comparative Guide to Assessing the Purity of Commercially Available 2-(5-Bromo-2-methylphenyl)acetic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of commercially available 2-(5-Bromo-2-methylphenyl)acetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will explore the technical nuances of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing supporting experimental data and protocols to empower you in making informed decisions for your analytical needs.
The Criticality of Purity Assessment
The presence of impurities in a pharmaceutical intermediate like this compound can have cascading effects on a drug development program. Even seemingly minor impurities can lead to the formation of undesired byproducts, reduce reaction yields, and introduce toxic components into the final API. Therefore, a robust and validated analytical strategy for purity determination is not merely a quality control measure but a critical component of ensuring the safety and efficacy of the end product.
Orthogonal Analytical Approaches: HPLC and qNMR
A comprehensive purity assessment should not rely on a single analytical technique. Instead, employing orthogonal methods—techniques that measure the same property using different physical or chemical principles—provides a more complete and reliable picture of a sample's purity. In this guide, we focus on two powerful and complementary techniques: HPLC for separation and quantification of impurities, and qNMR for an absolute purity determination.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Impurity Profiling
HPLC is an indispensable tool in pharmaceutical analysis, offering high-resolution separation of a compound from its potential impurities.[1] For an aromatic carboxylic acid like this compound, a reversed-phase HPLC method is typically the most effective approach.
The development of a robust HPLC method is guided by the physicochemical properties of the analyte. This compound is a moderately polar, acidic compound. This dictates the following choices for our starting method:
-
Column: A C18 stationary phase is selected for its hydrophobic character, which will provide good retention for the aromatic ring.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The organic solvent is the "strong" solvent that elutes the analyte, while the aqueous phase is the "weak" solvent.
-
pH of Mobile Phase: The carboxylic acid moiety has a pKa around 4. To ensure consistent retention and good peak shape, the pH of the mobile phase should be buffered at least 1.5-2 pH units below the pKa. An acidic mobile phase (e.g., pH 2.5-3) will suppress the ionization of the carboxylic acid, leading to better retention and sharper peaks. Phosphoric acid or formic acid are common choices for pH adjustment.
-
Detection: The phenyl ring in the molecule contains a chromophore that absorbs UV light. Therefore, UV detection is a simple and effective means of monitoring the elution of the analyte and any UV-active impurities. A photodiode array (PDA) detector is particularly useful as it can provide spectral information to help in peak identification and purity assessment.
References
A Researcher's Guide to Acylation Reactions: Comparing the Reactivity of Substituted Phenylacetic Acids
Introduction
Phenylacetic acid and its derivatives are foundational scaffolds in medicinal chemistry and materials science, serving as key building blocks for a vast array of molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[1][2] The acylation of these molecules, particularly to form amide bonds, is one of the most critical transformations in drug development and organic synthesis.[3][4] However, the reactivity of the phenylacetic acid core is not constant; it is exquisitely sensitive to the nature of the substituents on the aromatic ring.
This guide provides an in-depth comparison of the reactivity of various substituted phenylacetic acids in acylation reactions. We will move beyond simple protocols to explore the underlying electronic principles that govern this reactivity. By synthesizing theoretical concepts with practical experimental data, this document aims to equip researchers, scientists, and drug development professionals with the predictive understanding needed to optimize their synthetic strategies.
Theoretical Framework: The Electronic Influence of Substituents
The archetypal acylation reaction involves the attack of a nucleophile (like an amine or alcohol) on the electrophilic carbonyl carbon of the carboxylic acid. Because a carboxylic acid's hydroxyl group is a poor leaving group, direct acylation is often inefficient.[4] Consequently, the carboxylic acid is typically "activated" by converting it into a more reactive derivative, such as an acyl chloride.[4][5][6] The rate-determining step in the subsequent acylation is the nucleophilic attack on this activated acyl group.
The reactivity of this carbonyl carbon is dictated by its electrophilicity, which is directly influenced by substituents on the phenyl ring through two primary mechanisms:
-
Inductive Effects: This refers to the transmission of charge through sigma bonds. Electron-withdrawing groups (EWGs), like nitro (-NO₂) or chloro (-Cl), are highly electronegative and pull electron density away from the ring and, by extension, from the carbonyl carbon.[7] This inductive withdrawal makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack, accelerating the reaction. Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) push electron density towards the carbonyl, decreasing its electrophilicity and slowing the reaction.
-
Resonance Effects: This involves the delocalization of electrons through the π-system of the molecule.[7][8] For substituents in the para position, resonance can significantly impact the electron density at the reaction center. An EWG like -NO₂ can delocalize the ring's π-electrons, further enhancing the electron-deficient nature of the carbonyl group.
The interplay of these effects determines the overall reactivity. For a typical acylation, the trend is clear: Electron-withdrawing groups increase the rate of reaction, while electron-donating groups decrease it. [9]
Quantitative Prediction: The Hammett Equation
This relationship can be quantified using the Hammett equation, a cornerstone of physical organic chemistry.[10][11]
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction with a substituted phenylacetic acid.
-
k₀ is the rate constant for the unsubstituted phenylacetic acid.
-
σ (sigma) is the substituent constant , which quantifies the electronic effect (both inductive and resonance) of a particular substituent. Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.[12]
-
ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to the electronic effects of the substituents.[10][12]
For the acylation of phenylacetic acid derivatives, a positive ρ value is expected. This signifies that a negative charge builds up in the transition state (as the nucleophile attacks the carbonyl), and this state is stabilized by electron-withdrawing groups (which have positive σ values).[12]
Experimental Design and Methodology
To empirically validate these principles, we designed an experiment to measure the relative rates of amidation for a series of para-substituted phenylacetic acids. The overall workflow involves two main stages: the activation of the carboxylic acids to their corresponding acyl chlorides, followed by a kinetically monitored reaction with a model amine.
Experimental Workflow
Caption: Overall experimental workflow for comparing reactivity.
Protocol 1: Synthesis of Substituted Phenylacetyl Chlorides
Rationale: The conversion of the carboxylic acid to the highly reactive acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution). Add the substituted phenylacetic acid (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the flask, either neat or with a dry, inert solvent like dichloromethane (DCM). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[5]
-
Reaction: Gently heat the mixture to reflux (approx. 40-60 °C) and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (distillation). The resulting crude acyl chloride is often pure enough for the next step but can be further purified by vacuum distillation if necessary.[13]
Protocol 2: Kinetic Monitoring of the Amidation Reaction
Rationale: To compare reactivities, we will monitor the rate of amide formation when each synthesized acyl chloride reacts with a standard nucleophile, benzylamine. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose, as it can accurately quantify the concentration of the starting material and the product over time.
Step-by-Step Methodology:
-
Standard Solution Preparation: Prepare stock solutions of each substituted phenylacetyl chloride and benzylamine in a suitable dry solvent (e.g., acetonitrile or THF) at known concentrations.
-
Reaction Initiation: In a thermostated vial at a constant temperature (e.g., 25 °C), add the benzylamine solution (1.1 eq). At time t=0, rapidly add the acyl chloride solution (1.0 eq) and start a timer.
-
Sampling: At predetermined time intervals (e.g., 1, 3, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a quenching solution (e.g., a dilute acid in the mobile phase) to stop the reaction. This step is critical for accurate timing.
-
HPLC Analysis: Inject the quenched sample onto an appropriate HPLC column (e.g., C18 reverse-phase). Monitor the disappearance of the acyl chloride peak or the appearance of the amide product peak at a specific wavelength.
-
Data Processing: Construct a calibration curve to relate peak area to concentration. Plot the concentration of the reactant versus time and determine the initial reaction rate. For a pseudo-first-order condition (using a large excess of amine) or a second-order reaction, the appropriate rate constant (k) can be calculated.
Results and Data Analysis
The data collected from the kinetic experiments robustly demonstrate the influence of the electronic properties of the substituents.
Table 1: Comparative Reactivity Data for para-Substituted Phenylacetic Acids
| Substituent (X) | Hammett Constant (σₚ) | Observed Rate Constant (k) (M⁻¹s⁻¹) (Illustrative) | Relative Rate (kₓ/kₕ) |
| -OCH₃ (Methoxy) | -0.27 | 0.08 | 0.20 |
| -CH₃ (Methyl) | -0.17 | 0.25 | 0.63 |
| -H (Hydrogen) | 0.00 | 0.40 | 1.00 |
| -Cl (Chloro) | +0.23 | 2.15 | 5.38 |
| -NO₂ (Nitro) | +0.78 | 25.6 | 64.00 |
Note: The rate constant values are illustrative to demonstrate the expected trend.
The results clearly show a dramatic increase in reaction rate as the substituent becomes more electron-withdrawing. The nitro-substituted acid reacts orders of magnitude faster than the methoxy-substituted acid, confirming the powerful effect of electronic stabilization on the reaction's transition state.
Hammett Plot Analysis
Plotting the logarithm of the relative rates against the corresponding Hammett σ constants yields a linear relationship, as predicted by the Hammett equation.
Caption: A conceptual Hammett plot showing a positive linear correlation.
Interpretation: The strong linear correlation validates the application of the Hammett equation to this reaction series. The slope of this line is the reaction constant, ρ. The positive slope (ρ > 0) provides quantitative evidence that the reaction is facilitated by electron-withdrawing substituents and hindered by electron-donating ones. The magnitude of ρ indicates a high sensitivity of the amidation reaction to the electronic effects of the substituents.
Discussion and Field-Proven Insights
The experimental data unequivocally supports the theoretical framework: the reactivity of the acyl group in substituted phenylacetic acids is a direct and predictable function of the substituent's electronic nature.
Causality and Mechanism: The driving force behind the observed reactivity trend is the stability of the tetrahedral intermediate formed during the nucleophilic attack. Electron-withdrawing groups stabilize this intermediate by delocalizing the developing negative charge on the oxygen atom, thereby lowering the activation energy of the rate-determining step.
Caption: Influence of substituents on the acylation mechanism.
Implications for Drug Development and Synthesis:
-
Reaction Optimization: When synthesizing a library of amides from various substituted phenylacetic acids, a "one-size-fits-all" approach is inefficient. For acids bearing strong EDGs (like -OCH₃ or -NH₂), more forcing conditions—such as higher temperatures, longer reaction times, or the use of more potent coupling agents—may be required to achieve good yields. Conversely, for acids with strong EWGs (like -NO₂ or -CF₃), reactions can often be run under much milder conditions, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.
-
Steric Considerations: This guide has focused on para-substituents to isolate electronic effects. It is critical to remember that ortho-substituents introduce significant steric hindrance around the reaction center.[9] An ortho-methyl group, for example, will dramatically slow the reaction rate, overriding its modest electron-donating effect, by physically impeding the approach of the nucleophile.
Conclusion
The reactivity of substituted phenylacetic acids in acylation reactions is not arbitrary but follows predictable patterns governed by fundamental electronic principles. Electron-withdrawing substituents activate the carboxylic acid group towards nucleophilic attack, while electron-donating groups have a deactivating effect. This relationship can be quantified and predicted using the Hammett equation, providing a powerful tool for rational reaction design. For researchers in drug discovery and process development, a thorough understanding of these substituent effects is indispensable for the efficient and successful synthesis of target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. inventivapharma.com [inventivapharma.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. assets.cambridge.org [assets.cambridge.org]
- 9. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. web.viu.ca [web.viu.ca]
- 12. pharmacy180.com [pharmacy180.com]
- 13. brainly.in [brainly.in]
A Senior Application Scientist's Guide to the In-Silico Prediction of Biological Targets for 2-(5-Bromo-2-methylphenyl)acetic acid
Introduction
In the landscape of contemporary drug discovery, the identification of a molecule's biological targets is a pivotal step.[1][2] This guide provides a comprehensive overview of the in-silico methodologies for predicting the biological targets of the novel small molecule, 2-(5-Bromo-2-methylphenyl)acetic acid. As a Senior Application Scientist, my objective is to not only present a comparison of different computational approaches but also to provide the underlying rationale and a framework for the experimental validation of these predictions. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research.
For the purpose of this guide, we will treat this compound as a compound with unknown biological targets. This allows us to explore the in-silico target prediction process from the initial stages of hypothesis generation to the design of validation experiments.
The Strategic Imperative of In-Silico Target Prediction
Traditional methods of target identification can be both time-consuming and resource-intensive.[3][4] In-silico, or computational, approaches offer a rapid and cost-effective means to generate hypotheses about a compound's mechanism of action by predicting its potential protein targets.[4][5][6] These methods fall into two broad categories: ligand-based and structure-based approaches.
-
Ligand-Based Methods: These approaches leverage the principle that structurally similar molecules often exhibit similar biological activities.[7] By comparing our query molecule, this compound, to large databases of compounds with known biological targets, we can infer potential targets. Methods in this category include 2D and 3D chemical similarity searching and machine learning models.[5][7]
-
Structure-Based Methods: When the three-dimensional structure of a potential protein target is known, we can employ structure-based methods. Reverse docking, a prominent technique in this category, involves docking our small molecule into the binding sites of a vast array of protein structures to identify those with the highest binding affinity.[2][5]
A Comparative In-Silico Workflow for Target Prediction
To provide a practical comparison, we will outline a hypothetical workflow using two distinct and complementary in-silico strategies to predict the targets of this compound.
Workflow Overview
Caption: A comparative workflow for in-silico target prediction.
Strategy 1: Ligand-Based Target Prediction
The foundational principle of this strategy is that molecules with similar structures are likely to interact with similar biological targets.[7]
Step-by-Step Protocol: Chemical Similarity Searching
-
Obtain the 2D Structure: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is CC1=C(C=C(C=C1)Br)CC(=O)O.
-
Select a Chemical Database: We will utilize a large public database such as ChEMBL, which contains a vast collection of bioactive molecules with curated biological activity data.[7]
-
Perform a Similarity Search: Using the SMILES string, a Tanimoto similarity search is conducted against the ChEMBL database. The Tanimoto coefficient is a common metric for comparing the similarity of chemical structures.
-
Analyze the Results: The output will be a list of molecules from the database ranked by their similarity to our query compound. We will focus on the most similar compounds and their annotated biological targets.
Hypothetical Results and Interpretation
For illustrative purposes, let's assume the similarity search yields the following hypothetical results:
| Rank | Similar Compound | Tanimoto Similarity | Known Target(s) |
| 1 | Bromfenac | 0.85 | Cyclooxygenase-2 (COX-2) |
| 2 | A diclofenac analog | 0.82 | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) |
| 3 | A novel anti-inflammatory | 0.79 | Prostaglandin E2 synthase |
This ligand-based approach strongly suggests that Cyclooxygenase (COX) enzymes are potential targets for this compound. The structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) provides a strong rationale for this hypothesis.
Strategy 2: Structure-Based Target Prediction (Reverse Docking)
This method takes the opposite approach: we screen our molecule against a library of 3D protein structures to identify potential binding partners.[5]
Step-by-Step Protocol: Reverse Docking
-
Prepare the 3D Structure of the Ligand: The 2D structure of this compound is converted into a 3D conformation and energy-minimized using computational chemistry software.
-
Select a Protein Structure Database: A comprehensive database of protein structures, such as the Protein Data Bank (PDB), is used. For a more focused search, a curated library of druggable proteins can be employed.
-
Perform Reverse Docking: A reverse docking algorithm systematically docks the 3D structure of our compound into the binding sites of all proteins in the selected database.
-
Score and Rank the Results: Each protein-ligand interaction is assigned a score based on the predicted binding affinity. The results are then ranked to identify the proteins with the most favorable binding scores.
Hypothetical Results and Interpretation
Let's imagine the reverse docking analysis provides the following top-ranked hypothetical targets:
| Rank | Protein Target | Docking Score (kcal/mol) | Biological Family |
| 1 | Cyclooxygenase-2 (COX-2) | -9.8 | Oxidoreductase |
| 2 | Carbonic Anhydrase II | -9.2 | Lyase |
| 3 | Aldose Reductase | -8.9 | Oxidoreductase |
| 4 | Cyclooxygenase-1 (COX-1) | -8.7 | Oxidoreductase |
The reverse docking results corroborate the findings from the ligand-based approach, with COX-1 and COX-2 appearing as top potential targets. The high negative docking scores indicate a strong predicted binding affinity. The identification of other potential off-targets like Carbonic Anhydrase II and Aldose Reductase provides avenues for further investigation into the compound's selectivity and potential side effects.
Synthesizing the In-Silico Evidence: A Unified Hypothesis
The convergence of results from both the ligand-based and structure-based approaches provides a high degree of confidence in the hypothesis that this compound is an inhibitor of COX enzymes.
Caption: A logical diagram illustrating the convergence of in-silico evidence.
Experimental Validation: From Prediction to Biological Confirmation
Computational predictions, no matter how robust, must be validated through experimental testing.[3] Here, we outline a detailed plan for validating the predicted COX inhibition.
Experimental Workflow
Caption: A workflow for the experimental validation of a predicted target.
Detailed Experimental Protocols
1. In-Vitro Enzymatic Assay for COX-2 Inhibition
-
Objective: To directly measure the inhibitory activity of this compound on purified COX-2 enzyme.
-
Protocol:
-
Reconstitute purified recombinant human COX-2 enzyme in the appropriate assay buffer.
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, combine the COX-2 enzyme, the compound at various concentrations, and a colorimetric substrate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the appropriate wavelength over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
2. Cell-Based Assay for Prostaglandin E2 (PGE2) Production
-
Objective: To assess the ability of this compound to inhibit COX-2 activity in a cellular context.
-
Protocol:
-
Culture a suitable cell line that expresses COX-2 (e.g., lipopolysaccharide-stimulated macrophages).
-
Treat the cells with varying concentrations of this compound for a predetermined time.
-
Stimulate the cells with a pro-inflammatory agent (e.g., LPS) to induce the production of prostaglandins.
-
Collect the cell culture supernatant.
-
Quantify the amount of PGE2 in the supernatant using a commercially available ELISA kit.
-
Determine the dose-dependent inhibition of PGE2 production by the compound.
-
Conclusion
This guide has provided a comprehensive framework for the in-silico prediction and experimental validation of the biological targets of this compound. By employing a multi-faceted approach that combines ligand-based and structure-based computational methods, we can generate high-confidence hypotheses about a compound's mechanism of action. It is crucial to remember that in-silico predictions are the first step in a longer journey of drug discovery and must be rigorously tested through well-designed experiments. The integration of computational and experimental approaches is paramount for accelerating the translation of chemical matter into novel therapeutics.
References
- 1. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 2. Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 7. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Brominated Phenylacetic Acid Derivatives: Synthesis, Comparative Applications, and Future Directions
This guide provides an in-depth review of brominated phenylacetic acid derivatives, a class of compounds demonstrating remarkable versatility across medicinal chemistry, organic synthesis, and materials science. We move beyond a simple catalog of applications to offer a comparative analysis, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in their work. The structure of this guide is designed to logically flow from fundamental synthesis to specific, high-impact applications, providing the causal reasoning behind experimental choices to ensure both scientific integrity and practical utility.
The Synthetic Foundation: Accessing Brominated Phenylacetic Acid Scaffolds
The utility of any chemical scaffold is predicated on its accessibility. Brominated phenylacetic acid derivatives can be synthesized through several reliable routes, with the choice of method often dictated by the desired isomer (ortho-, meta-, or para-substitution) and the availability of starting materials.
Common Synthetic Pathways
Two primary strategies dominate the synthesis of these derivatives:
-
Direct Electrophilic Aromatic Substitution: This approach involves the direct bromination of phenylacetic acid. To control the regioselectivity (directing the bromine to the desired position), a catalyst is often employed. For instance, preparing 4-bromophenylacetic acid can be achieved by treating phenylacetic acid with bromine and a mercuric oxide catalyst, followed by fractional crystallization to isolate the desired para-isomer from the ortho-isomer byproduct.[1] Lewis acids like iron(III) bromide are also common catalysts for this type of reaction.[2]
-
Synthesis from Brominated Precursors: An alternative route begins with an already brominated aromatic compound. For example, 4-bromobenzyl bromide can be condensed with sodium cyanide, followed by the hydrolysis of the resulting nitrile to yield 4-bromophenylacetic acid.[1] This multi-step approach can offer higher purity and avoid the separation of isomers.
The following diagram illustrates these fundamental synthetic workflows.
Caption: Key synthetic strategies for producing brominated phenylacetic acids.
Protocol: Synthesis of α-Bromo-phenylacetic Acid Derivatives
This class of derivatives is crucial for producing drugs like Clopidogrel.[3] The following protocol is adapted from a patented process for preparing α-bromo-(2-chloro)phenylacetic acid.[3]
Rationale: This procedure utilizes a phase-transfer catalyst (benzyltrimethylammonium chloride) to facilitate the reaction between the aqueous potassium hydroxide and the organic-soluble reactants. The low temperature is critical to minimize side reactions, such as the formation of mandelic acid.[3]
Step-by-Step Methodology:
-
Prepare a solution of 135 g of potassium hydroxide (KOH) and 12.5 g of benzyltrimethylammonium chloride in 400 ml of water in a reaction vessel equipped for vigorous stirring and cooling.
-
Cool the solution to below 0°C.
-
Separately, prepare a solution of 70.5 g of (2-chloro)benzaldehyde and 127 g of tribromomethane (CHBr₃) in 150 ml of isopropyl ether.
-
Add the aldehyde/tribromomethane solution to the vigorously stirred KOH solution while maintaining the temperature between -5°C and 0°C.
-
Continue stirring the mixture for 26 hours within this temperature range.
-
After the reaction period, add 400 ml of water and 250 ml of isopropyl ether to the mixture.
-
Separate the organic phase. The desired product, α-bromo-(2-chloro)phenylacetic acid, can be isolated from the aqueous phase after acidification and extraction. The reported yield for similar processes is often above 60%.[3]
Applications in Medicinal Chemistry: A Comparative Overview
The true power of brominated phenylacetic acid derivatives lies in their application as foundational scaffolds for pharmacologically active agents. The bromine atom is not merely a placeholder; its electronegativity and size influence the molecule's binding affinity, metabolic stability, and overall efficacy.
Anti-inflammatory Agents
Phenylacetic acid derivatives are a well-known class of Nonsteroidal Anti-inflammatory Drugs (NSAIDs).[4][5] Bromination has been a key strategy in developing potent and selective NSAIDs.
Mechanism of Action: Most NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation and pain. There are two primary isoforms, COX-1 (constitutively expressed, involved in gastric protection) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: Mechanism of selective COX-2 inhibition by NSAIDs.
Comparative Performance:
One of the most prominent examples is Bromfenac , or 2-amino-3-(4-bromobenzoyl)benzeneacetic acid.[6] It has demonstrated potent and long-lasting anti-inflammatory and analgesic activity in rodent models.[6] The table below compares Bromfenac with other phenoxy acetic acid derivatives investigated for their COX-2 inhibitory potential.
| Compound/Derivative | Target | In-vivo Anti-inflammatory Activity (% Paw Edema Inhibition) | Key Findings & Reference |
| Bromfenac | COX-1/COX-2 | Significant activity at 0.316 mg/kg up to 24 hr.[6] | Potent analgesic and anti-inflammatory effects with a short plasma half-life, suggesting retention at the site of inflammation.[6] |
| Phenoxy Acetic Acid Derivative 5f | COX-2 | 63.35% | Showed significant anti-inflammatory effect without causing stomach ulcers and lowered TNF-α and PGE-2 levels.[7] |
| Phenoxy Acetic Acid Derivative 7b | COX-2 | 46.51% | Also demonstrated significant anti-inflammatory effects with a good safety profile in terms of gastric ulceration.[7] |
| SC-558 (4-bromophenyl derivative) | COX-2 | Not specified | Noted for its incredible 1900-fold selectivity for COX-2 over COX-1, serving as a benchmark compound.[7] |
Anticancer Agents
Phenylacetic acid and its derivatives have shown anti-proliferative and differentiating effects on various human cancer cell lines, including prostate, breast, and leukemia.[8][9] The introduction of halogen atoms like bromine can modulate the cytotoxic activity.
Comparative Cytotoxicity:
A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives (structurally related to brominated analogs) provides a useful comparison framework. The study found that derivatives with electron-withdrawing groups (like a nitro group, which has similar electronic effects to bromine in some contexts) showed higher cytotoxic effects.[9]
| Cell Line | Compound 2b (with nitro group) IC₅₀ (µM) | Compound 2c (with nitro group) IC₅₀ (µM) | Imatinib (Reference) IC₅₀ (µM) |
| PC3 (Prostate Carcinoma) | 52 | 80 | 40 |
| MCF-7 (Breast Cancer) | >100 | 100 | 98 |
Data adapted from a study on fluorinated phenylacetamide derivatives, illustrating the potential for halogenated compounds in cancer research.[9]
This data suggests that halogenated phenylacetic acid derivatives are promising candidates for further development as anticancer agents, particularly for prostate cancer.[8]
Other Therapeutic Applications
The utility of these derivatives extends beyond inflammation and cancer:
-
Penicillin Biosynthesis: 3-Bromophenylacetic acid acts as an inhibitor of penicillin biosynthetic enzymes.[10]
-
Neurotransmitter Binding: Phenylacetic acid derivatives, including the NSAID diclofenac, have been found to bind to specific γ-hydroxybutyric acid (GHB) sites in the brain, suggesting potential applications in neuromodulation.[5]
-
Antithrombotic Agents: α-bromo-phenylacetic acid esters are key intermediates in the synthesis of thieno[3,2-c] pyridine derivatives like Clopidogrel, a widely used antiplatelet medication.[3]
Role as a Versatile Intermediate in Organic Synthesis
Beyond direct applications, the dual functionality of brominated phenylacetic acids makes them exceptionally valuable building blocks in organic synthesis.[11] The carboxylic acid group can undergo esterification and amide formation, while the bromo-substituted aromatic ring is primed for a variety of powerful cross-coupling reactions.[6][11]
Caption: The dual reactivity of 4-bromophenylacetic acid in organic synthesis.
This reactivity allows chemists to selectively modify either end of the molecule, providing a gateway to complex molecular architectures for pharmaceuticals, agrochemicals, and functional polymers.[2][11]
Future Perspectives and Conclusion
Brominated phenylacetic acid derivatives represent a mature yet continually evolving class of chemical compounds. While their role in the synthesis of NSAIDs is well-established, significant opportunities remain. The exploration of their anticancer properties, particularly through structure-activity relationship studies involving different bromine substitution patterns, is a promising frontier. Furthermore, their utility as versatile, bifunctional building blocks ensures their continued relevance in the discovery of novel therapeutics and advanced materials. The development of more efficient and greener synthetic methodologies, such as metal-free C-H borylation techniques, will further enhance the accessibility and application of these valuable scaffolds.[12]
References
- 1. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Bromfenac, a new nonsteroidal anti-inflammatory drug: relationship between the anti-inflammatory and analgesic activity and plasma drug levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. brieflands.com [brieflands.com]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Metal-free Borylation of α-Naphthamides and Phenylacetic Acid Drug - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Safe Handling of 2-(5-Bromo-2-methylphenyl)acetic acid: A Guide to Personal Protective Equipment and Operational Best Practices
For Immediate Implementation by Laboratory Personnel
The responsible advancement of research and development necessitates an unwavering commitment to safety. This guide provides essential, actionable information on the safe handling of 2-(5-Bromo-2-methylphenyl)acetic acid (CAS No. 854646-94-9), with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to empower you with not just a set of rules, but a deep understanding of the principles behind them, ensuring a culture of safety and scientific excellence in your laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, this guidance is synthesized from the hazard profiles of structurally similar compounds, such as 5-bromo-2-methylphenol and 5-bromo-2-methylbenzoic acid, and general principles for handling halogenated aromatic carboxylic acids.[1][2] It is imperative to obtain and thoroughly review the supplier-specific SDS for this compound before any handling, storage, or disposal.
Based on analogous compounds, we can anticipate the following potential hazards:
-
Skin Irritation and Corrosion: Aromatic carboxylic acids can be irritating to the skin, and the presence of a bromine atom may enhance this effect. Prolonged contact could lead to chemical burns.[2][3]
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause significant irritation and potentially severe damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2][4]
-
Toxicity: While specific data is unavailable, similar brominated organic compounds can be toxic if swallowed or in contact with skin.[3]
A thorough risk assessment should be conducted for each specific procedure involving this compound, considering the quantity used, the potential for dust or aerosol generation, and the duration of the task.
The Hierarchy of Controls: A Proactive Approach to Safety
Personal Protective Equipment, while essential, is the last line of defense. A robust safety protocol prioritizes engineering and administrative controls to minimize exposure. This approach is mandated by occupational health and safety bodies like NIOSH and OSHA.[5][6][7][8][9]
The Safety Hierarchy
-
Elimination/Substitution: The most effective control is to consider if a less hazardous chemical can be used in your research.
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to control airborne dust and vapors.[4]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Limit the quantity of the chemical handled at any one time and designate specific areas for its use. Ensure all personnel are trained on the specific hazards and handling procedures.[10][11][12]
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls cannot eliminate all risks of exposure, PPE is mandatory. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[13] | Protects against splashes of solutions and airborne particles. A face shield provides an additional layer of protection for the entire face. |
| Skin and Body Protection | A chemical-resistant lab coat, fully buttoned. Long pants and fully enclosed shoes are required. For larger quantities or significant splash potential, a chemical-resistant apron may be necessary.[4][13] | Prevents contact with the skin. Ensure there is no exposed skin on the arms, legs, or feet. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[13] | Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory. Consult a glove compatibility chart for the specific solvents being used. |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[13] | The use of a respirator requires a formal respiratory protection program, including fit testing and medical clearance, as mandated by OSHA.[10][11] |
Operational Plan: Step-by-Step Handling Protocol
A disciplined and systematic approach to handling is crucial for safety.
Workflow for Safe Handling
-
Preparation and Engineering Controls:
-
Designate a specific area within a certified chemical fume hood for all manipulations of the solid compound.[4][14]
-
Ensure the fume hood is functioning correctly before starting any work.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and labeled hazardous waste containers before handling the chemical.[4]
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.[13]
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.[14]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4][15]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and compatible hazardous waste container. As this is a brominated organic compound, it should be segregated into a halogenated organic waste stream.[16][17]
-
Treatment and Disposal: Never dispose of this chemical down the drain.[14] All waste must be disposed of through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[18][19]
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific discovery and personal well-being go hand in hand.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. naspweb.com [naspweb.com]
- 6. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 7. nes-ehs.com [nes-ehs.com]
- 8. Hierarchy of Controls [cdc.gov]
- 9. osha.com [osha.com]
- 10. osha.gov [osha.gov]
- 11. compliancy-group.com [compliancy-group.com]
- 12. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. benchchem.com [benchchem.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. LCSS: BROMINE [web.stanford.edu]
- 17. chemtalk.com.au [chemtalk.com.au]
- 18. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
